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Dop-deda

Cat. No.: B12967271
M. Wt: 787.1 g/mol
InChI Key: LVANELSNTRCWCN-NSUCVBPYSA-N
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Description

Dop-deda is a useful research compound. Its molecular formula is C43H83N2O8P and its molecular weight is 787.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H83N2O8P B12967271 Dop-deda

Properties

Molecular Formula

C43H83N2O8P

Molecular Weight

787.1 g/mol

IUPAC Name

[(2R)-3-[2-(2-aminoethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C43H83N2O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(46)50-39-41(40-52-54(48,49)51-38-37-45-36-35-44)53-43(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,41,45H,3-16,21-40,44H2,1-2H3,(H,48,49)/b19-17-,20-18-/t41-/m1/s1

InChI Key

LVANELSNTRCWCN-NSUCVBPYSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCCN)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of Dioleoylglycerophosphate-Diethylenediamine (Dop-deda): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioleoylglycerophosphate-diethylenediamine (Dop-deda) is a novel, charge-reversible lipid derivative engineered for the efficient delivery of nucleic acids, such as small interfering RNA (siRNA) and messenger RNA (mRNA). Its unique pH-sensitive nature allows for the formation of stable lipid nanoparticles (LNPs) that can effectively encapsulate therapeutic payloads and facilitate their release into the cytoplasm of target cells. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways involved.

Mechanism of Action: pH-Dependent Charge Reversal

The central tenet of this compound's mechanism of action is its ability to alter its net electrical charge in response to changes in environmental pH. This property is critical for overcoming the cellular barriers to nucleic acid delivery.

At physiological pH (approximately 7.4), the head group of this compound is nearly neutral. This quasi-neutral state is crucial for the stability of this compound-based LNPs in the bloodstream, as it prevents aggregation and nonspecific interactions with blood components. Unlike conventional ionizable lipids, this compound can form stable LNPs even in the absence of polyethylene glycol (PEG)-conjugated lipids[1].

Upon endocytosis into a target cell, the LNP is trafficked into the endosome, where the internal pH is acidic (pH 5.0-6.5). In this acidic environment, the head group of this compound becomes protonated, resulting in a net positive charge. This charge reversal from near-neutral to positive is the key to its function. The positively charged LNP can then interact electrostatically with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the encapsulated nucleic acid cargo into the cytoplasm[2]. This process is often referred to as "endosomal escape."

The apparent pKa of this compound, the pH at which it is 50% ionized, is approximately 6.5[2]. This value is strategically positioned to ensure that the charge reversal occurs efficiently within the endosomal pH range.

Cellular Uptake and Intracellular Trafficking

This compound LNPs are taken up by cancer cells through both clathrin- and caveola-mediated endocytosis pathways[1]. Furthermore, the cellular uptake of these LNPs is enhanced in a dose-dependent manner by apolipoprotein E3 (apoE3)[1]. This suggests that apoE3 may adsorb to the surface of the LNPs in the bloodstream and mediate their uptake through lipoprotein receptors on target cells.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound based LNPs as reported in the literature.

ParameterValueConditionsReference
Particle Size 98.3 ± 7.20 nmThis compound/DPPC/cholesterol = 45/10/45 (molar ratio)
100-200 nmFor BSA-encapsulated LNPs at pH 4.0-5.0
Polydispersity Index (PdI) < 0.100This compound/DPPC/cholesterol = 45/10/45 (molar ratio)
Zeta Potential Almost neutralpH 7.4
Positively chargedpH 6.0
Negatively chargedpH 8.0
siRNA Encapsulation Efficiency > 95%This compound/DPPC/cholesterol = 45/10/45 (molar ratio), total lipids/siRNA = 7000/1 (molar ratio)
Apparent pKa ~6.5Determined by TNS assay

Table 1: Physicochemical Properties of this compound LNPs

ExperimentResultConditionsReference
Gene Silencing (siPLK1) Significant suppression of PLK1 mRNA and proteinMDA-MB-231 human breast cancer cells
Dose-dependent gene silencing at 3 to 15 nM siRNAMDA-MB-231 cells
Hemolysis Assay Hemolysis inducedpH 5.5
No hemolysispH 7.4
Cellular Uptake Increased in an apoE3 dose-dependent mannerCancer cells
Occurs via clathrin- and caveola-mediated endocytosisCancer cells

Table 2: In Vitro Functional Data of this compound LNPs

Experimental Protocols

Preparation of this compound LNPs Encapsulating siRNA
  • Lipid Stock Solution Preparation: Prepare a stock solution of this compound, dipalmitoylphosphatidylcholine (DPPC), and cholesterol in ethanol at a molar ratio of 45:10:45.

  • siRNA Solution Preparation: Dissolve the desired siRNA in an acidic buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing: Utilize a microfluidic device to mix the lipid stock solution with the siRNA solution. The rapid mixing under acidic conditions facilitates the electrostatic interaction between the positively charged this compound and the negatively charged siRNA, leading to encapsulation.

  • Dialysis: The resulting LNP solution is dialyzed against a physiological pH buffer (e.g., PBS, pH 7.4) to remove the ethanol and neutralize the LNP surface charge.

Determination of Apparent pKa by TNS Assay
  • Prepare LNP solution: Dilute the this compound LNP suspension to a suitable concentration (e.g., 20 µM total lipid) in buffers of varying pH.

  • Add TNS: Add 2-(p-Toluidino)-naphthalene-6-sulfonic acid (TNS) to each LNP solution. TNS is a fluorescent probe that exhibits increased fluorescence in a more hydrophobic environment, which occurs when the LNP surface becomes more positively charged.

  • Measure Fluorescence: Measure the fluorescence intensity at each pH.

  • Data Analysis: Plot the fluorescence intensity as a function of pH. The apparent pKa is the pH at which 50% of the maximum fluorescence intensity is observed.

Measurement of siRNA Encapsulation Efficiency by RiboGreen Assay
  • Prepare two sets of samples:

    • Total siRNA: Lyse a known volume of the LNP formulation with a detergent (e.g., Triton X-100) to release all encapsulated siRNA.

    • Free siRNA: Use an untreated sample of the LNP formulation.

  • Add RiboGreen Reagent: Add the RiboGreen reagent, a fluorescent dye that binds to nucleic acids, to both sets of samples.

  • Measure Fluorescence: Measure the fluorescence intensity of both sets of samples.

  • Calculate Encapsulation Efficiency: The encapsulation efficiency is calculated using the following formula: Encapsulation Efficiency (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100

Hemolysis Assay
  • Prepare Erythrocyte Suspension: Obtain fresh red blood cells (e.g., from bovine blood) and wash them with a physiological buffer (e.g., PBS, pH 7.4). Resuspend the erythrocytes to a final concentration of, for example, 2% (v/v).

  • Incubate LNPs with Erythrocytes: Incubate the this compound LNPs with the erythrocyte suspension at different pH values (e.g., pH 7.4 and pH 5.5) for a defined period (e.g., 1 hour) at 37°C.

  • Controls:

    • Positive Control: Treat erythrocytes with a solution that causes 100% hemolysis (e.g., Triton X-100).

    • Negative Control: Incubate erythrocytes with the buffer alone.

  • Centrifugation: Centrifuge the samples to pellet the intact erythrocytes.

  • Measure Hemoglobin Release: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

  • Calculate Hemolysis Percentage: The percentage of hemolysis is calculated as: % Hemolysis = (Absorbance_sample - Absorbance_negative_control) / (Absorbance_positive_control - Absorbance_negative_control) * 100

Visualizations

Dop_deda_Mechanism cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell cluster_endosome Endosome (pH 5.0-6.5) LNP_neutral This compound LNP (Nearly Neutral Charge) Endocytosis Endocytosis (Clathrin/Caveola-mediated) LNP_neutral->Endocytosis LNP_positive This compound LNP (Positive Charge) Endosomal_Membrane Endosomal Membrane (Negative Charge) LNP_positive->Endosomal_Membrane Electrostatic Interaction Endosomal_Escape Endosomal Escape Endosomal_Membrane->Endosomal_Escape Membrane Destabilization siRNA_release siRNA Release Endosomal_Escape->siRNA_release Endocytosis->LNP_positive Cytoplasm Cytoplasm siRNA_release->Cytoplasm

Caption: Mechanism of action of this compound LNP.

Experimental_Workflow_pKa start Start prep_lnp Prepare this compound LNP solution start->prep_lnp add_tns Add TNS fluorescent probe prep_lnp->add_tns prep_buffers Prepare buffers of varying pH prep_buffers->add_tns measure_fluorescence Measure fluorescence intensity add_tns->measure_fluorescence plot_data Plot fluorescence vs. pH measure_fluorescence->plot_data determine_pka Determine pKa at 50% max fluorescence plot_data->determine_pka end End determine_pka->end

Caption: Workflow for pKa determination using TNS assay.

Logical_Relationship_Charge_Function pH_Physiological Physiological pH (7.4) Charge_Neutral Nearly Neutral Charge pH_Physiological->Charge_Neutral pH_Acidic Acidic pH (Endosome) Charge_Positive Positive Charge pH_Acidic->Charge_Positive Stability LNP Stability in Bloodstream Charge_Neutral->Stability Endosomal_Escape Endosomal Escape Charge_Positive->Endosomal_Escape

Caption: Relationship between pH, charge, and function.

References

An In-Depth Technical Guide to Dop-deda Lipid: Synthesis, Structure, and Application in Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the novel charge-reversible lipid, Dop-deda (dioleoylglycerophosphate-diethylenediamine), for researchers, scientists, and drug development professionals. The guide details its chemical structure, its role in pH-responsive lipid nanoparticles (LNPs) for nucleic acid delivery, and protocols for LNP formulation and characterization.

Chemical Structure and Properties

This compound is a synthetic, ionizable lipid designed for the efficient delivery of nucleic acids such as siRNA and mRNA. Its structure features a dioleoylglycerophosphate backbone conjugated to a diethylenediamine headgroup.

Chemical Formula: C43H83N2O8P

Molecular Weight: 787.12 g/mol

The key characteristic of this compound is its pH-responsive, charge-reversible nature. The diethylenediamine headgroup contains two amine groups that can be protonated or deprotonated depending on the pH of the surrounding environment. This allows for a net charge that can shift from negative at alkaline pH to neutral at physiological pH and positive at acidic pH.[1] This property is crucial for its function in drug delivery, facilitating both the encapsulation of negatively charged nucleic acids and their subsequent release into the cytoplasm.

This compound in Lipid Nanoparticles (LNPs)

This compound is a primary component in the formulation of LNPs for nucleic acid delivery. These LNPs are typically composed of this compound, a helper lipid such as dipalmitoylphosphatidylcholine (DPPC), and cholesterol.[2] A common molar ratio for these components is 45:10:45 (this compound:DPPC:Cholesterol).[2]

One of the significant advantages of this compound-based LNPs is their stability and high dispersibility in physiological conditions without the need for PEGylated lipids.[2] This is attributed to the amphipathic nature of this compound at neutral pH.[2] The absence of PEG-lipids can be advantageous in avoiding potential PEG-related immunogenic responses.

Quantitative Data on this compound LNPs

The following tables summarize the key quantitative characteristics of this compound LNPs.

ParameterValueReference
Average Particle Size~100 nm
Polydispersity Index (PDI)< 0.100
siRNA Encapsulation Efficiency> 95%
pHζ-Potential (mV)Net ChargeReference
6.0PositiveCationic
7.4Almost NeutralNeutral
8.0NegativeAnionic
Target GeneCell LinesiRNA ConcentrationGene Knockdown EfficiencyReference
Polo-like kinase 1 (PLK1)Cancer cellsLow concentrationPotent suppression of PLK1 mRNA and protein

Experimental Protocols

Synthesis of this compound Lipid

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available and is considered proprietary information. The synthesis generally involves the reaction of a dioleoylglycerophosphate derivative with diethylenediamine.

Preparation of this compound LNPs Encapsulating siRNA

This protocol describes the preparation of this compound LNPs using a microfluidic mixing method.

Materials:

  • This compound

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • siRNA

  • Ethanol

  • Citric acid buffer (pH 4.0)

  • Dialysis membrane (e.g., 10-12 kDa MWCO)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Prepare the Lipid-Ethanol Solution:

    • Co-dissolve this compound, DPPC, and cholesterol in ethanol at a molar ratio of 45:10:45.

  • Prepare the siRNA-Aqueous Solution:

    • Dissolve the siRNA in a citric acid buffer (pH 4.0).

  • Microfluidic Mixing:

    • Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the siRNA-aqueous solution. The acidic pH facilitates the electrostatic interaction between the positively charged this compound and the negatively charged siRNA, leading to encapsulation.

  • Dialysis:

    • Transfer the resulting LNP solution to a dialysis membrane.

    • Dialyze against PBS (pH 7.4) to remove the ethanol and exchange the buffer.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the zeta potential of the LNPs.

    • Quantify the siRNA encapsulation efficiency using a suitable assay such as the RiboGreen assay.

Signaling Pathway and Experimental Workflow Diagrams

Endosomal Escape of this compound LNPs

The pH-responsive nature of this compound is key to its ability to facilitate the release of its nucleic acid payload from the endosome into the cytoplasm.

Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosome (pH ~6.0) LNP_neutral This compound LNP (Neutral Charge) LNP_positive This compound LNP (Positive Charge) LNP_neutral->LNP_positive Endocytosis Endosomal_Membrane Endosomal Membrane (Negatively Charged) LNP_positive->Endosomal_Membrane Electrostatic Interaction Cytoplasm Cytoplasm Endosomal_Membrane->Cytoplasm Endosomal Escape (Membrane Destabilization) RISC RNA-Induced Silencing Complex (RISC) Cytoplasm->RISC siRNA Release & Loading mRNA_cleavage Target mRNA Cleavage RISC->mRNA_cleavage Gene Silencing

Caption: Mechanism of endosomal escape and gene silencing by this compound LNPs.

LNP Formulation and Characterization Workflow

The following diagram illustrates the general workflow for the formulation and characterization of this compound LNPs.

LNP_Workflow cluster_formulation LNP Formulation cluster_characterization LNP Characterization cluster_functional_assays Functional Assays Lipid_Prep Prepare Lipid-Ethanol Solution (this compound, DPPC, Chol) Mixing Microfluidic Mixing Lipid_Prep->Mixing NA_Prep Prepare Nucleic Acid Aqueous Solution (pH 4.0) NA_Prep->Mixing Dialysis Dialysis vs. PBS (pH 7.4) Mixing->Dialysis DLS Dynamic Light Scattering (Size, PDI) Dialysis->DLS Zeta Zeta Potential Measurement Dialysis->Zeta Encapsulation Encapsulation Efficiency (RiboGreen Assay) Dialysis->Encapsulation Cell_Uptake Cellular Uptake Studies Dialysis->Cell_Uptake Gene_Silencing Gene Silencing Assays Dialysis->Gene_Silencing

Caption: Workflow for this compound LNP formulation and characterization.

References

pH-Responsive Properties of Dioleoylglycerophosphate-Diethylenediamine (Dop-deda) Based Lipid Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The advancement of nucleic acid-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA), has been significantly propelled by the development of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as a leading platform for this purpose, exemplified by their use in the first approved RNA interference drug, ONPATTRO®, and in mRNA-based COVID-19 vaccines. A critical challenge in LNP design is ensuring the efficient release of the nucleic acid cargo from the endosome into the cytoplasm, a process known as endosomal escape.[1][]

To address this, pH-responsive ionizable lipids are engineered to change their charge in response to the acidic environment of the endosome (pH 5-6).[3] Dioleoylglycerophosphate-diethylenediamine (Dop-deda) is a novel, charge-reversible lipid derivative designed for enhanced pH-responsiveness. Unlike conventional ionizable lipids that typically switch from a neutral to a positive charge, the head group of this compound transitions from a net charge of -1 at physiological pH to +2 under acidic conditions. This pronounced charge reversal imparts high pH sensitivity, promoting potent endosomal escape and efficient cytosolic delivery of nucleic acid payloads.

This technical guide provides an in-depth overview of the pH-responsive properties of this compound based LNPs, detailing their physicochemical characteristics, mechanism of action, and the experimental protocols used for their evaluation.

Physicochemical Properties and Formulation

This compound's unique amphipathic nature allows for the formation of stable, uniform spherical LNPs of approximately 100 nm without the need for polyethylene glycol (PEG)-conjugated lipids, which are typically required to prevent aggregation of LNPs made with conventional ionizable lipids. This is a significant advantage, as PEG-lipids have been associated with potential side effects.

The surface charge of this compound LNPs is the cornerstone of their pH-responsive behavior. At a physiological pH of 7.4, the LNPs are almost neutral, which is advantageous for systemic circulation. As the environmental pH decreases, such as during endosomal maturation, the this compound head groups become protonated, causing the LNP surface to become strongly cationic. This charge reversal is critical for interacting with and destabilizing the endosomal membrane. The apparent pKa of this compound LNPs, a measure of their pH sensitivity, has been calculated to be approximately 6.5.

Quantitative Data Summary

The following tables summarize the key physicochemical parameters of this compound based LNPs as reported in the literature.

ParameterValueConditions / NotesSource
Particle Size (Diameter) ~100 nmPrepared by micromixing.
100 - 200 nmFor BSA-encapsulated LNPs at pH 4.0-5.0.
Polydispersity Index (PdI) < 0.100Indicates a uniform particle size distribution.
Apparent pKa ~6.5Determined by TNS assay.
siRNA Encapsulation Efficiency > 95%Measured by RiboGreen assay.
BSA Encapsulation Efficiency 20.6 - 25.7%At pH 4.0-5.0 for Bovine Serum Albumin.

Table 1: Physicochemical Characteristics of this compound LNPs

pHSurface Charge CharacteristicsZeta Potential (Exemplary)Source
8.0 Negatively ChargedNot specified
7.4 (Physiological) Almost NeutralNot specified
6.0 Positively ChargedNot specified
< 6.0 (Endosomal) Cationic / Positively ChargedNot specified

Table 2: pH-Dependent Surface Charge of this compound LNPs

Mechanism of Action and Cellular Delivery

The therapeutic efficacy of this compound LNPs hinges on their ability to navigate the intracellular environment and release their cargo. The process involves cellular uptake, endosomal trafficking, and pH-triggered endosomal escape.

G LNP_blood This compound LNP (Neutral Surface) Uptake Cellular Uptake (Endocytosis) LNP_blood->Uptake EarlyEndo Early Endosome (pH ~6.5) Uptake->EarlyEndo Maturation LateEndo Late Endosome (pH ~5.5) EarlyEndo->LateEndo Maturation Protonation This compound Protonation (Charge becomes +) EarlyEndo->Protonation Cytoplasm Cytoplasm LateEndo->Cytoplasm Endosomal Escape: Membrane Destabilization Cargo Released Cargo (siRNA/mRNA)

Caption: Cellular delivery pathway of this compound LNPs.
  • Systemic Circulation and Cellular Uptake : After administration, the neutrally charged this compound LNPs circulate at physiological pH. Cellular uptake into target cells occurs via endocytosis. Studies suggest this process may be enhanced by the binding of apolipoprotein E (ApoE) to the LNP surface, facilitating uptake through ApoE receptors, and can proceed via both clathrin- and caveola-mediated pathways.

  • Endosomal Acidification and LNP Protonation : Once inside the cell, the LNPs are trafficked through the endosomal pathway, moving from early endosomes (pH ~6.5) to late endosomes (pH 5-6). This progressive drop in pH triggers the protonation of the diethylenediamine head group of the this compound lipid. This results in a significant shift in the LNP's net charge from -1 to +2, making the nanoparticle surface strongly cationic.

  • Endosomal Escape : The newly acquired positive charge on the LNP surface is crucial for endosomal escape. It facilitates electrostatic interactions with the negatively charged lipids of the inner endosomal membrane. This interaction is believed to destabilize the membrane, potentially through mechanisms like the "proton sponge effect" or direct membrane fusion, leading to the disruption of the endosome and the release of the nucleic acid cargo into the cytoplasm. Evidence for this membrane-disruptive capability comes from hemolysis assays, where this compound LNPs induce the rupture of red blood cells specifically under acidic conditions (e.g., pH 5.5) but not at physiological pH.

Experimental Protocols

Standardized protocols are essential for the reproducible formulation and evaluation of this compound LNPs.

Diagram of Experimental Workflow

G cluster_prep LNP Formulation cluster_char Physicochemical Characterization cluster_func Functional Assays A1 Prepare Lipid Solution (this compound/DPPC/Cholesterol in Ethanol) A3 Microfluidic Mixing A1->A3 A2 Prepare Aqueous Solution (Nucleic Acid in Acidic Buffer, e.g., pH 4) A2->A3 A4 Dialysis (Buffer Exchange to pH 7.4) A3->A4 B1 Particle Size & PDI (Dynamic Light Scattering) A4->B1 B2 Zeta Potential (DLS at various pH) A4->B2 B3 Encapsulation Efficiency (RiboGreen Assay) A4->B3 C1 pH-Responsiveness (pKa) (TNS Assay) A4->C1 C2 Membrane Disruption (Hemolysis Assay) A4->C2 C3 In Vitro Gene Silencing (Cell Culture, RT-PCR, Western Blot) A4->C3

Caption: General workflow for this compound LNP formulation and analysis.
LNP Formulation via Microfluidics

Microfluidic mixing is a standard method for producing uniformly sized LNPs.

  • Materials :

    • Lipid stock solution: this compound, dipalmitoylphosphatidylcholine (DPPC), and cholesterol are dissolved in ethanol, typically at a molar ratio of 45:10:45.

    • Aqueous cargo solution: siRNA or mRNA is dissolved in an acidic buffer (e.g., 10 mM citrate buffer, pH 4.0).

  • Procedure :

    • The lipid-ethanol solution and the aqueous nucleic acid solution are drawn into separate syringes.

    • The syringes are mounted onto a syringe pump connected to a microfluidic mixing chip.

    • The two solutions are injected into the chip at a controlled flow rate (e.g., a 3:1 aqueous-to-organic flow rate ratio). The rapid mixing within the microchannels causes the lipids to self-assemble around the nucleic acid, forming LNPs.

    • The resulting LNP suspension is collected and dialyzed against a neutral buffer (e.g., 10 mM Tris-HCl, pH 7.4) to remove the ethanol and raise the external pH.

pKa Determination using the TNS Assay

The apparent pKa, which reflects the pH at which 50% of the ionizable lipids are protonated, is a critical parameter for predicting endosomal escape. It is commonly measured using the fluorescent probe 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS).

  • Principle : TNS fluoresces weakly in aqueous environments but its fluorescence intensity increases significantly when it binds to positively charged, hydrophobic surfaces. As the pH of the LNP solution decreases, the this compound lipids become protonated (positive), allowing TNS to bind and fluoresce.

  • Procedure :

    • Prepare a series of buffers with varying pH values (e.g., from pH 3 to 9).

    • In a 96-well plate, mix the this compound LNP suspension and a TNS working solution in each of the different pH buffers.

    • Incubate the plate briefly.

    • Measure the fluorescence intensity using a plate reader (e.g., excitation at 322 nm, emission at 431 nm).

    • Plot the fluorescence intensity against pH. The data is fitted to a sigmoidal curve, and the pH value at 50% of the maximum fluorescence is determined to be the apparent pKa.

Membrane Disruption via Hemolysis Assay

This assay assesses the ability of LNPs to disrupt biological membranes in a pH-dependent manner, using red blood cells (erythrocytes) as a model.

  • Principle : Disruption of the erythrocyte membrane releases hemoglobin, which can be quantified spectrophotometrically. This serves as an indicator of the membrane-lytic potential of the LNPs.

  • Procedure :

    • Isolate and wash bovine or human erythrocytes.

    • Incubate a suspension of the erythrocytes with this compound LNPs at different pH values, typically physiological pH (7.4) and endosomal pH (e.g., 5.5).

    • Use a buffer-only solution as a negative control and a detergent like Triton X-100 as a positive control (100% hemolysis).

    • After incubation, centrifuge the samples to pellet intact cells.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

    • Calculate the percentage of hemolysis relative to the positive control. Significant hemolysis at acidic pH but not at neutral pH indicates successful pH-responsive membrane disruption.

Conclusion

This compound represents a significant advancement in the design of ionizable lipids for nucleic acid delivery. Its unique charge-reversible characteristic, transitioning from a negative to a highly positive state upon acidification, confers excellent pH-responsiveness. This property allows for the formulation of stable LNPs that remain inert in circulation but become highly active within the endosome, leading to efficient membrane disruption and potent cytosolic delivery of their cargo. The ability to form these LNPs without PEG-lipids further enhances their potential clinical utility. The robust experimental framework for their formulation and functional characterization provides a clear path for the continued development and optimization of this compound based LNPs as powerful vectors for next-generation genetic medicines.

References

The Charge-Reversible Mechanism of Dop-DEDA Lipids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Charge-reversible lipids represent a pivotal advancement in lipid nanoparticle (LNP) technology for the delivery of therapeutic nucleic acids such as siRNA and mRNA. Among these, dioleoylglycerophosphate-diethylenediamine (Dop-DEDA) has emerged as a highly promising candidate due to its unique pH-responsive behavior. This technical guide provides a comprehensive overview of the core charge-reversible mechanism of this compound lipids, detailing their synthesis, the pH-dependent charge conversion process, and their application in forming stable and effective lipid nanoparticles for drug and gene delivery. This document summarizes key quantitative data, provides detailed experimental protocols for the characterization of this compound LNPs, and includes visualizations of the underlying mechanisms and workflows to support researchers in the field.

Introduction to this compound Lipids

This compound is a synthetic, charge-reversible lipid derivative that exhibits a remarkable pH-dependent charge conversion.[1][2] Its structure consists of a dioleoylglycerol backbone linked to a diethylenediamine headgroup via a phosphate group.[2] This unique molecular architecture allows this compound to transition from a negatively charged or near-neutral state at physiological pH to a positively charged state in the acidic environment of endosomes.[1][3] This charge reversal is the cornerstone of its efficacy in encapsulating and delivering negatively charged nucleic acid payloads into the cytoplasm of target cells.

The basic skeleton of this compound is very similar to that of natural glycerophospholipids. In this compound, two oleic acids and phosphoric acid are bound to the glycerol skeleton, and DEDA is bound via phosphoric acid.

The Charge-Reversible Mechanism

The charge-reversible property of this compound is attributed to the protonation and deprotonation of its diethylenediamine headgroup in response to changes in environmental pH. The net charge of the head group can vary from -1 to +2 depending on the pH.

  • Under Acidic Conditions (e.g., in endosomes, pH ~5.0-6.5): The amine groups in the diethylenediamine headgroup become protonated, resulting in a net positive charge of up to +2. This positive charge facilitates the electrostatic interaction with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the encapsulated cargo into the cytoplasm. The apparent pKa of this compound is approximately 6.5.

  • At Physiological pH (pH 7.4): The head group of this compound is in a state where the positive and negative charges are balanced, resulting in an almost neutral surface charge. This neutrality is crucial for the stability of the LNPs in the bloodstream, preventing aggregation and non-specific interactions with blood components.

  • Under Alkaline Conditions (pH > 8.0): The amine groups are deprotonated, leading to a net negative charge.

This pH-responsive charge modulation is a key advantage over permanently cationic lipids, which often exhibit cytotoxicity, and traditional ionizable lipids that may require the inclusion of PEGylated lipids for stability. This compound LNPs have demonstrated high dispersibility and the ability to form uniform particles without the need for polyethylene glycol (PEG) lipids.

Quantitative Data on this compound Lipid Nanoparticles

The physicochemical properties of this compound-based LNPs are critical for their function as delivery vehicles. The following tables summarize key quantitative data for a typical formulation of this compound LNPs, often composed of this compound, dipalmitoylphosphatidylcholine (DPPC), and cholesterol in a molar ratio of 45:10:45.

Table 1: Physicochemical Properties of this compound LNPs

ParameterValueReference
Average Particle Size~100 nm
Polydispersity Index (PdI)< 0.100
Apparent pKa~6.5
siRNA Encapsulation Efficiency> 95%

Table 2: pH-Dependent Zeta Potential of this compound LNPs

pHZeta Potential (mV)Reference
4.5Positively charged
6.0Positively charged
7.4Almost neutral
8.0Negatively charged

Experimental Protocols

Preparation of this compound Lipid Nanoparticles (LNPs) by Microfluidics

This protocol describes the preparation of siRNA-encapsulated this compound LNPs using a microfluidic mixing device.

Materials:

  • This compound (Nippon Fine Chemical Co., Ltd.)

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • Ethanol or tert-butanol

  • siRNA or mRNA

  • 1 mM Citric acid solution (pH 4.5)

  • Dialysis membrane (e.g., MWCO 10-20 kDa)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and pump system

Procedure:

  • Prepare the Lipid Solution:

    • Prepare a stock solution of the lipid mixture (this compound/DPPC/cholesterol at a 45/10/45 molar ratio) in ethanol or tert-butanol. The final lipid concentration can be optimized, for example, to 10 mM. For ease of use, a freeze-dried mixture of the lipids can be prepared and reconstituted in the alcohol.

  • Prepare the Nucleic Acid Solution:

    • Dissolve the siRNA or mRNA in a 1 mM citric acid solution (pH 4.5). The concentration should be adjusted to achieve the desired total lipids/siRNA molar ratio (e.g., 7000/1).

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid solution and the nucleic acid solution into separate syringes and place them on the syringe pumps.

    • Pump the two solutions through the microfluidic device at a specific flow rate and flow rate ratio to induce rapid mixing and self-assembly of the LNPs. These parameters should be optimized to achieve the desired particle size.

  • Dialysis:

    • Collect the resulting LNP suspension.

    • Transfer the suspension to a dialysis membrane and dialyze against water to remove the alcohol.

    • Subsequently, dialyze against PBS (pH 7.4) to exchange the buffer and neutralize the surface charge of the LNPs.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the final LNP suspension using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency of the nucleic acid using an assay such as the RiboGreen® assay.

Determination of Apparent pKa by TNS Assay

The 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) assay is a fluorescence-based method to determine the apparent pKa of ionizable lipids within LNPs. TNS fluoresces when it binds to the positively charged surface of the LNPs at acidic pH.

Materials:

  • This compound LNPs (without encapsulated nucleic acid)

  • TNS (6-(p-toluidino)-2-naphthalenesulfonic acid)

  • A series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, borate buffers)

  • 96-well black fluorescence plate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of TNS in DMSO (e.g., 300 µM).

  • Dilute the blank this compound LNPs in each of the different pH buffers to a final total lipid concentration of 20 µM.

  • Add a small volume of the TNS stock solution to each well containing the LNP suspension in different pH buffers.

  • Incubate the plate for a short period at room temperature, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of approximately 320-325 nm and an emission wavelength of around 425-450 nm.

  • Plot the fluorescence intensity as a function of pH.

  • Fit the data to a sigmoidal curve. The pH at which 50% of the maximum fluorescence is observed corresponds to the apparent pKa of the LNPs.

Hemolysis Assay for pH-Dependent Membrane Disruption

This assay assesses the ability of this compound LNPs to disrupt membranes in a pH-dependent manner, which is indicative of their potential for endosomal escape.

Materials:

  • This compound LNPs

  • Freshly isolated red blood cells (RBCs)

  • Phosphate-buffered saline (PBS) at pH 7.4 and an acidic buffer (e.g., citrate or acetate buffer) at pH 5.5.

  • Triton X-100 (10% v/v) as a positive control for 100% hemolysis.

  • PBS as a negative control.

  • Centrifuge

  • UV-Vis spectrophotometer or plate reader

Procedure:

  • Wash the RBCs several times with PBS (pH 7.4) by centrifugation and resuspension to remove plasma components.

  • Prepare a suspension of washed RBCs in PBS (pH 7.4) and the acidic buffer (pH 5.5).

  • Incubate the this compound LNPs with the RBC suspensions at both pH 7.4 and pH 5.5 for a defined period (e.g., 1 hour) at 37°C. Use a range of LNP concentrations.

  • Include positive (Triton X-100) and negative (PBS) controls.

  • After incubation, centrifuge the samples to pellet the intact RBCs.

  • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 541 nm.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

  • This compound LNPs are expected to show significantly higher hemolysis at pH 5.5 compared to pH 7.4, demonstrating their pH-dependent membrane-disruptive activity.

Mandatory Visualizations

Charge_Reversible_Mechanism cluster_pH74 Physiological pH (7.4) cluster_endosome Endosomal Acidification (pH < 6.5) cluster_release Cytoplasmic Delivery node_neutral This compound LNP Surface Charge: ~0 Stable in Bloodstream node_positive This compound LNP Surface Charge: + Protonated Headgroup node_neutral->node_positive Endocytosis node_release Endosomal Escape Cargo Release node_positive->node_release Membrane Fusion

Caption: pH-dependent charge reversal of this compound LNPs.

LNP_Preparation_Workflow start Start lipid_prep Prepare Lipid Solution (this compound, DPPC, Cholesterol in Ethanol) start->lipid_prep na_prep Prepare Nucleic Acid Solution (siRNA/mRNA in Citrate Buffer pH 4.5) start->na_prep mixing Microfluidic Mixing lipid_prep->mixing na_prep->mixing dialysis Dialysis (Remove Ethanol, Buffer Exchange to PBS pH 7.4) mixing->dialysis characterization Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) dialysis->characterization end End characterization->end

Caption: Workflow for this compound LNP preparation.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell cluster_endocytosis Endocytosis lnp This compound LNP (~ Neutral Charge) clathrin Clathrin-mediated lnp->clathrin Uptake caveolae Caveolae-mediated lnp->caveolae Uptake cell_membrane Cell Membrane early_endosome Early Endosome (pH ~6.0-6.5) clathrin->early_endosome caveolae->early_endosome late_endosome Late Endosome (pH ~5.0-5.5) early_endosome->late_endosome Maturation cytoplasm Cytoplasm late_endosome->cytoplasm Endosomal Escape (Cargo Release)

Caption: Cellular uptake and endosomal escape of this compound LNPs.

References

The Advent of Charge-Reversible Lipids: A Technical Deep Dive into the Discovery and Development of DOP-DEDA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and development of dioleoylglycerophosphate-diethylenediamine conjugate (DOP-DEDA), a novel charge-reversible lipid. This document provides a comprehensive overview of its synthesis, mechanism of action, and its application in the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. Detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows are presented to facilitate a deeper understanding and application of this technology in drug development.

Discovery and Rationale

The development of this compound was driven by the need for a pH-responsive lipid that could overcome the limitations of conventional ionizable lipids used in LNP formulations for siRNA and mRNA delivery.[1][2] While traditional ionizable lipids are crucial for the endosomal escape of nucleic acid payloads, their tendency to aggregate in the physiological environment necessitates the inclusion of polyethylene glycol (PEG)-conjugated lipids to ensure stability.[1] However, the use of PEG-lipids has been associated with certain side effects. This compound was designed as a charge-reversible lipid that can form stable LNPs without the need for PEG-lipids, offering a potentially safer and more efficient delivery vehicle.[1]

Physicochemical Properties and Mechanism of Action

This compound is a dioleoylglycerophosphate-diethylenediamine conjugate.[1] Its unique structure allows for a pH-dependent surface charge. At a physiological pH of 7.4, the surface of this compound LNPs is almost neutral. In the acidic environment of the endosome (pH 6.0 and lower), the lipid becomes positively charged. Conversely, at a more alkaline pH of 8.0, it exhibits a negative charge. This charge-reversal characteristic is pivotal for its function. The neutral surface at physiological pH prevents aggregation in the bloodstream, while the positive charge in the endosome facilitates the disruption of the endosomal membrane, leading to the release of the nucleic acid cargo into the cytoplasm.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the physicochemical characteristics and biological performance of this compound LNPs.

Table 1: Physicochemical Characteristics of this compound LNPs

ParameterValueReference
LNP Composition (molar ratio)
This compound / DPPC / Cholesterol45 / 10 / 45
Particle Size (Z-average) 100 - 200 nm (at pH 4.0 - 5.0)
Polydispersity Index (PDI) < 0.2
Surface Charge (ζ-potential)
at pH ≤ 6.5Positive
at pH ~ 7.4Nearly Neutral
at pH ≥ 8.0Negative
siRNA Encapsulation Efficiency > 95%

Table 2: In Vitro Gene Silencing Efficacy of this compound LNPs with anti-PLK1 siRNA

Cell LinesiRNA Concentration% PLK1 mRNA ReductionReference
TNBC Cells (BT549, MDA-MB-231, LM2-4luc+/H2N)50 nM69 - 87%
H1299 NSCLC Cells100 nM> 80%

Table 3: pH-Dependent Hemolytic Activity of this compound LNPs

pHHemolysisReference
7.4No hemolysis
5.5Hemolysis observed

Experimental Protocols

Synthesis of this compound
Formulation of this compound LNPs using Microfluidics

This protocol describes the preparation of this compound LNPs encapsulating siRNA using a microfluidic device.

Materials:

  • This compound

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • siRNA (e.g., targeting PLK1)

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Microfluidic mixing device (e.g., staggered herringbone micromixer)

  • Syringe pumps

Procedure:

  • Prepare the lipid solution: Dissolve this compound, DPPC, and cholesterol in ethanol at a molar ratio of 45:10:45. The final lipid concentration will depend on the desired LNP characteristics and the microfluidic system used.

  • Prepare the siRNA solution: Dissolve the siRNA in citrate buffer (pH 4.0).

  • Set up the microfluidic system: Prime the microfluidic device with ethanol and then with the aqueous buffer. Load the lipid-ethanol solution and the siRNA-aqueous solution into separate syringes and connect them to the inlets of the microfluidic chip.

  • Initiate mixing: Set the flow rates of the two solutions to achieve the desired flow rate ratio (FRR) and total flow rate (TFR). A typical FRR of the aqueous to the ethanolic phase is 3:1. The TFR will influence the particle size.

  • Collection and Dialysis: Collect the resulting LNP dispersion from the outlet of the microfluidic chip. Dialyze the LNP solution against a suitable buffer (e.g., PBS, pH 7.4) to remove the ethanol and unincorporated siRNA.

Characterization of this compound LNPs

4.3.1. Particle Size and Zeta Potential:

  • Dilute the LNP suspension in an appropriate buffer.

  • Measure the particle size (Z-average diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the zeta potential using Laser Doppler Electrophoresis to determine the surface charge at different pH values.

4.3.2. siRNA Encapsulation Efficiency:

  • Use a fluorescent dye that binds to RNA (e.g., RiboGreen).

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).

  • The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.

4.3.3. pH-Responsiveness (TNS Assay):

  • Prepare a series of buffers with pH values ranging from acidic to alkaline.

  • Add a solution of 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) to the LNP suspension in each buffer.

  • Measure the fluorescence intensity. An increase in fluorescence at lower pH indicates the protonation of this compound and a more positive surface charge.

4.3.4. Hemolysis Assay:

  • Isolate red blood cells (RBCs) from whole blood.

  • Incubate the RBCs with this compound LNPs at different pH values (e.g., 7.4 and 5.5).

  • Centrifuge the samples to pellet the intact RBCs.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 541 nm) to quantify hemolysis. A detergent is used as a positive control for 100% hemolysis.

In Vitro Gene Silencing Quantification (RT-qPCR)

Procedure:

  • Cell Culture and Transfection: Plate the target cells (e.g., a cancer cell line) and allow them to adhere. Treat the cells with this compound LNPs encapsulating the target siRNA (e.g., anti-PLK1) at various concentrations.

  • RNA Extraction: After a suitable incubation period (e.g., 48 hours), lyse the cells and extract the total RNA.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for the target gene (e.g., PLK1) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative expression of the target gene using the ΔΔCT method.

Mandatory Visualizations

PLK1_Signaling_Pathway cluster_G2_M G2/M Transition cluster_Mitosis Mitosis cluster_DOP_DEDA This compound LNP Intervention PLK1 PLK1 Cdc25C Cdc25C PLK1->Cdc25C Activates Centrosome_Maturation Centrosome Maturation PLK1->Centrosome_Maturation Spindle_Assembly Spindle Assembly PLK1->Spindle_Assembly APC_C APC/C PLK1->APC_C Activates Cytokinesis Cytokinesis PLK1->Cytokinesis Cdk1_CyclinB Cdk1/Cyclin B1 Cdc25C->Cdk1_CyclinB Activates Mitosis Mitosis Cdk1_CyclinB->Mitosis Initiates siRNA_PLK1 siRNA (PLK1) RISC RISC siRNA_PLK1->RISC Incorporation PLK1_mRNA PLK1 mRNA RISC->PLK1_mRNA Cleavage PLK1_mRNA->PLK1 Translation (Inhibited)

Caption: PLK1 Signaling Pathway and the Mechanism of its Inhibition by this compound Delivered siRNA.

LNP_Workflow cluster_Preparation Preparation cluster_Formulation Formulation cluster_Purification Purification cluster_Characterization Characterization Lipid_Sol Lipid Solution (this compound, DPPC, Chol in Ethanol) Microfluidics Microfluidic Mixing Lipid_Sol->Microfluidics siRNA_Sol siRNA Solution (in Citrate Buffer pH 4.0) siRNA_Sol->Microfluidics LNP_Dispersion LNP Dispersion (in Ethanol/Buffer) Microfluidics->LNP_Dispersion Dialysis Dialysis (vs. PBS pH 7.4) LNP_Dispersion->Dialysis Final_LNPs Purified this compound LNPs Dialysis->Final_LNPs DLS DLS (Size, PDI) Final_LNPs->DLS Zeta Zeta Potential Final_LNPs->Zeta TNS TNS Assay (pKa) Final_LNPs->TNS Hemo Hemolysis Assay Final_LNPs->Hemo Encapsulation Encapsulation Efficiency Final_LNPs->Encapsulation

Caption: Experimental Workflow for the Formulation and Characterization of this compound LNPs.

Cellular_Uptake cluster_Extracellular Extracellular Space (pH 7.4) cluster_Cell_Membrane Cell Membrane cluster_Intracellular Intracellular Space LNP_Neutral This compound LNP (Neutral Surface) Clathrin_Pit Clathrin-coated Pit LNP_Neutral->Clathrin_Pit Clathrin-mediated Endocytosis Caveolae Caveolae LNP_Neutral->Caveolae Caveolae-mediated Endocytosis Endosome Early Endosome (pH ~6.0-6.5) Clathrin_Pit->Endosome Caveolae->Endosome LNP_Cationic This compound LNP (Cationic Surface) Endosome->LNP_Cationic Acidification Endosomal_Escape Endosomal Escape LNP_Cationic->Endosomal_Escape Membrane Disruption Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm siRNA_Release siRNA Release Cytoplasm->siRNA_Release

Caption: Cellular Uptake and Endosomal Escape Mechanism of this compound LNPs.

References

Dop-deda for Intracellular Delivery of Biologics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of biologics, such as proteins, peptides, and nucleic acids, to their intracellular targets remains a significant hurdle in drug development. The cell membrane acts as a formidable barrier, preventing the efficient uptake of these large and often charged macromolecules. To overcome this challenge, various delivery vectors are being explored. Among these, lipid-based nanoparticles (LNPs) have emerged as a clinically advanced and versatile platform. A key innovation in this area is the development of charge-reversible lipids, such as the dioleoylglycerophosphate-diethylenediamine conjugate (Dop-deda).

This compound is a pH-responsive, charge-reversible lipid derivative that facilitates the efficient encapsulation and intracellular delivery of biologics.[1][2] Its unique properties allow for the formation of stable LNPs that can effectively navigate the physiological environment, enter target cells, and release their therapeutic cargo into the cytoplasm. This technical guide provides an in-depth overview of this compound, including its mechanism of action, formulation strategies, quantitative delivery data, and detailed experimental protocols.

Mechanism of Action: A pH-Dependent Charge Reversal

The core of this compound's functionality lies in its charge-reversible head group.[1] The net charge of this head group can shift from negative to positive in response to changes in pH.[1][2]

  • At Physiological pH (7.4): The this compound head group is nearly neutral, with the positive and negative charges internally offsetting each other. This near-neutral surface charge is crucial for the stability of this compound LNPs in the bloodstream, preventing aggregation and non-specific interactions with serum components. This stability is achieved even without the inclusion of polyethylene glycol (PEG)-conjugated lipids, which are often required for conventional ionizable lipid nanoparticles but can sometimes lead to side effects.

  • In the Acidic Endosome (pH 5-6): Following cellular uptake via endocytosis, the LNP is trafficked into the acidic environment of the endosome. In this acidic milieu, the head group of this compound becomes protonated and gains a net positive charge.

This pH-triggered charge reversal is the key to endosomal escape. The now positively charged LNP can interact with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the encapsulated biologic into the cytoplasm, where it can exert its therapeutic effect. The apparent pKa of this compound has been calculated to be approximately 6.5, which is ideal for triggering this response within the endosomal pH range.

Cellular Uptake and Endosomal Escape Pathway

The following diagram illustrates the proposed mechanism of this compound LNP-mediated intracellular delivery.

G LNP_neutral This compound LNP (Nearly Neutral Charge) Endocytosis Endocytosis (Clathrin- & Caveola-mediated) LNP_neutral->Endocytosis Cellular Uptake Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Internalization Late_Endosome Late Endosome / Lysosome (pH 5-6) Endosome->Late_Endosome Maturation & pH drop Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape (Membrane Destabilization) Cargo_Release Biologic Cargo (e.g., siRNA, Protein) Cytoplasm->Cargo_Release Cargo Release

Caption: Intracellular delivery pathway of this compound LNPs.

Studies have shown that the cellular uptake of this compound LNPs can be enhanced in a dose-dependent manner by apolipoprotein E3 (apoE3). Furthermore, uptake into cancer cells occurs through both clathrin- and caveola-mediated endocytosis pathways.

Quantitative Data on this compound LNP Formulations

The physicochemical properties of this compound LNPs are critical for their delivery efficiency. The following tables summarize key quantitative data from various studies.

Table 1: Physicochemical Properties of this compound LNPs for siRNA Delivery
Formulation (molar ratio)CargoParticle Size (nm)Polydispersity Index (PDI)ζ-Potential (mV) at pH 7.4Encapsulation Efficiency (%)Reference
This compound/DPPC/Cholesterol (45/10/45)siRNA98.3 ± 7.200.08 ± 0.02-1.1 ± 1.2> 95

DPPC: Dipalmitoylphosphatidylcholine; Cholesterol

Table 2: Gene Silencing Efficacy of this compound LNPs
Cell LineTarget GenesiRNA ConcentrationGene Silencing EffectReference
MDA-MB-231 (human breast cancer)Polo-like kinase 1 (PLK1)3 to 15 nMSignificant, dose-dependent suppression of PLK1 mRNA and protein expression
HT1080 (human fibrosarcoma)Not specifiedNot specifiedConfirmed gene silencing
MacrophagesNot specifiedNot specifiedConfirmed gene silencing
Table 3: Physicochemical Properties of this compound LNPs for Protein Delivery
Formulation (molar ratio)CargoParticle Size (nm)Polydispersity Index (PDI)ζ-Potential (mV) at pH 7.4Encapsulation Efficiency (%)Reference
This compound/DPPC/Cholesterol (45/10/45)Bovine Serum Albumin (BSA)100-200 (at pH 4.0-5.0)< 0.2Nearly neutral20.6 - 25.7 (at pH 4.0-5.0)

The particle size and encapsulation efficiency for protein delivery are highly dependent on the pH during formulation.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. The following sections provide an overview of key experimental protocols for the formulation and characterization of this compound LNPs.

LNP Formulation via Microfluidics

This protocol describes the preparation of this compound LNPs encapsulating a biologic (e.g., siRNA, mRNA, or protein) using a microfluidic mixing device.

G cluster_prep Preparation of Solutions cluster_process LNP Formation and Purification Lipid_Sol Lipid Solution: This compound, helper lipids (e.g., DPPC, Cholesterol) dissolved in alcohol (e.g., ethanol, tert-butanol) Microfluidic_Mixer Microfluidic Mixer Lipid_Sol->Microfluidic_Mixer Input 1 Aqueous_Sol Aqueous Solution: Biologic (siRNA, mRNA, or protein) dissolved in acidic buffer (e.g., 1 mM citric acid, pH 4.5) Aqueous_Sol->Microfluidic_Mixer Input 2 Dialysis Dialysis Microfluidic_Mixer->Dialysis Rapid Mixing & Self-Assembly Final_LNP Final this compound LNP Suspension Dialysis->Final_LNP Buffer Exchange & Alcohol Removal

Caption: Workflow for this compound LNP formulation.

Materials:

  • This compound

  • Helper lipids (e.g., dipalmitoylphosphatidylcholine (DPPC), cholesterol)

  • Ethanol or tert-butanol

  • Biologic of interest (siRNA, mRNA, or protein)

  • Aqueous buffer (e.g., 1 mM citric acid, pH 4.5)

  • Microfluidic mixing device

  • Dialysis cassettes (e.g., 20 kDa MWCO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Lipid Solution: Dissolve this compound and helper lipids in the desired molar ratio in ethanol or tert-butanol. Tert-butanol can be useful for achieving higher lipid concentrations.

  • Preparation of Aqueous Solution: Dissolve the biologic cargo in an acidic aqueous buffer. A 1 mM citric acid solution at pH 4.5 is commonly used.

  • Microfluidic Mixing: Set the flow rates of the lipid and aqueous solutions on a microfluidic pump. The ratio of the flow rates will influence the final particle size. Pump the two solutions through the microfluidic device for rapid mixing, which induces the self-assembly of the LNPs.

  • Dialysis: Transfer the resulting LNP suspension to a dialysis cassette and dialyze against PBS to remove the alcohol and exchange the buffer to a physiological pH.

  • Characterization: Analyze the final LNP suspension for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Hemolysis Assay for Endosomal Escape Potential

This assay provides an indirect measure of the endosomal escape capability of the LNPs by assessing their ability to disrupt red blood cell membranes at an acidic pH that mimics the endosomal environment.

Materials:

  • This compound LNPs

  • Freshly isolated red blood cells (RBCs)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Triton X-100 (positive control)

  • Spectrophotometer

Procedure:

  • Prepare RBC Suspension: Wash isolated RBCs with PBS (pH 7.4) by centrifugation and resuspend to a final concentration of 2% (v/v).

  • Incubation: In a 96-well plate, mix the RBC suspension with different concentrations of this compound LNPs in PBS at both pH 7.4 and pH 5.5. Include a positive control (RBCs with Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS alone).

  • Incubate the plate at 37°C for a specified time (e.g., 1 hour).

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Measure Hemoglobin Release: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculate Percentage Hemolysis: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

This compound LNPs are expected to show significantly higher hemolysis at pH 5.5 compared to pH 7.4, indicating their pH-dependent membrane-disruptive activity.

In Vitro Gene Silencing Assay

This protocol is used to evaluate the efficacy of this compound LNPs in delivering siRNA and knocking down the expression of a target gene in a cell culture model.

Materials:

  • Target cells (e.g., MDA-MB-231)

  • This compound LNPs encapsulating target-specific siRNA and a scrambled control siRNA

  • Cell culture medium and supplements

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or protein extraction and Western blotting

Procedure:

  • Cell Seeding: Seed the target cells in a multi-well plate and allow them to adhere overnight.

  • Transfection: Treat the cells with different concentrations of the siRNA-loaded this compound LNPs. Include controls with scrambled siRNA LNPs and untreated cells.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) to allow for siRNA delivery and target gene knockdown.

  • Analysis of Gene Expression:

    • mRNA Level (qRT-PCR): Extract total RNA from the cells, reverse transcribe it to cDNA, and perform qRT-PCR to quantify the expression level of the target gene relative to a housekeeping gene.

    • Protein Level (Western Blot): Lyse the cells to extract total protein. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific to the target protein and a loading control.

  • Data Analysis: Calculate the percentage of gene knockdown compared to the untreated or scrambled siRNA control.

Cytotoxicity Assay

It is crucial to assess the safety of the delivery vehicle. A lactate dehydrogenase (LDH) assay can be used to measure cytotoxicity by quantifying the release of LDH from damaged cells.

Materials:

  • Target cells

  • This compound LNPs

  • LDH assay kit

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound LNPs as in the gene silencing assay.

  • Collect Supernatant: After the incubation period, collect the cell culture supernatant.

  • LDH Measurement: Use a commercial LDH assay kit to measure the amount of LDH in the supernatant according to the manufacturer's instructions. A positive control for maximum LDH release should be included (cells treated with a lysis buffer).

  • Calculate Cytotoxicity: % Cytotoxicity = [(LDH_sample - LDH_negative_control) / (LDH_positive_control - LDH_negative_control)] * 100

This compound LNPs have been shown to induce significant gene silencing without causing substantial membrane damage as measured by the LDH assay.

Conclusion

This compound represents a significant advancement in lipid-based nanoparticle technology for the intracellular delivery of biologics. Its pH-responsive, charge-reversible nature enables the formulation of stable LNPs that can efficiently escape the endosome and deliver their cargo to the cytoplasm. The ability to form stable particles without PEG lipids is a notable advantage. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers looking to leverage this promising delivery platform for a wide range of therapeutic applications, from RNA interference to protein replacement therapies. Further research to elucidate the specific cellular targeting mechanisms and in vivo performance will continue to expand the potential of this compound in the field of nanomedicine.

References

The Role of Dop-deda in Enhancing Endosomal Escape of Nanoparticles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Effective delivery of therapeutic payloads to the cytoplasm remains a critical challenge in nanomedicine. A primary obstacle is the entrapment and subsequent degradation of nanoparticles within endo-lysosomal compartments. This technical guide delves into the role of the charge-reversible lipid, dioleoylglycerophosphate-diethylenediamine conjugate (Dop-deda), in facilitating the endosomal escape of lipid nanoparticles (LNPs). We will explore the pH-responsive mechanism of this compound, present key quantitative data, and provide detailed experimental protocols for the formulation and evaluation of this compound LNPs.

Introduction: The Endosomal Barrier and the Promise of this compound

The cellular uptake of nanoparticles predominantly occurs through endocytosis, a process that sequesters them within membrane-bound vesicles called endosomes. As endosomes mature, their internal pH progressively acidifies, eventually leading to fusion with lysosomes, where the nanoparticle and its cargo are degraded by hydrolytic enzymes. To exert a therapeutic effect, nanoparticle-based drug delivery systems must escape this pathway and release their payload into the cytoplasm.

This compound is a novel, charge-reversible lipid derivative designed to overcome this endosomal barrier.[1][2] Its unique chemical structure allows for a pH-dependent alteration of its net charge. At a physiological pH of approximately 7.4, this compound is nearly neutral, which contributes to the stability of the formulated nanoparticles in the bloodstream and reduces non-specific interactions.[1][2][3] However, upon internalization into the acidic environment of the endosome (pH 5.5-6.5), the diethylenediamine headgroup of this compound becomes protonated, resulting in a positive net charge. This charge reversal is the cornerstone of its function, enabling the nanoparticle to interact with and disrupt the anionic endosomal membrane, ultimately leading to the release of its contents into the cytoplasm. A significant advantage of this compound is its ability to form stable LNPs without the need for polyethylene glycol (PEG)-conjugated lipids, which have been associated with certain adverse effects.

Physicochemical Characterization of this compound LNPs

The physical and chemical properties of nanoparticles are critical determinants of their in vivo behavior and efficacy. For this compound LNPs, key parameters include particle size, polydispersity index (PDI), and zeta potential, particularly its pH-dependent nature.

ParameterValuepHReference(s)
Particle Size (Diameter) ~100 nm7.4
100-200 nm4.0 - 5.0
Polydispersity Index (PDI) < 0.1007.4
Zeta Potential Nearly Neutral7.4
Positive6.0
Negative8.0
Positive4.5
siRNA Encapsulation Efficiency > 95%N/A

Mechanism of this compound Mediated Endosomal Escape

The endosomal escape of this compound LNPs is a multi-step process initiated by the acidic environment of the endosome. The following diagram illustrates the proposed mechanism.

Endosomal_Escape_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_escape Endosomal Escape Dop_LNP_Neutral This compound LNP (Neutral Charge) Endocytosis Cellular Uptake (Clathrin/Caveolae-mediated) Dop_LNP_Neutral->Endocytosis 1. Internalization Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome 2. Endosomal Trafficking Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome 3. Endosomal Maturation (pH drops) Protonation This compound Protonation (Becomes Positively Charged) Late_Endosome->Protonation 4. Acidification Cytoplasm Cytoplasm Payload_Release Therapeutic Payload Release Membrane_Interaction Interaction with Anionic Endosomal Membrane Protonation->Membrane_Interaction 5. Electrostatic Interaction Membrane_Disruption Endosomal Membrane Disruption Membrane_Interaction->Membrane_Disruption 6. Destabilization Membrane_Disruption->Payload_Release 7. Escape

Caption: Mechanism of this compound LNP endosomal escape.

Experimental Protocols

This section provides detailed methodologies for the formulation and evaluation of this compound LNPs.

Formulation of this compound LNPs using Microfluidics

Microfluidics offers a reproducible and scalable method for the production of LNPs with controlled size and polydispersity.

LNP_Formulation_Workflow Lipid_Solution Lipid Mixture in Ethanol (this compound:DPPC:Cholesterol 45:10:45 molar ratio) Microfluidic_Mixing Microfluidic Mixing (e.g., NanoAssemblr) Lipid_Solution->Microfluidic_Mixing Aqueous_Solution Aqueous Buffer (pH 4.5) with siRNA/mRNA Aqueous_Solution->Microfluidic_Mixing Dialysis Dialysis against PBS (pH 7.4) to remove ethanol Microfluidic_Mixing->Dialysis Characterization Physicochemical Characterization (DLS for size, PDI, Zeta Potential) Dialysis->Characterization Final_LNPs Sterile-filtered this compound LNPs Characterization->Final_LNPs

Caption: Workflow for this compound LNP formulation.

Protocol:

  • Preparation of Lipid Stock Solutions:

    • Dissolve this compound, dipalmitoylphosphatidylcholine (DPPC), and cholesterol in ethanol to prepare individual stock solutions.

  • Preparation of Lipid Mixture:

    • Combine the lipid stock solutions to achieve a final molar ratio of 45:10:45 (this compound:DPPC:Cholesterol).

  • Preparation of Aqueous Phase:

    • Dissolve the nucleic acid payload (e.g., siRNA) in a low pH buffer (e.g., 1 mM citric acid, pH 4.5).

  • Microfluidic Mixing:

    • Load the lipid mixture in ethanol into one syringe and the aqueous nucleic acid solution into another syringe of a microfluidic mixing device (e.g., NanoAssemblr).

    • Set the flow rate ratio (e.g., 3:1 aqueous to ethanol) and total flow rate to achieve the desired particle size.

  • Dialysis:

    • Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.

  • Characterization and Sterilization:

    • Measure the particle size, PDI, and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency using a suitable assay (e.g., RiboGreen assay).

    • Sterilize the final LNP suspension by filtration through a 0.22 µm filter.

Hemolysis Assay

This assay provides an indirect measure of the membrane-disruptive activity of the nanoparticles, which is indicative of their potential for endosomal escape.

Protocol:

  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh whole blood and wash the RBCs multiple times with cold PBS by centrifugation to remove plasma and buffy coat.

  • Incubation:

    • Resuspend the washed RBCs in buffers of different pH (e.g., pH 7.4 and pH 5.5).

    • Add different concentrations of this compound LNPs to the RBC suspensions.

    • Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only).

    • Incubate the samples at 37°C for a defined period (e.g., 1-2 hours).

  • Quantification of Hemolysis:

    • Centrifuge the samples to pellet intact RBCs.

    • Transfer the supernatant to a 96-well plate.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 541 nm).

  • Calculation:

    • Calculate the percentage of hemolysis relative to the positive control.

Endosomal Escape Assay (Calcein Release)

The calcein release assay is a more direct method to visualize and quantify endosomal escape in living cells.

Calcein_Assay_Workflow Cell_Seeding Seed cells in a glass-bottom dish Calcein_Loading Load cells with Calcein-AM (Calcein is quenched in endosomes) Cell_Seeding->Calcein_Loading LNP_Treatment Treat cells with this compound LNPs Calcein_Loading->LNP_Treatment Incubation Incubate for a defined period LNP_Treatment->Incubation Imaging Fluorescence Microscopy Incubation->Imaging Analysis Quantify cytosolic fluorescence (diffuse green signal) Imaging->Analysis

Caption: Workflow for the Calcein endosomal escape assay.

Protocol:

  • Cell Culture:

    • Seed the cells of interest in a glass-bottom dish suitable for fluorescence microscopy.

  • Calcein Loading:

    • Incubate the cells with Calcein-AM, a cell-permeable dye that becomes fluorescent (calcein) upon hydrolysis by intracellular esterases. At high concentrations within endosomes, the fluorescence of calcein is self-quenched.

  • Nanoparticle Treatment:

    • Wash the cells to remove excess Calcein-AM and add media containing this compound LNPs.

  • Imaging:

    • After a suitable incubation period, visualize the cells using a fluorescence microscope. Endosomal escape is indicated by the appearance of a diffuse green fluorescence throughout the cytoplasm, as the release of calcein from the quenched environment of the endosomes restores its fluorescence.

  • Quantification:

    • Quantify the cytosolic fluorescence intensity using image analysis software.

Quantitative Data on the Efficacy of this compound LNPs

The following tables summarize key quantitative data demonstrating the pH-dependent activity and therapeutic potential of this compound LNPs.

Hemolytic Activity of this compound LNPs
pHHemolysis (%)Reference(s)
7.4< 5%
5.5Significantly Increased

Note: Specific percentage of hemolysis at acidic pH for this compound LNPs is not explicitly stated in the provided search results, but is described as significant. The table reflects this qualitative description.

Gene Silencing of Polo-like Kinase 1 (PLK1) by this compound-siRNA LNPs

PLK1 is a key regulator of the cell cycle and a validated target in oncology. The ability of this compound LNPs to deliver siRNA against PLK1 and silence its expression highlights their potential as a therapeutic delivery platform.

Cell LinesiRNA Concentration% mRNA Knockdown% Protein KnockdownReference(s)
TNBC cell lines50 nM69-87%64-91%
NSCLC cell lines1-25 nM-Significant Reduction
H1299 & Calu-61 nM-Potent Reduction

Note: TNBC refers to Triple-Negative Breast Cancer and NSCLC to Non-Small Cell Lung Cancer.

Conclusion

This compound represents a significant advancement in the design of pH-responsive lipid nanoparticles for intracellular drug delivery. Its unique charge-reversible properties enable the formulation of stable LNPs that can efficiently escape the endosomal pathway and deliver their therapeutic cargo to the cytoplasm. The data and protocols presented in this guide underscore the potential of this compound as a key component in the development of next-generation nanomedicines for a wide range of therapeutic applications, from gene silencing to vaccine development. Further research and optimization of this compound-based formulations will undoubtedly pave the way for more effective and targeted therapies.

References

An In-depth Technical Guide to the Core Principles of DOP-DEDA LNP Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles underlying the formulation of lipid nanoparticles (LNPs) utilizing the charge-reversible lipid, dioleoylglycerophosphate-diethylenediamine conjugate (DOP-DEDA). The content herein is intended to equip researchers and professionals in drug development with the necessary knowledge to effectively formulate, characterize, and utilize this compound LNPs for therapeutic delivery, particularly for nucleic acids like siRNA and mRNA.

Core Principles of this compound LNP Technology

This compound is a novel, charge-reversible lipid derivative that forms the cornerstone of this LNP platform. Unlike conventional ionizable lipids, this compound exhibits a unique pH-responsive behavior, which is central to its efficacy as a drug delivery vehicle.[1]

pH-Dependent Charge Reversal: The headgroup of this compound can transition its net charge based on the ambient pH.[1][2]

  • Acidic pH (e.g., pH 6.0): The diethylenediamine moiety becomes protonated, resulting in a positive surface charge. This positive charge is crucial for the electrostatic interaction and encapsulation of negatively charged cargo, such as nucleic acids, during the formulation process.

  • Physiological pH (e.g., pH 7.4): The surface charge of this compound LNPs is nearly neutral. This neutrality is advantageous in a physiological environment as it can reduce non-specific interactions with blood components and improve stability.

  • Basic pH (e.g., pH 8.0): The LNPs exhibit a negative surface charge.

This charge-reversible property allows for stable circulation in the bloodstream and facilitates endosomal escape upon cellular uptake into the acidic environment of the endosome.

Stability without PEGylation: A significant advantage of this compound LNPs is their stability in physiological conditions without the need for polyethylene glycol (PEG)-conjugated lipids. Conventional LNPs often require PEGylation to prevent aggregation in the bloodstream. The amphipathic nature of this compound itself contributes to the high dispersibility and stability of the nanoparticles.

LNP Formulation and Composition

This compound LNPs are typically formulated using a microfluidic mixing technique, which allows for precise control over particle size and polydispersity. The formulation generally consists of this compound, a helper lipid, and cholesterol.

Key Components:
  • This compound: The primary component, responsible for charge-reversal and cargo encapsulation.

  • Helper Lipid: Lipids such as dipalmitoylphosphatidylcholine (DPPC) or dihydrosphingomyelin (DHSM) are incorporated to aid in the structural integrity of the LNP. The choice of helper lipid can influence the morphology and knockdown efficiency of the encapsulated siRNA.

  • Cholesterol: A critical component that regulates the rigidity and stability of the lipid bilayer.

Quantitative Formulation Parameters:

The following tables summarize key quantitative data for the formulation of this compound LNPs based on published studies.

Parameter Value Reference
Lipid Molar Ratio (this compound:DPPC:Cholesterol) 45:10:45
Total Lipids to siRNA Molar Ratio 7000:1
BSA to Total Lipids Molar Ratio (for protein delivery) 1:150
Characteristic Value Conditions Reference
Average Particle Size ~100 nmPrepared by micromixing
Polydispersity Index (PDI) < 0.100Prepared by micromixing
ζ-Potential at pH 7.4 Nearly NeutralDiluted in 10 mM Tris-HCl buffer
siRNA Encapsulation Efficiency HighSpecific values depend on process parameters

Experimental Protocols

Preparation of this compound LNPs via Microfluidics

This protocol describes the general procedure for preparing this compound LNPs encapsulating a nucleic acid cargo using a microfluidic device.

Materials:

  • This compound, helper lipid (e.g., DPPC), and cholesterol

  • Ethanol or tert-butanol

  • Nucleic acid cargo (e.g., siRNA, mRNA)

  • Aqueous buffer (e.g., 1 mM citric acid solution, pH 4.5)

  • Microfluidic mixing device

  • Dialysis membrane

Procedure:

  • Lipid Solution Preparation:

    • Prepare a freeze-dried mixture of this compound, DPPC, and cholesterol at a molar ratio of 45:10:45.

    • Dissolve the lipid mixture in ethanol or tert-butanol to the desired concentration. tert-butanol can be used for higher lipid concentrations.

  • Aqueous Solution Preparation:

    • Dissolve the nucleic acid cargo in an aqueous buffer (e.g., 1 mM citric acid solution, pH 4.5).

  • Microfluidic Mixing:

    • Load the lipid solution and the aqueous nucleic acid solution into separate syringes.

    • Pump the two solutions through a microfluidic mixing chamber at a controlled flow rate. This rapid mixing of the ethanol and aqueous phases leads to the self-assembly of the LNPs.

  • Dialysis:

    • Collect the resulting LNP suspension.

    • Transfer the suspension to a dialysis membrane.

    • Dialyze against water or a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4) to remove the organic solvent and form the final LNPs.

Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute the LNP suspension in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Measure the particle size and PDI using a DLS instrument.

2. ζ-Potential Measurement:

  • Technique: Laser Doppler Velocimetry.

  • Procedure:

    • Dilute the LNP suspension in 10 mM Tris-HCl buffer (pH 7.4).

    • Measure the ζ-potential to determine the surface charge of the LNPs at physiological pH.

3. pH Responsiveness Assay (TNS Assay):

  • Technique: Fluorescence spectroscopy using 2-(p-Toluidino)-naphthalene-6-sulfonic acid (TNS) as a probe.

  • Principle: TNS fluorescence increases as it binds to the more hydrophobic environment of the LNP surface, which becomes more pronounced as the surface charge becomes positive at lower pH.

  • Procedure:

    • Incubate the this compound LNPs with TNS across a range of pH values.

    • Measure the fluorescence intensity at each pH. An increase in fluorescence at lower pH indicates the pH-responsive nature of the LNPs.

4. Hemolysis Assay:

  • Principle: To assess the membrane-disruptive activity of the LNPs at different pH values, which is indicative of their potential for endosomal escape.

  • Procedure:

    • Incubate red blood cells with this compound LNPs at both physiological pH (7.4) and an acidic pH (e.g., 5.5).

    • Measure the release of hemoglobin. Increased hemolysis at the lower pH suggests pH-dependent membrane disruption.

Visualizations

Logical Relationship of this compound Charge Reversal

G cluster_pH Environmental pH cluster_LNP This compound LNP Surface Charge cluster_Interaction Biological Interaction Acidic Acidic (Endosome) Positive Positive Charge Acidic->Positive Physiological Physiological (Bloodstream) Neutral Near-Neutral Charge Physiological->Neutral Encapsulation Nucleic Acid Encapsulation Positive->Encapsulation EndosomalEscape Endosomal Escape Positive->EndosomalEscape Stability Systemic Stability Neutral->Stability

Caption: pH-dependent charge and function of this compound LNPs.

Experimental Workflow for LNP Formulation

G cluster_prep Solution Preparation cluster_formulation LNP Formation cluster_purification Purification & Finalization Lipid 1. Dissolve Lipids (this compound, DPPC, Cholesterol) in Ethanol Mixing 3. Microfluidic Mixing Lipid->Mixing Cargo 2. Dissolve Nucleic Acid in Acidic Buffer (pH 4.5) Cargo->Mixing Dialysis 4. Dialysis (Remove Ethanol) Mixing->Dialysis FinalLNP 5. Final LNP Suspension Dialysis->FinalLNP

Caption: Microfluidic-based workflow for this compound LNP synthesis.

Signaling Pathway for Endosomal Escape

G cluster_uptake Cellular Uptake cluster_escape Endosomal Escape LNP_outside This compound LNP (Neutral Charge, pH 7.4) Endocytosis Endocytosis LNP_outside->Endocytosis EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LNP_inside LNP Protonation (Positive Charge, pH < 6.5) EarlyEndosome->LNP_inside pH drop MembraneInteraction Interaction with Endosomal Membrane LNP_inside->MembraneInteraction MembraneDisruption Membrane Disruption MembraneInteraction->MembraneDisruption CargoRelease Cargo Release to Cytosol MembraneDisruption->CargoRelease

References

understanding the amphipathic nature of Dop-deda

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the amphipathic and pH-responsive nature of Dioleoylglycerophosphate-diethylenediamine (DOP-DEDA), a charge-reversible lipid derivative designed for advanced drug delivery applications.

Executive Summary

Dioleoylglycerophosphate-diethylenediamine (this compound) is a novel, synthetic, charge-reversible lipid derivative engineered for the formulation of lipid nanoparticles (LNPs)[1][2]. Its structure is fundamentally amphipathic, comprising a hydrophobic dioleoyl backbone and a unique pH-responsive hydrophilic headgroup. This design allows this compound to behave similarly to natural glycerophospholipids at physiological pH, conferring excellent stability to LNP formulations even without the use of polyethylene glycol (PEG)-lipids[1][2]. The key innovation of this compound lies in its headgroup, which changes its net charge from nearly neutral at physiological pH to cationic in acidic environments. This property is critical for efficiently encapsulating anionic cargo like siRNA and mRNA during formulation and subsequently facilitating endosomal escape for cytosolic delivery within target cells[1]. This guide details the molecular characteristics, quantitative properties, experimental validation, and the mechanism of action of this compound in drug delivery systems.

The Amphipathic Nature of this compound

The amphipathic character of this compound is central to its function, enabling self-assembly into lipid nanoparticles in aqueous environments. This nature arises from the distinct segregation of its molecular structure into two domains with opposing affinities for water.

  • Hydrophobic Domain : The nonpolar tail of this compound is composed of two unsaturated oleic acid chains attached to a glycerol backbone. These long hydrocarbon chains are highly hydrophobic and are responsible for driving the molecule's self-assembly to minimize contact with water, forming the core of the resulting nanoparticle.

  • Hydrophilic Domain : The polar headgroup consists of a diethylenediamine (DEDA) moiety connected to the glycerol backbone via a phosphate linker. This group is ionizable and highly interactive with water. Crucially, the DEDA portion contains amine groups that can be protonated or deprotonated depending on the ambient pH.

This molecular architecture allows this compound to act as a surfactant, reducing surface tension and forming stable, organized structures like micelles or lipid bilayers when dispersed in an aqueous solution.

pH-Responsive Charge Reversal

A defining feature of this compound is the pH-dependent charge of its headgroup. Unlike conventional ionizable lipids that are non-ionized at physiological pH, this compound's headgroup is ionized even at pH 7.4, with positive and negative charges offsetting each other to produce a near-zero net charge.

  • Acidic pH (e.g., pH < 6.5) : In the acidic environment of an endosome or during LNP formulation, the amine groups on the DEDA moiety become fully protonated. This results in a net positive charge (up to +2), which facilitates electrostatic interaction with negatively charged biomolecules like nucleic acids and promotes the disruption of endosomal membranes.

  • Physiological pH (e.g., pH 7.4) : The surface charge is almost neutral. This is advantageous for in-vivo applications, as it enhances the stability of the LNPs in circulation and reduces non-specific interactions.

  • Alkaline pH (e.g., pH > 8.0) : Under alkaline conditions, the headgroup is deprotonated, resulting in a net negative charge.

G cluster_0 This compound Molecular Structure cluster_1 Self-Assembly in Water dop_deda This compound hydrophilic Hydrophilic Head (DEDA + Phosphate) pH-Responsive dop_deda->hydrophilic Polar Part hydrophobic Hydrophobic Tail (2x Oleic Acid Chains) dop_deda->hydrophobic Nonpolar Part micelle_core Hydrophobic Core dop_deda->micelle_core Self-Assembles Into micelle_shell Hydrophilic Shell

Caption: Logical relationship of this compound's amphipathic structure.

Quantitative Data on this compound Based LNPs

The physicochemical properties of Lipid Nanoparticles (LNPs) formulated with this compound have been characterized to establish their suitability for drug delivery. The data below is compiled from studies using a standard formulation of this compound, dipalmitoylphosphatidylcholine (DPPC), and cholesterol.

ParameterValueConditions / NotesSource
Particle Size (Diameter) ~100 nmFor siRNA-encapsulated LNPs.
77 - 215 nmFor Bovine Serum Albumin (BSA) encapsulated LNPs.
Polydispersity Index (PdI) < 0.100Indicates a uniform and monodisperse particle population.
LNP Composition (molar ratio) 45:10:45This compound / DPPC / Cholesterol. This formulation is stable without PEG-lipids.
siRNA Encapsulation Efficiency > 95%Measured using RiboGreen® reagent.
BSA Encapsulation Efficiency 14 - 35%Dependent on total flow rate and lipid solution ratio during formulation.
ζ-Potential (at pH 6.0) PositiveFacilitates interaction with endosomal membrane.
ζ-Potential (at pH 7.4) Almost NeutralContributes to stability in physiological conditions.
ζ-Potential (at pH 8.0) Negative

Experimental Protocols

LNP Formulation via Microfluidics

This protocol describes the preparation of nucleic acid-encapsulating this compound LNPs using a microfluidic mixing device.

  • Solution Preparation :

    • Prepare a lipid solution by dissolving this compound, DPPC, and cholesterol (e.g., at a 45:10:45 molar ratio) in an organic solvent such as ethanol.

    • Prepare an aqueous solution containing the nucleic acid (siRNA or mRNA) buffered at an acidic pH (e.g., pH 4.0-5.0).

  • Microfluidic Mixing :

    • Load the lipid solution and the aqueous nucleic acid solution into separate syringes connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).

    • Pump the two solutions through the chip at a defined total flow rate and flow rate ratio. The rapid mixing of the organic and aqueous streams induces nanoprecipitation and self-assembly of the lipids around the nucleic acid cargo.

  • Purification and Concentration :

    • The resulting LNP suspension is typically dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the organic solvent and non-encapsulated material.

    • The sample can be concentrated using centrifugal filter units if required.

G cluster_0 Microfluidic Device prep_lipids 1. Prepare Lipid Mix (this compound, DPPC, Chol) in Ethanol mixer 3. Rapid Mixing prep_lipids->mixer prep_rna 2. Prepare Nucleic Acid (siRNA/mRNA) in Acidic Buffer (pH 4) prep_rna->mixer purify 4. Dialysis (vs. PBS, pH 7.4) to remove ethanol mixer->purify Self-Assembly Occurs characterize 5. Characterization (Size, PDI, ζ-Potential) purify->characterize

Caption: Experimental workflow for this compound LNP formulation.

Hemolysis Assay for Endosomal Escape Potential

This assay assesses the membrane-disruptive activity of this compound LNPs in a pH-dependent manner, which serves as an indicator of their ability to escape from endosomes.

  • Preparation of Red Blood Cells (RBCs) : Isolate RBCs from fresh blood by centrifugation and wash them multiple times with saline or PBS. Resuspend the washed RBCs in buffers of varying pH (e.g., pH 6.0 and pH 7.4).

  • Incubation : Add different concentrations of this compound LNPs to the RBC suspensions.

  • Controls :

    • Negative Control : RBCs incubated with buffer only (0% hemolysis).

    • Positive Control : RBCs incubated with a lysis agent like Triton X-100 (100% hemolysis).

  • Analysis : Incubate the mixtures for a set time (e.g., 1 hour) at 37°C. Centrifuge the samples to pellet intact RBCs.

  • Quantification : Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm). The percentage of hemolysis is calculated relative to the positive control. A significant increase in hemolysis at acidic pH compared to neutral pH indicates pH-dependent membrane disruption.

Mechanism of Action in Cellular Delivery

The amphipathic and pH-responsive properties of this compound govern its mechanism for delivering cargo into the cell cytoplasm.

  • Systemic Circulation : At physiological pH (7.4), the near-neutral surface of this compound LNPs minimizes non-specific interactions with blood components, providing stability.

  • Cellular Uptake : The LNPs are taken up by target cells through endocytosis. This process can be mediated by various pathways, including clathrin- and caveola-dependent endocytosis, and may be enhanced by the adsorption of proteins like apolipoprotein E3 (ApoE3) onto the LNP surface.

  • Endosomal Entrapment : Following endocytosis, the LNPs are enclosed within endosomes.

  • pH-Triggered Endosomal Escape : As the endosome matures, its internal pH drops to acidic levels (pH 5.0-6.5). This acidification protonates the DEDA headgroup of this compound, causing the LNP surface to become strongly cationic. This positive charge promotes electrostatic interactions with the anionic lipids of the endosomal membrane, leading to membrane destabilization and rupture.

  • Cytosolic Release : The disruption of the endosomal membrane releases the encapsulated cargo (e.g., siRNA) into the cytoplasm, where it can engage with its target machinery (e.g., the RNA-induced silencing complex, RISC) to exert its therapeutic effect.

G cluster_cell Target Cell cluster_endosome Endosome (Acidic pH) lnp_acid LNP (Cationic Surface) release Cargo Release lnp_acid->release Membrane Disruption uptake 2. Endocytosis uptake->lnp_acid 3. Entrapment & Acidification lnp_neutral 1. LNP in Circulation (Neutral Surface, pH 7.4) lnp_neutral->uptake

Caption: Cellular uptake and endosomal escape pathway of this compound LNPs.

References

Methodological & Application

Application Notes and Protocols for Dop-deda LNP Formulation using Microfluidics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dop-deda (dioleoyl glycerophosphate-diethylenediamine) is a charge-reversible lipid that serves as a key component in the formation of lipid nanoparticles (LNPs) for the delivery of nucleic acids, such as siRNA and mRNA.[1][2] A notable characteristic of this compound is that the net charge of its head group can shift from negative to positive in response to changes in pH.[1][2] This pH-responsive behavior is crucial for the efficient encapsulation of nucleic acids and their subsequent release into the cytoplasm. Specifically, under acidic conditions, the this compound head group becomes positively charged, facilitating electrostatic interactions with the negatively charged nucleic acid backbone.[1] This allows for the formation of stable LNPs. Upon endocytosis into the target cell, the acidic environment of the endosome ensures the LNP remains stable. As the LNP transitions to the neutral pH of the cytoplasm, the surface charge of the this compound LNP becomes nearly neutral, which is thought to aid in the release of the nucleic acid cargo.

A significant advantage of the this compound LNP formulation is its ability to form highly dispersible and uniform particles without the inclusion of polyethylene glycol (PEG) lipids. This is attributed to the amphipathic nature of this compound itself. The absence of PEG-lipids can be advantageous, as concerns have been raised about potential side effects associated with PEGylated lipids in mRNA vaccines.

Microfluidic mixing is a reproducible and scalable method for the production of LNPs with controlled physicochemical properties. This technique involves the rapid and controlled mixing of a lipid-containing organic phase with a nucleic acid-containing aqueous phase within a microfluidic chip. The precise control over mixing parameters, such as total flow rate (TFR) and flow rate ratio (FRR), allows for the fine-tuning of LNP size, polydispersity index (PDI), and encapsulation efficiency.

This document provides a detailed protocol for the formulation of this compound LNPs using a microfluidic approach, along with methods for their characterization.

Quantitative Data Summary

The following tables summarize the key formulation parameters and resulting physicochemical properties of this compound LNPs based on available data.

Table 1: this compound LNP Formulation Parameters

ParameterValueReference
Lipid Composition (molar ratio)This compound / DPPC / Cholesterol
45 / 10 / 45
Organic Phase (Lipid Solvent)Ethanol
Aqueous Phase (Nucleic Acid Solvent)1 mM Citric Acid Buffer (pH 4.5)
Total Lipid Concentration2.5 mM (for protein delivery)
Microfluidic Total Flow Rate (TFR)3.3 mL/min (for protein delivery)
Microfluidic Flow Rate Ratio (FRR)Varies (e.g., 24.1% lipid solution)
Post-processingDialysis to remove ethanol

Table 2: Physicochemical Properties of this compound LNPs

PropertyTypical ValueReference
Particle Size (Z-average)~100 nm
Polydispersity Index (PDI)< 0.100
Surface Charge (ζ-potential)Almost neutral at physiological pH
Cationic under acidic conditions
Encapsulation EfficiencyHigh (specific values depend on payload and process)

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Lipid Stock Solution (Organic Phase):

    • Prepare a stock solution of the lipid mixture (this compound, DPPC, and Cholesterol) in absolute ethanol.

    • The recommended molar ratio is 45:10:45 (this compound:DPPC:Cholesterol).

    • The final total lipid concentration in the ethanol solution can be optimized, with a starting point of 2.5 mM being a reasonable reference from protein delivery studies.

    • Ensure all lipids are fully dissolved. Gentle warming may be necessary, but avoid excessive heat. Store the lipid stock solution at -20°C.

  • Nucleic Acid Stock Solution (Aqueous Phase):

    • Dissolve the siRNA or mRNA in a 1 mM citric acid buffer with a pH of 4.5.

    • The concentration of the nucleic acid should be determined based on the desired final payload and lipid-to-nucleic acid ratio.

    • Ensure the nucleic acid is fully dissolved and the solution is clear. Store the nucleic acid stock solution at -80°C for long-term storage or on ice for immediate use.

Protocol 2: Microfluidic Formulation of this compound LNPs

This protocol assumes the use of a microfluidic mixing system (e.g., a staggered herringbone micromixer). The optimal TFR and FRR may vary depending on the specific microfluidic device and desired LNP characteristics.

  • System Preparation:

    • Prime the microfluidic system with ethanol and the aqueous buffer to ensure no air bubbles are present in the channels.

    • Set the desired total flow rate (TFR) and flow rate ratio (FRR) on the syringe pumps. A starting TFR can range from 2 to 12 mL/min, and a common FRR of aqueous to organic phase is 3:1.

  • LNP Formation:

    • Load the lipid stock solution into one syringe and the nucleic acid stock solution into another syringe.

    • Connect the syringes to the respective inlets of the microfluidic chip.

    • Start the pumps to initiate the mixing of the two solutions. The rapid mixing within the microfluidic channels will induce the self-assembly of the lipids and encapsulation of the nucleic acid, forming the LNPs.

  • Collection:

    • Collect the resulting LNP dispersion from the outlet of the microfluidic chip into a sterile collection tube.

    • The collected solution will contain the LNPs, ethanol, and the aqueous buffer.

Protocol 3: Post-Formulation Processing (Dialysis)

Dialysis is performed to remove the ethanol from the LNP dispersion and to exchange the acidic buffer for a buffer at physiological pH (e.g., PBS).

  • Dialysis Setup:

    • Transfer the collected LNP dispersion into a dialysis cassette with an appropriate molecular weight cutoff (MWCO), typically 10-14 kDa.

    • Place the dialysis cassette in a beaker containing a large volume of phosphate-buffered saline (PBS) at pH 7.4. The volume of the dialysis buffer should be at least 1000 times the volume of the LNP dispersion.

  • Dialysis Procedure:

    • Perform dialysis at 4°C with gentle stirring of the buffer.

    • Change the dialysis buffer at least twice over a period of 4-24 hours to ensure complete removal of ethanol and buffer exchange.

  • LNP Recovery:

    • After dialysis, carefully remove the LNP solution from the dialysis cassette.

    • The LNPs are now in a physiological buffer and ready for characterization and use.

Protocol 4: Characterization of this compound LNPs
  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Dilute a small aliquot of the dialyzed LNP solution in PBS (pH 7.4).

    • Measure the particle size (Z-average diameter) and PDI using Dynamic Light Scattering (DLS).

  • Zeta Potential Measurement:

    • Dilute a small aliquot of the dialyzed LNP solution in 10 mM Tris-HCl buffer (pH 7.4) or a similar low-ionic-strength buffer.

    • Measure the zeta potential using a laser Doppler velocimeter. To assess the pH-responsiveness, measurements can also be performed in acidic buffers (e.g., citrate buffer at pH 4.5).

  • Nucleic Acid Encapsulation Efficiency:

    • The encapsulation efficiency can be determined using a fluorescent dye-based assay (e.g., RiboGreen assay).

    • The fluorescence of the dye is measured in the presence and absence of a detergent (e.g., Triton X-100). The detergent lyses the LNPs, releasing the encapsulated nucleic acid and leading to a significant increase in fluorescence.

    • The encapsulation efficiency is calculated as: EE (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100

Visualizations

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_formulation Microfluidic Formulation cluster_post Post-Processing & Characterization Lipid_Stock Lipid Stock (this compound/DPPC/Chol in Ethanol) Microfluidics Microfluidic Mixing (Controlled TFR and FRR) Lipid_Stock->Microfluidics Organic Phase NA_Stock Nucleic Acid Stock (siRNA/mRNA in Citrate Buffer pH 4.5) NA_Stock->Microfluidics Aqueous Phase Dialysis Dialysis (vs. PBS pH 7.4) Microfluidics->Dialysis Characterization Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) Dialysis->Characterization Final_LNPs Final this compound LNPs Characterization->Final_LNPs

Caption: Experimental workflow for this compound LNP formulation.

Dop_deda_pH_Response cluster_formulation Formulation (Acidic pH ~4.5) cluster_delivery Cellular Environment (Neutral pH ~7.4) Acidic_Dop_deda This compound (Positively Charged) Encapsulation Electrostatic Interaction & LNP Encapsulation Acidic_Dop_deda->Encapsulation Nucleic_Acid Nucleic Acid (Negatively Charged) Nucleic_Acid->Encapsulation Neutral_LNP This compound LNP (Neutral Surface Charge) Encapsulation->Neutral_LNP Endocytosis & pH Change Cargo_Release Cargo Release into Cytoplasm Neutral_LNP->Cargo_Release

Caption: pH-responsive charge reversal of this compound for nucleic acid delivery.

References

Step-by-Step Guide to Preparing DOP-DEDA Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the preparation and characterization of dioleoylglycerophosphate-diethylenediamine (DOP-DEDA) lipid nanoparticles (LNPs). This compound LNPs are a promising pH-responsive, charge-reversible drug delivery system, particularly for nucleic acids like siRNA and mRNA, as well as proteins. This document outlines the necessary materials, detailed experimental protocols for synthesis using microfluidics, and key characterization techniques.

Introduction

Dioleoylglycerophosphate-diethylenediamine (this compound) is a charge-reversible lipid derivative that enables the formulation of lipid nanoparticles (LNPs) with a unique pH-responsive characteristic.[1][2] The net charge of the this compound headgroup transitions from negative or near-neutral at physiological pH to positive under acidic conditions, a property that is crucial for efficient endosomal escape of the encapsulated cargo.[1][2] A significant advantage of this compound LNPs is their high dispersibility and stability in aqueous solutions without the need for polyethylene glycol (PEG)-conjugated lipids, which can sometimes be associated with adverse effects.[1] These nanoparticles are typically synthesized using a microfluidic mixing technique, which allows for the controlled and reproducible production of uniform, spherical particles.

Materials and Equipment

Materials:

  • Dioleoylglycerophosphate-diethylenediamine (this compound)

  • Dipalmitoylphosphatidylcholine (DPPC) (helper lipid)

  • Cholesterol (helper lipid)

  • Ethanol or tert-Butanol (for lipid dissolution)

  • Citric acid

  • Tris-HCl buffer

  • Cargo (e.g., siRNA, mRNA, or protein such as Bovine Serum Albumin - BSA)

  • Nuclease-free water

  • Dialysis membrane

Equipment:

  • Microfluidic mixing device (e.g., NanoAssemblr or similar microchannel system)

  • Syringe pumps

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • Transmission Electron Microscope (TEM)

  • Fluorometer for encapsulation efficiency assay (e.g., using RiboGreen® reagent for nucleic acids)

  • pH meter

  • Vortex mixer

  • Lyophilizer (optional, for preparing lipid mixtures)

Experimental Protocols

Protocol 1: Preparation of this compound Lipid Nanoparticles (LNPs)

This protocol describes the preparation of this compound LNPs encapsulating a model cargo (siRNA) using a microfluidic mixing method.

1. Preparation of Stock Solutions:

  • Lipid Stock Solution:

    • Prepare a lipid mixture of this compound, DPPC, and cholesterol at a molar ratio of 45:10:45.

    • Dissolve the lipid mixture in ethanol or tert-butanol to a final total lipid concentration of 10 mM. tert-Butanol can be advantageous for achieving higher lipid concentrations.

    • For ease of use, a freeze-dried mixture of the lipids can be prepared and stored, which is then reconstituted with the alcohol before use.

  • Aqueous Cargo Solution:

    • Dissolve the siRNA (or other cargo) in a 1 mM citric acid solution with a pH of 4.5. The acidic pH is crucial for the protonation of this compound and subsequent encapsulation of the negatively charged cargo.

2. Microfluidic Mixing for LNP Formation:

  • Set up the microfluidic mixing system with two syringe pumps.

  • Load one syringe with the lipid stock solution and the other with the aqueous cargo solution.

  • Connect the syringes to the inlets of the microfluidic chip.

  • Set the flow rates of the pumps to achieve the desired mixing conditions. The total flow rate and the ratio of the lipid solution to the aqueous solution are critical parameters that influence the final particle size and encapsulation efficiency. A typical total flow rate might be 3.3 mL/min with a lipid solution ratio of 24.1%.

3. Dialysis and Final Formulation:

  • Collect the output solution from the microfluidic device, which contains the intermediate LNP particles.

  • Transfer the collected solution to a dialysis membrane (e.g., with a molecular weight cutoff of 10-12 kDa).

  • Dialyze against nuclease-free water or a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4) for at least 12-24 hours with several changes of the dialysis buffer to remove the alcohol.

  • The final this compound LNPs are formed during this dialysis step.

4. Sterilization and Storage:

  • Sterilize the final LNP suspension by passing it through a 0.22 µm syringe filter.

  • Store the prepared nanoparticles at 4°C for short-term use. For long-term storage, appropriate stability studies should be conducted.

Workflow for this compound LNP Preparation

G cluster_prep Solution Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Formulation lipid_sol Lipid Solution (this compound, DPPC, Cholesterol in Ethanol/tert-Butanol) microfluidic Microfluidic Device lipid_sol->microfluidic Lipid Phase cargo_sol Aqueous Cargo Solution (siRNA/mRNA in Citric Acid Buffer, pH 4.5) cargo_sol->microfluidic Aqueous Phase dialysis Dialysis (Removal of Alcohol) microfluidic->dialysis Intermediate Particles final_lnp Final this compound LNPs dialysis->final_lnp

Caption: Workflow for the preparation of this compound nanoparticles.

Protocol 2: Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the final LNP suspension with 10 mM Tris-HCl buffer (pH 7.4).

  • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Well-formulated this compound LNPs typically have an average particle size of around 100 nm with a PDI of less than 0.100.

2. Zeta Potential Measurement:

  • Dilute the LNP suspension in 10 mM Tris-HCl buffer at different pH values (e.g., pH 4.5, 7.4) to assess the charge-reversal property.

  • Measure the zeta potential using the DLS instrument.

  • The surface charge is expected to be cationic under acidic conditions and nearly neutral at physiological pH.

3. Encapsulation Efficiency (EE) Determination:

  • The encapsulation efficiency of nucleic acids can be determined using a fluorescent dye such as RiboGreen®.

  • Prepare two sets of samples: one with the intact LNPs and another where the LNPs are lysed with a surfactant (e.g., Triton X-100) to release the encapsulated cargo.

  • Measure the fluorescence intensity of both sets of samples after adding the RiboGreen® reagent.

  • Calculate the encapsulation efficiency using the following formula:

    • EE (%) = [(Total fluorescence - Fluorescence of intact LNPs) / Total fluorescence] x 100

  • The encapsulation efficiency for siRNA in this compound LNPs is typically over 95%.

4. Morphological Characterization:

  • Visualize the morphology of the this compound LNPs using Transmission Electron Microscopy (TEM).

  • Place a drop of the diluted LNP suspension on a TEM grid, allow it to adsorb, and then negatively stain with a suitable agent (e.g., uranyl acetate).

  • Observe the shape and uniformity of the nanoparticles under the microscope. The particles should appear as uniform spheres.

Quantitative Data Summary

ParameterTypical ValueReference
Lipid Composition (molar ratio) This compound/DPPC/Cholesterol = 45/10/45
Average Particle Size ~100 nm
Polydispersity Index (PDI) < 0.100
Zeta Potential (at pH 7.4) Nearly neutral
Zeta Potential (at acidic pH) Cationic
siRNA Encapsulation Efficiency > 95%

Mechanism of Action and Cellular Uptake

The therapeutic efficacy of this compound LNPs relies on their pH-responsive nature, which facilitates the release of their cargo into the cytoplasm of target cells.

Signaling Pathway for Cellular Uptake and Endosomal Escape

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Environment lnp_neutral This compound LNP (Neutral Charge) endosome Early Endosome (pH ~6.5) lnp_neutral->endosome Endocytosis (Clathrin/Caveolae-mediated) cell_membrane Cell Membrane late_endosome Late Endosome (pH ~5.5) endosome->late_endosome Maturation cytoplasm Cytoplasm (Cargo Release) late_endosome->cytoplasm Endosomal Escape (Membrane Disruption) charge_change LNP becomes positively charged

Caption: Cellular uptake and endosomal escape of this compound LNPs.

The process begins with the endocytosis of the nearly neutral this compound LNPs at physiological pH. Cellular uptake can be enhanced by apolipoprotein E3 (apoE3) and occurs through both clathrin- and caveola-mediated pathways. As the endosome matures, its internal pH drops. This acidic environment protonates the this compound molecules, causing the LNP surface charge to become positive. This charge reversal promotes the interaction of the LNP with the endosomal membrane, leading to its disruption and the release of the encapsulated therapeutic cargo into the cytoplasm.

Conclusion

This guide provides a detailed framework for the preparation and characterization of this compound lipid nanoparticles. The use of microfluidic technology allows for the reproducible synthesis of LNPs with controlled physicochemical properties. The unique pH-responsive, charge-reversible nature of this compound makes these nanoparticles a highly effective platform for the intracellular delivery of a variety of therapeutic agents, particularly nucleic acids and proteins. Researchers are encouraged to optimize the formulation and process parameters for their specific cargo and application.

References

Application Notes and Protocols for Encapsulating siRNA with DOP-DEDA LNPs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of small interfering RNA (siRNA) holds immense therapeutic potential, but its clinical translation is hindered by challenges such as instability and poor cellular uptake. Lipid nanoparticles (LNPs) have emerged as a leading platform for siRNA delivery. A novel, charge-reversible lipid derivative, dioleoylglycerophosphate-diethylenediamine (DOP-DEDA), offers significant advantages for LNP formulation. This document provides detailed application notes and protocols for the encapsulation of siRNA using this compound based LNPs.

This compound is a pH-responsive lipid whose head group charge changes from negative (-1) at physiological pH to positive (+2) under acidic conditions.[1][2] This characteristic facilitates electrostatic interaction with negatively charged siRNA under acidic conditions during formulation and promotes endosomal escape within the cell.[1][3] A key advantage of this compound is its ability to form stable and highly dispersible LNPs without the inclusion of polyethylene glycol (PEG)-conjugated lipids, which have been associated with certain side effects.[1]

Data Summary: Physicochemical Properties of this compound LNPs

The following tables summarize the key quantitative data for this compound LNPs formulated with siRNA. These properties are crucial for the efficacy and safety of the delivery system.

Table 1: General Physicochemical Properties of siRNA-loaded this compound LNPs

ParameterValueReference
Particle Size (Diameter) ~100 nm
Polydispersity Index (PdI) < 0.100
siRNA Encapsulation Efficiency > 95%
Surface Charge (ζ-potential) at physiological pH (7.4) Almost neutral
Surface Charge (ζ-potential) under acidic conditions (pH 5-6) Cationic / Positively charged

Table 2: Example Formulation and Properties with Different Helper Lipids

The choice of helper lipid can influence the morphology and knockdown efficiency of the LNPs.

Formulation (molar ratio)Helper LipidParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV) at pH 7.4Reference
This compound / DPPC / Cholesterol (45/10/45)DPPC~100< 0.1Not specified
This compound / DHSM / Cholesterol (45/10/45)DHSMNot specifiedNot specifiedNot specified

Note: DPPC = Dipalmitoylphosphatidylcholine, DHSM = Dihydrosphingomyelin. Specific size and zeta potential values for the DHSM formulation were presented in graphical form in the source material.

Experimental Protocols

Here are detailed protocols for the preparation and characterization of siRNA-encapsulated this compound LNPs.

Protocol 1: Preparation of siRNA-DOP-DEDA LNPs via Microfluidics

This protocol describes the formation of LNPs by the rapid mixing of a lipid solution in ethanol with an aqueous solution of siRNA using a microfluidic device.

Workflow for LNP Preparation

G cluster_2 LNP Formation & Purification A 1. Dissolve this compound, DPPC, and Cholesterol in Ethanol C 3. Mix phases using a Microfluidic Mixer A->C B 2. Dissolve siRNA in Acidic Buffer (e.g., Citrate pH 4.0) B->C D 4. Dialyze against PBS (pH 7.4) to remove ethanol and raise pH C->D Self-assembly E 5. Sterile filter the final LNP suspension D->E

Caption: Workflow for preparing siRNA-DOP-DEDA LNPs.

Materials:

  • This compound

  • Dipalmitoylphosphatidylcholine (DPPC) or other suitable helper lipid

  • Cholesterol

  • siRNA of interest

  • Ethanol (100%, molecular biology grade)

  • Citrate buffer (e.g., 25 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr or similar)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Prepare the Lipid-Ethanol Solution:

    • Dissolve this compound, DPPC, and cholesterol in 100% ethanol to achieve the desired molar ratio (e.g., 45/10/45).

    • The final lipid concentration in the ethanol phase will depend on the microfluidic system used; consult the manufacturer's guidelines.

  • Prepare the siRNA-Aqueous Solution:

    • Dissolve the siRNA in the acidic citrate buffer (pH 4.0). The negative charge of the siRNA is essential for complexation.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.

    • Pump the two solutions through the micromixer at a specific flow rate ratio (e.g., 3:1 aqueous to ethanol) and total flow rate. These parameters can be adjusted to optimize particle size.

    • Under these acidic mixing conditions, the positively charged this compound interacts with the negatively charged siRNA, leading to encapsulation as LNPs self-assemble.

  • Purification and Buffer Exchange:

    • Collect the resulting LNP suspension.

    • To remove the ethanol and raise the pH to physiological levels, dialyze the suspension against sterile PBS (pH 7.4) overnight at 4°C.

    • The surface charge of the LNPs will become near-neutral as the pH increases.

  • Sterilization and Storage:

    • Filter the dialyzed LNP solution through a 0.22 µm sterile filter.

    • Store the final siRNA-DOP-DEDA LNP suspension at 4°C.

Protocol 2: Characterization of siRNA-DOP-DEDA LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Principle: Dynamic Light Scattering (DLS) is used to determine the size distribution of the nanoparticles.

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

    • Analyze the sample using a DLS instrument (e.g., Zetasizer).

    • Record the Z-average diameter (particle size) and the PDI. A PDI value below 0.2 indicates a monodisperse and homogenous population.

2. Zeta Potential Measurement:

  • Principle: Laser Doppler Velocimetry measures the particle's velocity in an electric field to determine its surface charge.

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in an appropriate buffer (e.g., 10 mM HEPES or Tris-HCl, pH 7.4 for physiological conditions, or an acidic buffer to confirm pH-responsiveness).

    • Analyze the sample using a DLS instrument with a zeta potential measurement capability.

    • Record the zeta potential in millivolts (mV).

3. siRNA Encapsulation Efficiency (EE%) using RiboGreen Assay:

  • Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring fluorescence before and after lysing the LNPs, the amount of encapsulated siRNA can be determined.

  • Procedure:

    • Prepare a standard curve of your specific siRNA using known concentrations.

    • Dilute the LNP suspension in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).

    • To measure unencapsulated siRNA, add RiboGreen reagent to the diluted LNP suspension and measure the fluorescence (Fluorescence before).

    • To measure total siRNA, add a surfactant (e.g., 0.5% Triton X-100) to a separate aliquot of the diluted LNP suspension to lyse the particles and release the encapsulated siRNA. Then, add the RiboGreen reagent and measure the fluorescence (Fluorescence after).

    • Calculate the EE% using the following formula: EE% = ((Fluorescence after - Fluorescence before) / Fluorescence after) * 100

Protocol 3: In Vitro Gene Silencing Assay

1. Cell Culture and Transfection:

  • Cell Lines: Choose a relevant cell line (e.g., cancer cells like HeLa or HT1080, or immune cells).

  • Procedure:

    • Seed cells in 24-well or 48-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the siRNA-DOP-DEDA LNP formulation in a serum-free cell culture medium.

    • Remove the growth medium from the cells and add the LNP-containing medium.

    • Incubate the cells for a specified period (e.g., 4-6 hours).

    • After incubation, add complete growth medium containing serum.

    • Continue to incubate the cells for 24-72 hours to allow for gene silencing to occur.

2. Assessment of Gene Knockdown:

  • mRNA Level (qPCR):

    • After the incubation period, lyse the cells and extract total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the expression of the target gene and a housekeeping gene (e.g., GAPDH) using quantitative real-time PCR (qPCR).

    • Calculate the relative expression of the target gene to determine the percentage of knockdown.

  • Protein Level (Western Blot):

    • Lyse the cells and collect the total protein.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF).

    • Probe the membrane with primary antibodies specific to the target protein and a loading control (e.g., β-actin).

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

    • Visualize the protein bands and quantify the band intensity to determine the reduction in protein expression.

Mechanism of Action and Key Features

This compound LNPs leverage a pH-sensitive mechanism for effective intracellular delivery of siRNA.

Cellular Uptake and Endosomal Escape

G cluster_0 Extracellular Space (pH 7.4) cluster_1 Intracellular Pathway A This compound LNP (Neutral Surface) B 1. Endocytosis (Clathrin & Caveolae-mediated) A->B C 2. Endosome Formation B->C D 3. Endosome Acidification (pH drops to 5-6) C->D E 4. This compound becomes positively charged D->E F 5. Endosomal Membrane Destabilization E->F G 6. siRNA Release into Cytoplasm F->G H RISC Loading & mRNA Cleavage G->H G cluster_0 Features & Advantages A This compound LNPs B Charge-Reversible (pH-Responsive) C High Encapsulation Efficiency (>95%) D PEG-Lipid Free Formulation E High Stability & Dispersibility F Potent Gene Silencing

References

Application Notes and Protocols for mRNA Encapsulation in DOP-DEDA Carriers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) has emerged as a powerful tool in the development of novel therapeutics and vaccines. A critical component of successful mRNA-based therapies is the carrier system used to protect the mRNA from degradation and facilitate its entry into target cells. Dioleoylphosphatidyl-diethylenediamine (DOP-DEDA) is a charge-reversible lipid that offers a promising solution for mRNA delivery. At an acidic pH, the head group of this compound becomes positively charged, enabling electrostatic interaction with the negatively charged mRNA. Upon entering the physiological environment with a neutral pH, the surface charge of the resulting lipid nanoparticles (LNPs) becomes nearly neutral. This pH-responsive behavior is thought to aid in endosomal escape, a crucial step for the cytosolic delivery of mRNA. Notably, this compound formulations can form stable LNPs without the need for PEGylated lipids, which have been associated with certain side effects in some mRNA vaccines.[1]

These application notes provide a detailed protocol for the encapsulation of mRNA using this compound carriers, along with methods for the characterization of the resulting LNPs.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based lipid nanoparticles. Table 1 provides the formulation details, while Table 2 outlines the typical physicochemical properties of the resulting LNPs.

Table 1: Formulation Parameters for this compound based LNPs

ComponentMolar RatioRole
This compound45Charge-reversible cationic lipid
DPPC10Helper lipid
Cholesterol45Helper lipid
mRNA in 1 mM Citric Acid (pH 4.5)Variable (See Protocol)Active pharmaceutical ingredient

Table 2: Physicochemical Properties of this compound LNPs Encapsulating Nucleic Acids

ParameterTypical ValueMethod of Analysis
Particle Size (Diameter)~100 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.100Dynamic Light Scattering (DLS)
Zeta Potential (at pH 7.4)Nearly NeutralLaser Doppler Electrophoresis
Encapsulation Efficiency> 95%RiboGreen® Assay

Experimental Protocols

Preparation of Lipid Stock Solution

This protocol describes the preparation of a mixed lipid stock solution in ethanol.

Materials:

  • This compound (dioleoylphosphatidyl-diethylenediamine)

  • DPPC (dipalmitoylphosphatidylcholine)

  • Cholesterol

  • Ethanol (anhydrous)

Procedure:

  • Prepare individual stock solutions of this compound, DPPC, and cholesterol in ethanol.

  • In a sterile glass vial, combine the lipid stock solutions to achieve a final molar ratio of this compound/DPPC/cholesterol = 45/10/45.[1]

  • Vortex the solution until the lipids are fully dissolved and the solution is clear.

  • This mixed lipid stock solution can be stored at -20°C.

Preparation of mRNA Solution

This protocol describes the preparation of the mRNA solution for encapsulation.

Materials:

  • mRNA

  • Citric Acid

  • Nuclease-free water

Procedure:

  • Prepare a 1 mM citric acid solution in nuclease-free water and adjust the pH to 4.5.[1]

  • Dissolve the mRNA in the 1 mM citric acid solution (pH 4.5) to the desired concentration.

  • Ensure the mRNA solution is well-mixed and stored on ice until use.

mRNA Encapsulation using Microfluidics

This protocol details the encapsulation of mRNA into this compound carriers using a microfluidic mixing system.

Materials:

  • Mixed lipid stock solution (from Protocol 1)

  • mRNA solution (from Protocol 2)

  • Microfluidic mixing device and pump system

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Nuclease-free water

Procedure:

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the mixed lipid stock solution into one syringe and the mRNA solution into another syringe.

  • Set the flow rates for the lipid and mRNA solutions. A common starting point is a 3:1 volumetric ratio of the aqueous phase (mRNA solution) to the organic phase (lipid solution). The total flow rate will depend on the specific microfluidic device and should be optimized to achieve the desired particle size.

  • Initiate the pumps to mix the two solutions in the microfluidic chip. The rapid mixing of the ethanol and aqueous phases will induce the self-assembly of the lipids around the mRNA, forming LNPs.[1]

  • Collect the resulting LNP dispersion from the outlet of the microfluidic device.

  • To remove the ethanol and unencapsulated mRNA, dialyze the LNP dispersion against nuclease-free water using a dialysis cassette.[1] Perform dialysis at 4°C with several changes of the dialysis buffer over 24 hours.

  • After dialysis, the purified this compound mRNA LNPs are ready for characterization and use.

Characterization of this compound mRNA LNPs

This section outlines the key characterization assays to assess the quality of the prepared LNPs.

a) Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP dispersion in nuclease-free water or PBS.

  • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Aim for a particle size of approximately 100 nm and a PDI below 0.1 for a monodisperse sample.

b) Zeta Potential Measurement:

  • Dilute a small aliquot of the LNP dispersion in 10 mM Tris-HCl buffer (pH 7.4).

  • Measure the zeta potential using a Laser Doppler Electrophoresis instrument.

  • The zeta potential should be close to neutral at physiological pH.

c) Encapsulation Efficiency Determination (RiboGreen® Assay):

  • Prepare two sets of LNP samples. In one set, add a surfactant (e.g., Triton X-100) to lyse the LNPs and release the encapsulated mRNA. The other set remains untreated to measure the amount of unencapsulated mRNA.

  • Add the RiboGreen® reagent to both sets of samples. This reagent fluoresces upon binding to RNA.

  • Measure the fluorescence intensity of both sets of samples using a fluorescence plate reader.

  • The encapsulation efficiency can be calculated using the following formula:

    • Encapsulation Efficiency (%) = [(Total Fluorescence - Fluorescence of unencapsulated mRNA) / Total Fluorescence] x 100

  • This compound LNPs have been shown to achieve an encapsulation efficiency of over 95% for both siRNA and mRNA.

Visualizations

Experimental Workflow for mRNA Encapsulation

G cluster_prep 1. Reagent Preparation cluster_encap 2. Encapsulation cluster_purify 3. Purification cluster_char 4. Characterization prep_lipids Prepare Mixed Lipid Solution (this compound/DPPC/Cholesterol in Ethanol) microfluidics Microfluidic Mixing (Aqueous:Organic Ratio 3:1) prep_lipids->microfluidics prep_mrna Prepare mRNA Solution (in 1 mM Citric Acid, pH 4.5) prep_mrna->microfluidics dialysis Dialysis (vs. Nuclease-free Water) microfluidics->dialysis final_product Purified this compound mRNA LNPs dialysis->final_product dls DLS (Size, PDI) zeta Zeta Potential ribogreen RiboGreen Assay (Encapsulation Efficiency) final_product->dls final_product->zeta final_product->ribogreen

Caption: Workflow for mRNA encapsulation in this compound carriers.

Proposed Mechanism of Endosomal Escape

G cluster_uptake Cellular Uptake cluster_endosome Endosomal Maturation cluster_escape Endosomal Escape uptake LNP Uptake via Endocytosis (Neutral LNP Surface at pH 7.4) acidification Endosome Acidification (pH drops to 5-6) uptake->acidification protonation This compound Protonation (LNP surface becomes positively charged) acidification->protonation destabilization Endosomal Membrane Destabilization protonation->destabilization cytosol mRNA Release into Cytoplasm destabilization->cytosol

Caption: pH-responsive endosomal escape of this compound LNPs.

References

Characterization of Dop-deda LNPs by Dynamic Light Scattering: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dop-deda (1,2-dioleoyl-3-dimethylammonium-propane) based lipid nanoparticles (LNPs) are a critical class of non-viral vectors for the delivery of therapeutic payloads such as mRNA, siRNA, and proteins. The physicochemical characteristics of these LNPs, including their size, size distribution, and surface charge, are paramount to their in vivo efficacy and safety. Dynamic Light Scattering (DLS) is a fundamental analytical technique for the rapid and non-invasive characterization of these critical quality attributes. This document provides detailed application notes and protocols for the characterization of this compound LNPs using DLS.

Principle of Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), measures the size of particles in suspension. The technique is based on the principle of Brownian motion, where particles are in constant random movement due to collisions with solvent molecules. Smaller particles move more rapidly than larger particles. When a laser beam is passed through a suspension of LNPs, the scattered light intensity fluctuates over time due to this motion. By analyzing the rate of these fluctuations, the diffusion coefficient of the particles can be determined, which is then used to calculate the hydrodynamic diameter (Z-average size) via the Stokes-Einstein equation. The polydispersity index (PDI) provides a measure of the width of the particle size distribution.

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. It is determined by measuring the velocity of the particles in an applied electric field, a technique known as Electrophoretic Light Scattering (ELS). For this compound LNPs, which have a pH-dependent surface charge, measuring the zeta potential is crucial for predicting their behavior in different biological environments.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the DLS characterization of this compound LNPs. These values are indicative and can vary based on the specific formulation and manufacturing process.

ParameterTypical Value RangeSignificance
Z-average Diameter (nm) 100 - 200 nm[1]Influences biodistribution, cellular uptake, and immunogenicity.
Polydispersity Index (PDI) < 0.3Indicates a narrow and homogenous particle size distribution.[2]
Zeta Potential (mV) at pH 7.4 Varies (can be neutral or anionic)Predicts stability in physiological conditions and interaction with biological membranes.[1][3]
Zeta Potential (mV) at pH 4.5 PositiveFacilitates encapsulation of negatively charged cargo like nucleic acids.[4]

Experimental Protocols

Materials and Equipment
  • This compound LNPs suspension

  • Ultrapure water (Milli-Q® or equivalent)

  • 10 mM Tris-HCl buffer (pH 7.4)

  • Dynamic Light Scattering (DLS) instrument with zeta potential measurement capabilities (e.g., Malvern Zetasizer Nano ZS)

  • Disposable polystyrene cuvettes for size measurement

  • Disposable folded capillary cells for zeta potential measurement

  • Micropipettes and sterile, low-retention tips

Workflow for DLS Characterization of this compound LNPs

DLS_Workflow cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis LNP_Suspension This compound LNP Suspension Dilution_Size Dilute with Ultrapure Water LNP_Suspension->Dilution_Size For Size & PDI Dilution_Zeta Dilute with 10 mM Tris-HCl (pH 7.4) LNP_Suspension->Dilution_Zeta For Zeta Potential Size_Measurement Measure Z-average & PDI Dilution_Size->Size_Measurement Zeta_Measurement Measure Zeta Potential Dilution_Zeta->Zeta_Measurement Data_Interpretation Interpret Results: Size, PDI, Stability Size_Measurement->Data_Interpretation Zeta_Measurement->Data_Interpretation Report Generate Report Data_Interpretation->Report LNP_Properties cluster_lnp LNP Physicochemical Properties cluster_dls DLS Measurement Parameters cluster_impact Impact on LNP Performance Size Particle Size Z_average Z-average Size->Z_average Distribution Size Distribution PDI PDI Distribution->PDI SurfaceCharge Surface Charge Zeta_Potential Zeta Potential SurfaceCharge->Zeta_Potential Stability Colloidal Stability Efficacy Therapeutic Efficacy Stability->Efficacy Biodistribution Biodistribution & Cellular Uptake Z_average->Biodistribution PDI->Efficacy Zeta_Potential->Stability Zeta_Potential->Biodistribution Biodistribution->Efficacy Safety Safety & Immunogenicity Biodistribution->Safety

References

Application Note & Protocol: Measuring the Zeta Potential of DOP-DEDA Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, such as siRNA and mRNA.[1] The physicochemical properties of these nanoparticles are critical to their stability, safety, and efficacy. One of the most important parameters is the zeta potential, which is the electric potential at the nanoparticle's slipping plane.[2] This value provides insight into the surface charge of the particle and is a key predictor of colloidal stability and interactions with biological membranes.[][4]

This application note focuses on DOP-DEDA (dioleoylglycerophosphate-diethylenediamine) lipid nanoparticles. This compound is a novel charge-reversible lipid derivative designed for nucleic acid delivery. A key feature of this compound LNPs is their pH-responsive surface charge; they are nearly neutral at physiological pH (7.4) and become cationic under acidic conditions, such as those found in endosomes. This property is thought to enhance endosomal escape, a critical step for the cytosolic delivery of the nucleic acid payload. Accurate measurement of the zeta potential of these LNPs at various pH values is therefore essential for their characterization and optimization.

The most common technique for determining zeta potential is Electrophoretic Light Scattering (ELS). This method measures the velocity of charged particles moving in an applied electric field. This protocol provides a detailed methodology for measuring the zeta potential of this compound LNPs using a standard ELS instrument.

Principle of Measurement: Electrophoretic Light Scattering (ELS)

Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between particles in a liquid suspension. It is a crucial parameter for predicting the stability of colloidal systems; a high absolute zeta potential (e.g., greater than +30 mV or less than -30 mV) indicates strong inter-particle repulsion, which helps prevent aggregation and flocculation.

ELS determines zeta potential by measuring the electrophoretic mobility of particles. The core principle is as follows:

  • The LNP suspension is placed in a measurement cell containing two electrodes.

  • An electric field is applied across the electrodes.

  • Charged nanoparticles will migrate towards the oppositely charged electrode with a specific velocity (electrophoretic mobility).

  • A laser beam is passed through the sample, and the light scattered by the moving particles is detected.

  • The velocity of the particles causes a frequency shift in the scattered light (Doppler shift).

  • This frequency shift is measured to calculate the electrophoretic mobility of the particles.

  • The instrument's software then uses the Henry equation to calculate the zeta potential from the electrophoretic mobility, taking into account the dielectric constant and viscosity of the medium.

Experimental Protocol

This protocol details the procedure for measuring the zeta potential of pre-formed this compound lipid nanoparticles as a function of pH.

Materials and Reagents
  • This compound Lipid Nanoparticle Suspension: Pre-formulated LNPs, for example, composed of this compound, dipalmitoylphosphatidylcholine (DPPC), and cholesterol in a 45:10:45 molar ratio.

  • Dispersing Buffers: A series of buffers with known pH and ionic strength. It is critical to use buffers of low ionic strength (e.g., 10 mM) to avoid suppressing the electrical double layer, which can lead to an underestimation of the true zeta potential.

    • pH 4.0: 10 mM Citrate Buffer

    • pH 5.5: 10 mM Acetate Buffer

    • pH 7.4: 10 mM Phosphate-Buffered Saline (PBS), diluted 1:10 from standard 1X PBS to reduce ionic strength.

    • pH 8.0: 10 mM Tris Buffer

  • Deionized (DI) Water: High-purity, filtered (0.22 µm) water for buffer preparation and cleaning.

  • Disposable Zeta Cells: Appropriate for the instrument being used (e.g., folded capillary cells).

  • Syringes and Filters: 1 mL syringes and 0.22 µm syringe filters for sample clarification if necessary.

  • Micropipettes and Tips

  • pH Meter

Instrumentation
  • Dynamic Light Scattering (DLS) System with Zeta Potential Capability: An instrument such as a Malvern Zetasizer Nano ZS or similar. These instruments are capable of performing Electrophoretic Light Scattering (ELS) to measure zeta potential.

Sample Preparation
  • Thaw LNP Suspension: If the this compound LNP stock is frozen, thaw it at room temperature or as recommended.

  • Dilution: The concentration of the LNP sample needs to be optimized for the instrument. A concentration that produces a count rate within the instrument's recommended range is ideal.

    • As a starting point, dilute the stock LNP suspension 1:100 (v/v) in the chosen pH buffer. For example, add 10 µL of the LNP stock to 990 µL of 10 mM citrate buffer (pH 4.0).

    • Gently mix by pipetting up and down or by inverting the tube. Avoid vortexing, as this can disrupt the LNP structure.

  • Equilibration: Allow the diluted sample to equilibrate at the measurement temperature (typically 25°C) for at least 5 minutes before measurement.

Measurement Procedure
  • Instrument Setup:

    • Turn on the instrument and allow it to warm up for the recommended time (e.g., 30 minutes).

    • Launch the software and select the zeta potential measurement protocol.

    • Set the measurement parameters:

      • Dispersant: Select the appropriate buffer from the software's library or enter its properties manually (viscosity, dielectric constant). For simple aqueous buffers, "Water" is often a suitable selection.

      • Temperature: Set to 25°C and allow the instrument to equilibrate.

      • Cell Type: Select the correct zeta cell being used.

      • Measurement Protocol: Use the automatic measurement settings for voltage selection and number of runs, or set manually if experienced with the sample type. A typical measurement might consist of 3 runs.

  • Loading the Zeta Cell:

    • Rinse a new zeta cell with the same buffer used for sample dilution.

    • Carefully inject the diluted LNP sample into the cell using a syringe or pipette, ensuring no air bubbles are introduced. A typical volume is around 750 µL.

    • Wipe the outside of the cell with a lint-free tissue and place it into the instrument's cell holder, ensuring the electrodes make proper contact.

  • Performing the Measurement:

    • Enter the sample identification information into the software.

    • Start the measurement. The instrument will apply the electric field and measure the electrophoretic mobility to calculate the zeta potential.

  • Repeat for Each pH:

    • Repeat the sample preparation and measurement procedure for each pH buffer (e.g., pH 5.5, 7.4, and 8.0). Use a new, clean zeta cell for each distinct sample to prevent cross-contamination.

  • Data Analysis:

    • The software will generate a report including the mean zeta potential (mV), standard deviation, and a zeta potential distribution graph.

    • Record the mean zeta potential and standard deviation for each pH value.

Data Presentation

The quantitative data should be summarized in a clear, tabular format to show the pH-dependent charge reversal of this compound LNPs. Data for other common cationic lipid formulations are included for comparison.

Lipid FormulationMolar RatiopHMean Zeta Potential (mV)Reference
This compound LNP This compound/DPPC/Cholesterol (45/10/45)6.0Positively Charged
This compound LNP This compound/DPPC/Cholesterol (45/10/45)7.4Almost Neutral
This compound LNP This compound/DPPC/Cholesterol (45/10/45)8.0Negatively Charged
DOPE/DC-Chol LNP-~7.4+21 mV
DOPE/DOTAP/DC-Chol LNP-~7.4+26 mV

Note: The terms "Positively Charged," "Almost Neutral," and "Negatively Charged" are based on descriptive findings in the cited literature. Actual millivolt (mV) values will be obtained from the experimental measurement.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis LNP_Stock This compound LNP Stock Dilution Dilute LNPs in Buffer (1:100) LNP_Stock->Dilution Buffer_Prep Prepare Buffers (pH 4.0, 5.5, 7.4, 8.0) Buffer_Prep->Dilution Instrument_Setup Instrument Setup (ELS) Dilution->Instrument_Setup Load_Cell Load Sample into Zeta Cell Instrument_Setup->Load_Cell Measure Perform Measurement Load_Cell->Measure Data_Acquisition Acquire Zeta Potential (mV) Measure->Data_Acquisition Data_Analysis Analyze pH Dependence Data_Acquisition->Data_Analysis Report Generate Report Data_Analysis->Report

Caption: Workflow for pH-dependent zeta potential measurement.

Discussion

The experimental results should demonstrate the characteristic charge-reversal of this compound lipid nanoparticles. A positive zeta potential is expected at acidic pH values (e.g., 4.0 and 5.5), reflecting the protonation of the diethylenediamine headgroup of the this compound lipid. This positive charge is crucial for interacting with and disrupting the anionic endosomal membrane to release the therapeutic payload. As the pH increases to physiological (7.4) and alkaline (8.0) levels, the zeta potential is expected to become near-neutral or even negative. A neutral surface charge in circulation is advantageous as it can help reduce clearance by the reticuloendothelial system (RES) and minimize non-specific interactions with blood components.

It is critical to report the zeta potential along with the pH and ionic strength of the dispersant, as these parameters significantly influence the measurement. The protocol outlined here provides a robust framework for the consistent and accurate characterization of this compound LNPs, which is essential for formulation development, quality control, and regulatory submissions.

References

Application Notes and Protocols for Cytosolic Protein Delivery Using Dop-deda Based Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of functional proteins into the cytosol of living cells represents a significant challenge in the development of novel therapeutics and research tools. The cell membrane is a formidable barrier that prevents the passive diffusion of large macromolecules like proteins. To overcome this, various delivery strategies are being explored. This document details the use of a pH-responsive, charge-reversible lipid, Dioleoylglycerophosphate-diethylenediamine (Dop-deda), in a lipid nanoparticle (LNP) system for the efficient cytosolic delivery of proteins.

This compound-based LNPs are a promising platform for intracellular protein delivery. These LNPs are designed to encapsulate protein cargo and facilitate its uptake into cells and subsequent escape from the endosome into the cytosol, where the protein can exert its biological function. The key feature of this compound is its ability to change its net charge in response to changes in pH. At physiological pH (around 7.4), the LNPs are nearly neutral, which can reduce non-specific interactions and improve stability in circulation. However, upon internalization into the acidic environment of the endosome (pH 5-6), the this compound lipid becomes protonated and positively charged. This charge reversal is believed to promote the disruption of the endosomal membrane, leading to the release of the encapsulated protein into the cytoplasm.

These application notes provide an overview of the this compound LNP technology, quantitative data on its performance, and detailed protocols for the formulation, characterization, and application of these nanoparticles for cytosolic protein delivery.

Data Presentation

Table 1: Physicochemical Properties of this compound LNPs for Protein Delivery
FormulationProtein CargoMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV at pH 7.4)Encapsulation Efficiency (%)Reference
This compound/DPPC/Chol (45:10:45)sfGFP< 200< 0.2Nearly Neutral~80[1][2]
This compound/DPPC/Chol (45:10:45)BSA100 - 200Not ReportedNearly Neutral20.6 - 25.7[3]

sfGFP: superfolder Green Fluorescent Protein; BSA: Bovine Serum Albumin; DPPC: Dipalmitoylphosphatidylcholine; Chol: Cholesterol.

Table 2: Cellular Uptake and Cytosolic Delivery Efficiency
Cell LineProtein CargoLNP FormulationUptake Efficiency (%)Cytosolic Delivery Efficiency (%)Reference
HeLasfGFPThis compound/DPPC/Chol (45:10:45)Not specified~90[1][2]

Signaling Pathways and Experimental Workflows

Mechanism of this compound LNP-mediated Cytosolic Protein Delivery

G LNP This compound LNP (Nearly Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis ApoE Binding EarlyEndosome EarlyEndosome Endocytosis->EarlyEndosome LateEndosome LateEndosome EarlyEndosome->LateEndosome LNP_Endosome LNP_Endosome EndosomalEscape EndosomalEscape LNP_Endosome->EndosomalEscape Protonation of this compound Membrane Destabilization Cytosol Cytosol EndosomalEscape->Cytosol Protein Protein

Experimental Workflow for Protein Delivery

G Start Start LNP_Formulation 1. LNP Formulation (Microfluidics) Start->LNP_Formulation Protein_Encapsulation 2. Protein Encapsulation LNP_Formulation->Protein_Encapsulation Characterization 3. LNP Characterization (Size, PDI, Zeta Potential) Protein_Encapsulation->Characterization Encapsulation_Efficiency 4. Encapsulation Efficiency (Quantification Assay) Characterization->Encapsulation_Efficiency Cell_Culture 5. Cell Culture Encapsulation_Efficiency->Cell_Culture Treatment 6. Cell Treatment with LNPs Cell_Culture->Treatment Uptake_Analysis 7. Cellular Uptake Analysis (Flow Cytometry/Microscopy) Treatment->Uptake_Analysis Cytosolic_Delivery_Analysis 8. Cytosolic Delivery Analysis (Confocal Microscopy) Uptake_Analysis->Cytosolic_Delivery_Analysis Functional_Assay 9. Functional Protein Assay Cytosolic_Delivery_Analysis->Functional_Assay End End Functional_Assay->End

Experimental Protocols

Protocol 1: Formulation of Protein-Loaded this compound LNPs via Microfluidics

Materials:

  • Dioleoylglycerophosphate-diethylenediamine (this compound)

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • Ethanol

  • Protein of interest (e.g., sfGFP, BSA)

  • Citrate buffer (e.g., 10 mM, pH 4.0-5.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, DPPC, and cholesterol in ethanol at a molar ratio of 45:10:45.

    • The total lipid concentration can be optimized, a starting point is 10-20 mM.

  • Prepare Protein Solution:

    • Dissolve the protein of interest in a citrate buffer at a pH where the protein is stable and has a net charge that promotes interaction with the lipids (typically pH 4.0-5.0 for acidic proteins).

    • The protein concentration should be optimized for desired encapsulation efficiency.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid solution into one syringe and the protein solution into another.

    • Set the flow rate ratio of the aqueous to organic phase (a common starting point is 3:1).

    • Set the total flow rate (e.g., 2-12 mL/min).

    • Initiate the mixing process to form the LNPs.

  • Purification:

    • Collect the LNP suspension.

    • Dialyze the suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove ethanol and unencapsulated protein.

    • Change the dialysis buffer at least three times.

  • Sterilization and Storage:

    • Filter the purified LNP suspension through a 0.22 µm sterile filter.

    • Store the LNPs at 4°C.

Protocol 2: Characterization of this compound LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the LNPs.

  • Dilute the LNP suspension in PBS (pH 7.4) to an appropriate concentration for measurement.

  • Perform the measurement at 25°C.

2. Zeta Potential Measurement:

  • Use Laser Doppler Velocimetry to measure the surface charge of the LNPs.

  • Dilute the LNP suspension in 10 mM NaCl or PBS (pH 7.4) for measurement at physiological pH.

  • To assess pH-responsiveness, measurements can also be performed in buffers of different pH values (e.g., pH 5.5).

3. Encapsulation Efficiency Quantification:

  • The encapsulation efficiency can be determined using a protein quantification assay such as the Bicinchoninic acid (BCA) assay.

  • Total Protein (P_total): Lyse a known volume of the LNP suspension using a detergent (e.g., 1% Triton X-100) to release the encapsulated protein. Measure the protein concentration using the BCA assay.

  • Free Protein (P_free): Separate the unencapsulated protein from the LNPs. This can be done by centrifuging the LNP suspension through a centrifugal filter unit (e.g., 100 kDa MWCO) and measuring the protein concentration in the filtrate.

  • Calculate Encapsulation Efficiency (EE%): EE (%) = [(P_total - P_free) / P_total] x 100

Protocol 3: In Vitro Cytosolic Protein Delivery

Materials:

  • Adherent cell line (e.g., HeLa cells)

  • Complete cell culture medium

  • Protein-loaded this compound LNPs

  • PBS

  • Fluorescently labeled protein or antibody for detection

  • Confocal microscope or flow cytometer

Procedure:

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 24-well plates with coverslips for microscopy, or 6-well plates for flow cytometry) and allow them to adhere overnight.

  • Cell Treatment:

    • Dilute the protein-loaded LNPs to the desired final concentration in fresh cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Incubate the cells for a defined period (e.g., 4-24 hours) at 37°C and 5% CO2.

  • Analysis of Cellular Uptake (Flow Cytometry):

    • If the encapsulated protein is fluorescent, cellular uptake can be quantified by flow cytometry.

    • Wash the cells with PBS, detach them using trypsin, and resuspend in PBS.

    • Analyze the cells using a flow cytometer to determine the percentage of fluorescent cells and the mean fluorescence intensity.

  • Analysis of Cytosolic Delivery (Confocal Microscopy):

    • To visualize cytosolic delivery, it is crucial to distinguish between endosomally trapped and cytosolic protein.

    • Wash the cells with PBS and fix them with 4% paraformaldehyde.

    • Permeabilize the cells with a mild detergent like digitonin (which selectively permeabilizes the plasma membrane but not endosomal membranes) and stain for the protein of interest if it is not fluorescent.

    • Alternatively, co-stain with an endo-lysosomal marker (e.g., LysoTracker) to observe co-localization. A diffuse cytosolic signal that does not co-localize with the endo-lysosomal marker indicates successful delivery.

    • Image the cells using a confocal microscope.

Conclusion

The this compound LNP system offers a versatile and efficient platform for the cytosolic delivery of proteins. Its pH-responsive nature allows for effective endosomal escape, a critical step for the biological activity of intracellularly delivered proteins. The protocols provided herein offer a framework for the successful formulation, characterization, and application of this technology in various research and therapeutic development settings. Optimization of formulation parameters and experimental conditions for specific proteins and cell types is recommended to achieve the best results.

References

Application Notes and Protocols for Dop-deda Mediated Gene Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioleoylglycerophosphate-diethylenediamine (DOP-DEDA) is a novel, charge-reversible lipid derivative designed for the efficient delivery of nucleic acids, such as small interfering RNA (siRNA) and messenger RNA (mRNA).[1] Unlike traditional ionizable lipids, this compound facilitates the formation of stable lipid nanoparticles (LNPs) without the need for polyethylene glycol (PEG)-conjugated lipids, which can sometimes be associated with adverse side effects.[1][2] The key feature of this compound is its pH-responsive nature; the net charge of its head group reversibly changes from negative at physiological pH to positive in acidic environments.[1] This characteristic is instrumental in mediating the endosomal escape of the nucleic acid payload, a critical step for successful gene delivery. These application notes provide a summary of this compound LNP characteristics and detailed protocols for their preparation, characterization, and application in in vitro gene silencing.

Mechanism of Action: pH-Responsive Endosomal Escape

The efficacy of this compound LNPs stems from their unique charge-reversal capability. At a neutral physiological pH of 7.4, the LNP surface is almost neutral, which provides stability in circulation. Following cellular uptake via endocytosis, the LNP is trafficked into an endosome, where the internal pH drops to approximately 5-6. This acidic environment protonates the this compound head groups, causing the LNP's surface charge to become positive. The now cationic LNP can interact with and disrupt the anionic endosomal membrane, facilitating the release of its nucleic acid cargo into the cytoplasm where it can exert its biological function.

G Figure 1. Mechanism of this compound LNP Gene Delivery cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosome (pH 5-6) LNP_neutral Neutral this compound LNP (pH 7.4) LNP_positive Cationic this compound LNP (Acidic pH) LNP_neutral->LNP_positive Endocytosis Escape Endosomal Escape LNP_positive->Escape Charge Reversal & Membrane Disruption Payload Nucleic Acid Payload Release Escape->Payload Cytoplasm Cytoplasm

Caption: Mechanism of this compound LNP Gene Delivery.

Data Presentation

The physicochemical properties and gene silencing efficacy of this compound LNPs are summarized below. The data is compiled from studies using a standard formulation for siRNA delivery.

Table 1: Physicochemical Properties of siRNA-Encapsulating this compound LNPs

Parameter Value Reference
Molar Ratio (this compound/DPPC/Cholesterol) 45/10/45
Molar Ratio (Total Lipids/siRNA) 7000/1
Particle Size (nm) 98.3 ± 7.20
Polydispersity Index (PdI) 0.08 ± 0.02
ζ-Potential at pH 7.4 (mV) Nearly Neutral

| siRNA Encapsulation Efficiency (%) | > 95% | |

Table 2: Gene Silencing Efficacy in MDA-MB-231 Cells (72h post-transfection)

siPLK1 Concentration PLK1 mRNA Expression Reference
3 nM Significant dose-dependent silencing
15 nM Significant dose-dependent silencing

| Scrambled siRNA Control | No significant gene silencing effect | |

Experimental Workflow

The overall process for developing and testing this compound LNPs for gene delivery involves formulation, characterization, and functional assessment in vitro.

G Figure 2. Overall Experimental Workflow A 1. LNP Formulation (Microfluidic Mixing) B 2. LNP Characterization A->B C 3. In Vitro Transfection (e.g., MDA-MB-231 cells) B->C B_sub1 Particle Size & PdI B->B_sub1 B_sub2 Zeta Potential B->B_sub2 B_sub3 Encapsulation Efficiency B->B_sub3 D 4. Downstream Analysis (72 hours post-transfection) C->D D_sub1 Gene Silencing (RT-PCR, Western Blot) D->D_sub1 D_sub2 Cytotoxicity (LDH Assay) D->D_sub2

Caption: Overall Experimental Workflow.

Experimental Protocols

Protocol 1: Preparation of this compound LNPs Encapsulating siRNA

This protocol describes the preparation of siRNA-loaded this compound LNPs using a microfluidic mixing method.

Materials:

  • This compound (dioleoylglycerophosphate-diethylenediamine)

  • DPPC (dipalmitoylphosphatidylcholine)

  • Cholesterol

  • siRNA (e.g., targeting PLK1 or a scrambled control)

  • Ethanol (200 proof)

  • Citric acid

  • Nuclease-free water

  • Dialysis membrane (e.g., MWCO 10-14 kDa)

Equipment:

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Syringe pumps

  • Glass vials

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare Lipid Stock Solution: a. Prepare a freeze-dried mixture of this compound, DPPC, and cholesterol at a molar ratio of 45:10:45. b. Dissolve the lipid mixture in ethanol to achieve the desired total lipid concentration (e.g., 2.5 mM).

  • Prepare siRNA Solution: a. Dissolve the siRNA in an acidic aqueous buffer (e.g., 20 mM citric acid buffer, pH 4.0-5.0). The concentration should be calculated based on a final total lipids/siRNA molar ratio of 7000/1.

  • Microfluidic Mixing: a. Set up the microfluidic device according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another. c. Pump the two solutions through the microfluidic cartridge at a defined total flow rate and flow rate ratio (e.g., 3:1 aqueous to alcohol). This rapid mixing process allows for the self-assembly of intermediate LNP particles.

  • Dialysis: a. Transfer the collected LNP solution (intermediate particles) to a dialysis membrane. b. Perform dialysis against nuclease-free water or a suitable buffer (e.g., PBS, pH 7.4) for at least 18-24 hours with several buffer changes to completely remove the ethanol.

  • Sterilization and Storage: a. Sterilize the final LNP suspension by passing it through a 0.22 µm filter. b. Store the prepared this compound LNPs at 4°C.

Protocol 2: Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PdI) Measurement:

  • Dilute an aliquot of the LNP suspension in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

  • Measure the hydrodynamic diameter (particle size) and PdI using Dynamic Light Scattering (DLS).

  • Aim for an average particle size of approximately 100 nm and a PdI below 0.100 for a monodisperse sample.

2. Zeta Potential Measurement:

  • Dilute an aliquot of the LNP suspension in buffers of different pH values (e.g., pH 5.5, 7.4, and 8.0) to confirm the charge-reversal properties.

  • Measure the zeta potential using Laser Doppler Velocimetry. The surface charge should be positive at acidic pH and near-neutral at physiological pH.

3. siRNA Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to nucleic acids, such as RiboGreen®.

  • Measure the fluorescence of the LNP sample before (Total siRNA) and after (Unencapsulated siRNA) lysis with a detergent (e.g., 1% Triton X-100).

  • The encapsulation efficiency is calculated as: EE (%) = [(Total Fluorescence - Fluorescence before lysis) / Total Fluorescence] x 100

  • Expect an encapsulation efficiency of over 95%.

Protocol 3: In Vitro siRNA Transfection and Gene Silencing Analysis

This protocol is adapted for MDA-MB-231 cells. Optimization will be required for other cell types.

Materials:

  • MDA-MB-231 human breast cancer cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • siPLK1-DOP-DEDA LNPs and scrambled control LNPs

  • 6-well plates

  • Reagents for RNA extraction and RT-PCR

  • Reagents for protein extraction and Western blotting

Procedure:

  • Cell Seeding: a. The day before transfection, seed MDA-MB-231 cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection: a. Dilute the siPLK1-DOP-DEDA LNPs and control LNPs in serum-free medium to achieve final siRNA concentrations of 3 to 15 nM. b. Remove the growth medium from the cells and wash once with PBS. c. Add the diluted LNP suspension to the cells and incubate at 37°C in a CO2 incubator. d. After 4-6 hours, replace the transfection medium with fresh complete growth medium.

  • Incubation: a. Culture the cells for 72 hours to allow for gene knockdown.

  • Analysis of Gene Silencing: a. RT-PCR: Harvest the cells, extract total RNA, and perform quantitative reverse transcription PCR (qRT-PCR) to measure the relative mRNA levels of the target gene (PLK1). Normalize to a housekeeping gene. b. Western Blotting: Harvest the cells, lyse them to extract total protein, and perform Western blot analysis to measure the protein levels of PLK1.

Protocol 4: Cytotoxicity Assessment (LDH Assay)

The lactate dehydrogenase (LDH) assay is used to assess cell membrane damage and cytotoxicity.

Materials:

  • Cells transfected as described in Protocol 3

  • LDH cytotoxicity assay kit

Procedure:

  • After the 72-hour incubation period, collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit. This typically involves mixing the supernatant with a reaction mixture and measuring the absorbance at a specific wavelength.

  • Include control groups: untreated cells (low control) and cells treated with a lysis buffer (high control).

  • Calculate the percentage of cytotoxicity based on the LDH released into the medium. This compound LNPs have been shown to induce significant gene silencing without causing membrane damage.

References

Application Notes and Protocols for DOP-DEDA LNP Formulation with Helper Lipids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including siRNA and mRNA. The ionizable lipid (1,2-dioleoyl-sn-glycero-3-phosphate)-diethylenediamine (DOP-DEDA) is a novel charge-reversible lipid that offers the advantage of forming stable LNPs without the need for polyethylene glycol (PEG)-conjugated lipids, which have been associated with certain side effects.[1] The selection and ratio of helper lipids, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and cholesterol, are critical for the stability, morphology, and in vivo performance of LNP formulations.

These application notes provide a comprehensive guide to the formulation and characterization of this compound based LNPs, with a focus on the roles of DPPC and cholesterol as helper lipids. Detailed protocols for LNP synthesis and characterization are provided to enable researchers to produce and evaluate their own LNP formulations for preclinical research.

Role of Helper Lipids in LNP Formulation

Helper lipids are integral components of LNPs that contribute to their structural integrity and biological activity.

  • DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine): As a saturated phospholipid, DPPC provides structural stability to the LNP. Its cylindrical shape allows for tight packing within the lipid bilayer, contributing to the overall rigidity and integrity of the nanoparticle.

  • Cholesterol: Cholesterol is a crucial component for stabilizing the lipid bilayer. It intercalates between the phospholipid tails, modulating membrane fluidity and permeability. This can enhance the stability of the LNP in circulation and facilitate membrane fusion events that are critical for endosomal escape and cytosolic delivery of the nucleic acid payload.

The molar ratio of these helper lipids, in conjunction with the ionizable lipid, significantly influences the physicochemical properties of the LNPs, including particle size, polydispersity index (PDI), and encapsulation efficiency.

Data Presentation: Physicochemical Properties of this compound/DPPC/Cholesterol LNPs

The following table summarizes the reported physicochemical characteristics of this compound LNPs formulated with DPPC and cholesterol at a specific molar ratio. This formulation has been shown to be stable and effective for siRNA delivery.[2][3]

Molar Ratio (this compound:DPPC:Cholesterol)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (at pH 7.4)siRNA Encapsulation Efficiency (%)Reference
45:10:45~100 - 131.4< 0.100 - 0.182Nearly NeutralHigh[2][3]

Experimental Protocols

Protocol 1: Preparation of this compound/DPPC/Cholesterol LNPs using Microfluidics

This protocol describes the formulation of this compound LNPs using a microfluidic mixing device, a reproducible and scalable method for generating uniform nanoparticles.

Materials:

  • This compound (charge-reversible lipid)

  • DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • Ethanol (anhydrous)

  • Nucleic acid (e.g., siRNA, mRNA)

  • Citrate buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and pump system

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve this compound, DPPC, and cholesterol in anhydrous ethanol to achieve a final molar ratio of 45:10:45.

    • The total lipid concentration in the ethanol phase can be optimized, a typical starting point is 10-25 mM.

    • Ensure all lipids are completely dissolved. Gentle warming (e.g., to 60-65°C) may be necessary, especially for DPPC and cholesterol. Keep the cholesterol solution warm to maintain solubility.

  • Preparation of Nucleic Acid Solution (Aqueous Phase):

    • Dissolve the nucleic acid (e.g., siRNA) in the citrate buffer (pH 4.0). The acidic pH ensures the protonation of this compound for efficient encapsulation of the negatively charged nucleic acid.

    • The concentration of the nucleic acid should be optimized based on the desired nucleic acid-to-lipid ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid solution (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes.

    • Set the flow rates of the two phases. A common flow rate ratio (FRR) of the aqueous phase to the organic phase is 3:1. The total flow rate (TFR) will influence particle size and can be optimized (e.g., starting at 2 mL/min and adjusting as needed).

    • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against PBS (pH 7.4) using a dialysis cassette. Perform dialysis for at least 4 hours, with at least two changes of the dialysis buffer.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

    • Store the LNPs at 4°C. For long-term storage, aliquoting and freezing at -80°C may be considered, although stability at this temperature should be validated.

Protocol 2: Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

    • Measure the particle size (Z-average) and PDI using a DLS instrument.

    • A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous LNP population.

2. Zeta Potential Measurement:

  • Method: Laser Doppler Electrophoresis

  • Procedure:

    • Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Measure the zeta potential to determine the surface charge of the LNPs. At physiological pH, this compound LNPs are expected to have a nearly neutral surface charge.

3. Nucleic Acid Encapsulation Efficiency:

  • Method: RiboGreen Assay (or equivalent nucleic acid quantification assay)

  • Procedure:

    • Prepare two sets of LNP samples.

    • In the first set, add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid. This will measure the total amount of nucleic acid.

    • The second set remains untreated and will be used to measure the amount of unencapsulated (free) nucleic acid.

    • Add the RiboGreen reagent to both sets of samples and measure the fluorescence.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] * 100

Visualizations

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase DOP_DEDA This compound Lipid_Mix Lipid Stock Solution DOP_DEDA->Lipid_Mix DPPC DPPC DPPC->Lipid_Mix Cholesterol Cholesterol Cholesterol->Lipid_Mix Ethanol Ethanol Ethanol->Lipid_Mix Microfluidic_Mixer Microfluidic Mixing Lipid_Mix->Microfluidic_Mixer Nucleic_Acid Nucleic Acid (siRNA/mRNA) NA_Solution Nucleic Acid Solution Nucleic_Acid->NA_Solution Citrate_Buffer Citrate Buffer (pH 4.0) Citrate_Buffer->NA_Solution NA_Solution->Microfluidic_Mixer Dialysis Dialysis (vs. PBS pH 7.4) Microfluidic_Mixer->Dialysis Sterile_Filtration Sterile Filtration (0.22 µm) Dialysis->Sterile_Filtration Final_LNPs This compound LNPs Sterile_Filtration->Final_LNPs Characterization Characterization (Size, PDI, Zeta, EE%) Final_LNPs->Characterization

Caption: Workflow for this compound LNP formulation using microfluidics.

LNP_Characterization_Logic cluster_physicochemical Physicochemical Properties cluster_biological Biological Performance LNP_Formulation LNP Formulation Size_PDI Size & PDI (DLS) LNP_Formulation->Size_PDI affects Zeta_Potential Zeta Potential LNP_Formulation->Zeta_Potential determines Encapsulation_Efficiency Encapsulation Efficiency (RiboGreen) LNP_Formulation->Encapsulation_Efficiency impacts In_Vivo_Biodistribution In Vivo Biodistribution Size_PDI->In_Vivo_Biodistribution influences In_Vitro_Uptake In Vitro Cellular Uptake Zeta_Potential->In_Vitro_Uptake affects Protein_Expression Protein Expression / Gene Silencing Encapsulation_Efficiency->Protein_Expression correlates with Endosomal_Escape Endosomal Escape In_Vitro_Uptake->Endosomal_Escape Endosomal_Escape->Protein_Expression

Caption: Logical relationships in LNP characterization and performance.

References

Troubleshooting & Optimization

Optimizing Dodap-DEDA LNP Manufacturing: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Dodap-DEDA lipid nanoparticles (LNPs). Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the manufacturing process, helping you optimize your experimental workflow for consistent and effective LNP formulation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the formulation of Dodap-DEDA LNPs using microfluidic systems.

Q1: My LNP particle size is too large. How can I reduce it?

A1: Large particle size is a common issue that can often be resolved by adjusting the process parameters of your microfluidic system. Here are the primary factors to consider:

  • Increase the Total Flow Rate (TFR): A higher TFR generally leads to a reduction in particle size. This is because the increased flow velocity enhances the mixing of the lipid and aqueous phases, promoting more rapid nanoprecipitation and the formation of smaller particles.[1][2]

  • Increase the Flow Rate Ratio (FRR): The FRR, which is the ratio of the aqueous phase flow rate to the organic (lipid) phase flow rate, also significantly impacts particle size. Increasing the FRR typically results in smaller LNPs.[1][2][3]

  • Lipid Concentration: High lipid concentrations can sometimes lead to the formation of larger particles. If adjusting flow rates is insufficient, consider reducing the total lipid concentration in your organic phase.

Q2: The Polydispersity Index (PDI) of my LNPs is too high (e.g., > 0.2). How can I achieve a more monodisperse formulation?

A2: A high PDI indicates a broad size distribution, which is undesirable for most applications. To improve the homogeneity of your LNP formulation:

  • Optimize TFR and FRR: As with particle size, the TFR and FRR are critical for controlling PDI. A stable and sufficiently high TFR can lead to more uniform particle formation. Experiment with different FRRs, as an optimal ratio will promote consistent and rapid mixing, resulting in a lower PDI.

  • Ensure Proper Mixing: Inefficient mixing is a primary cause of high PDI. Ensure your microfluidic chip is not clogged and that the flow is stable. The use of microfluidic devices with advanced mixers, such as herringbone structures, can improve mixing efficiency.

  • Lipid Quality: The purity of your lipids, including Dodap-DEDA, is crucial. Impurities can interfere with the self-assembly process, leading to a wider size distribution. Ensure you are using high-quality lipids and handle them according to the manufacturer's recommendations to prevent degradation.

Q3: My nucleic acid encapsulation efficiency is low. What are the potential causes and solutions?

A3: Low encapsulation efficiency can significantly impact the therapeutic efficacy of your LNPs. Here are several factors to investigate:

  • pH of the Aqueous Buffer: The pH of the aqueous buffer containing your nucleic acid is critical. For ionizable cationic lipids like Dodap, a low pH (typically around 4.0) is required to ensure the lipid is positively charged, facilitating electrostatic interactions with the negatively charged nucleic acid backbone.

  • N/P Ratio: The Nitrogen-to-Phosphate (N/P) ratio, which represents the molar ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the nucleic acid, is a key parameter. An optimal N/P ratio (often around 6) is necessary for efficient complexation and encapsulation. You may need to empirically determine the optimal N/P ratio for your specific nucleic acid and formulation.

  • Lipid Composition: The molar ratios of the different lipid components (Dodap-DEDA, helper lipid, cholesterol, and PEG-lipid) can influence encapsulation. Ensure your lipid ratios are optimized for nucleic acid complexation and LNP formation.

Q4: I'm observing aggregation and instability in my LNP formulation after production. What can I do to improve stability?

A4: LNP stability is crucial for downstream applications and storage. Aggregation can be a sign of formulation or storage issues.

  • PEG-Lipid Content: The PEGylated lipid in the formulation plays a key role in stabilizing the LNPs and preventing aggregation by providing a hydrophilic corona. Ensure the molar percentage of your PEG-lipid is appropriate (typically 1.5-2 mol%).

  • Buffer Exchange: After formation, it is essential to dialyze or perform a buffer exchange to remove the ethanol and the acidic buffer. The final formulation should be in a neutral buffer, such as PBS (pH 7.4), for storage.

  • Storage Conditions: LNPs have specific storage requirements. For long-term stability, storage at low temperatures (e.g., 4°C or -20°C) is often necessary. Avoid repeated freeze-thaw cycles, as this can disrupt LNP integrity. The addition of cryoprotectants like sucrose or trehalose can improve stability during freezing and lyophilization.

  • Lipid Oxidation: Unsaturated lipids can be prone to oxidation, which can lead to instability. Store lipids and LNP formulations protected from light and oxygen.

Data on Process Parameter Optimization

The following tables summarize the general effects of key process and formulation parameters on LNP characteristics. These should be used as a starting point for the optimization of your Dodap-DEDA LNP manufacturing process.

Table 1: Impact of Microfluidic Process Parameters on LNP Characteristics

ParameterEffect on Particle SizeEffect on PDIGeneral Recommendation
Total Flow Rate (TFR) Increasing TFR generally decreases particle size.Higher TFR often leads to a lower PDI due to more rapid and uniform mixing.Start with a mid-range TFR (e.g., 10-12 mL/min) and adjust as needed.
Flow Rate Ratio (FRR) Increasing FRR (Aqueous:Organic) typically decreases particle size.An optimal FRR will result in the lowest PDI. This needs to be determined empirically.A common starting point for FRR is 3:1.

Table 2: Impact of Formulation Parameters on LNP Characteristics

ParameterEffect on LNP CharacteristicsGeneral Recommendation
Lipid Molar Ratios The ratio of ionizable lipid, helper lipid, cholesterol, and PEG-lipid affects particle size, stability, and encapsulation efficiency.A typical starting molar ratio for LNP formulations is around 50:10:38.5:1.5 (Ionizable lipid:Helper lipid:Cholesterol:PEG-lipid).
pH of Aqueous Buffer A low pH (e.g., 4.0) is crucial for protonating the ionizable lipid and enabling high encapsulation efficiency.Use a citrate or acetate buffer at pH 4.0 for the nucleic acid solution.
N/P Ratio Affects the efficiency of nucleic acid encapsulation.An N/P ratio of approximately 6 is a common starting point.

Experimental Protocols

Protocol 1: Manufacturing of Dodap-DEDA LNPs using a Microfluidic System

This protocol outlines a general procedure for the preparation of Dodap-DEDA LNPs encapsulating a nucleic acid cargo using a microfluidic device.

Materials:

  • Dodap-DEDA (ionizable lipid)

  • Helper lipid (e.g., DOPE or DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol (anhydrous, molecular biology grade)

  • Nucleic acid (e.g., mRNA, siRNA)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and associated pumps

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve Dodap-DEDA, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • The total lipid concentration should be determined based on your experimental needs (a typical starting point is 10-20 mM).

    • Ensure complete dissolution of all lipid components. This solution is the organic phase.

  • Preparation of Aqueous Phase:

    • Dissolve the nucleic acid in 50 mM citrate buffer (pH 4.0) at the desired concentration to achieve the target N/P ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the organic phase and the aqueous phase into separate syringes.

    • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the syringe pumps. A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).

    • Initiate the flow and collect the resulting LNP suspension from the outlet of the microfluidic chip.

  • Buffer Exchange and Concentration:

    • To remove ethanol and exchange the buffer to a neutral pH, dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using an appropriate molecular weight cutoff dialysis cassette.

    • Alternatively, use tangential flow filtration (TFF) for buffer exchange and concentration.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the sterilized LNPs at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol 2: Characterization of Dodap-DEDA LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the LNP sample to an appropriate concentration (typically 0.1-1.0 mg/mL) with filtered PBS (pH 7.4).

    • Transfer the diluted sample to a clean cuvette.

    • Measure the particle size (Z-average) and PDI using a DLS instrument.

    • Perform measurements in triplicate for each sample.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry

  • Procedure:

    • Dilute the LNP sample in an appropriate low ionic strength buffer (e.g., 10 mM NaCl).

    • Load the sample into the specific zeta potential cell.

    • Measure the electrophoretic mobility to determine the zeta potential.

    • Measurements should be performed in triplicate.

3. Encapsulation Efficiency Quantification:

  • Technique: RiboGreen Assay (for RNA) or PicoGreen Assay (for DNA)

  • Procedure:

    • Prepare a standard curve of the nucleic acid in the appropriate buffer.

    • To measure the total nucleic acid concentration, lyse a small aliquot of the LNP suspension using a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated nucleic acid.

    • To measure the unencapsulated (free) nucleic acid, use an aliquot of the intact LNP suspension.

    • Add the RiboGreen or PicoGreen reagent to both the lysed and intact samples, as well as the standards.

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the concentration of total and free nucleic acid from the standard curve.

    • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Visualizations

LNP_Manufacturing_Workflow cluster_prep Phase Preparation cluster_process Microfluidic Processing cluster_downstream Downstream Processing Lipid_Phase Lipid Phase (Dodap-DEDA, Helper, Chol, PEG) in Ethanol Microfluidic_Mixing Microfluidic Mixing (Controlled TFR & FRR) Lipid_Phase->Microfluidic_Mixing Aqueous_Phase Aqueous Phase (Nucleic Acid) in pH 4.0 Buffer Aqueous_Phase->Microfluidic_Mixing Buffer_Exchange Buffer Exchange (Dialysis / TFF) Microfluidic_Mixing->Buffer_Exchange Sterilization Sterile Filtration (0.22 µm filter) Buffer_Exchange->Sterilization Final_LNP Final Dodap-DEDA LNP (in PBS, pH 7.4) Sterilization->Final_LNP

Caption: Workflow for Dodap-DEDA LNP Manufacturing using Microfluidics.

Troubleshooting_Tree Start Problem Encountered Large_Size Large Particle Size? Start->Large_Size High_PDI High PDI? Start->High_PDI Low_EE Low Encapsulation? Start->Low_EE Instability Aggregation/Instability? Start->Instability Sol_Size_TFR Increase TFR Large_Size->Sol_Size_TFR Yes Sol_Size_FRR Increase FRR Large_Size->Sol_Size_FRR Yes Sol_PDI_Mixing Optimize TFR/FRR Check for clogs High_PDI->Sol_PDI_Mixing Yes Sol_EE_pH Check Buffer pH (should be ~4.0) Low_EE->Sol_EE_pH Yes Sol_EE_NP Optimize N/P Ratio Low_EE->Sol_EE_NP Yes Sol_Stab_PEG Verify PEG-Lipid % Instability->Sol_Stab_PEG Yes Sol_Stab_Storage Check Storage Conditions Instability->Sol_Stab_Storage Yes

Caption: Troubleshooting Decision Tree for LNP Manufacturing.

References

troubleshooting Dop-deda LNP aggregation and precipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dop-deda lipid nanoparticle (LNP) formulations. The information is presented in a question-and-answer format to directly address common challenges such as aggregation and precipitation.

Troubleshooting Guides

This section offers solutions to specific problems you might encounter during your experiments with this compound LNPs.

Question 1: I've just synthesized my this compound LNPs, and I see visible precipitates or aggregation immediately after formulation. What went wrong?

Answer: Immediate aggregation post-synthesis of this compound LNPs is typically due to issues with the formulation's pH or the electrostatic interactions between the components, especially when encapsulating a charged cargo.

  • pH of the Aqueous Phase: this compound is a pH-responsive, charge-reversible lipid.[1][2] The net charge of its headgroup changes from negative at physiological pH to positive under acidic conditions.[1] When encapsulating a negatively charged cargo like nucleic acids or certain proteins, the formulation is performed at an acidic pH to facilitate electrostatic interaction and encapsulation. However, if the pH is not optimal, it can lead to aggregation. For instance, when encapsulating bovine serum albumin (BSA), a white precipitate was observed when the formulation was prepared at a pH of 6.0-7.0, while stable particles were formed at a pH of 4.0-5.0.[3]

  • Inadequate Stabilization: While this compound LNPs can be formulated without PEG-lipids due to the amphipathic nature of this compound itself, improper mixing or suboptimal lipid ratios can lead to insufficient stabilization and subsequent aggregation.[1]

Troubleshooting Steps:

  • Verify and Optimize pH: Ensure the pH of your aqueous buffer is within the optimal range for your specific cargo and the this compound lipid. For nucleic acids, a citric acid buffer is often used. If you are encapsulating a protein, determine its isoelectric point (pI) and adjust the formulation pH accordingly to avoid strong electrostatic attractions that can lead to aggregation.

  • Review Lipid Composition: A common formulation for this compound LNPs is a molar ratio of this compound/DPPC/cholesterol = 45/10/45. Ensure your lipid ratios are correct and that all lipids are fully dissolved in the organic phase before mixing.

  • Ensure Rapid and Efficient Mixing: The method of mixing the organic and aqueous phases is critical. Microfluidic mixing is highly recommended for producing uniform and stable LNPs. If using manual methods like pipetting, ensure rapid and vigorous mixing to promote controlled nanoprecipitation.

Question 2: My this compound LNPs look fine after synthesis, but they aggregate and precipitate during storage. Why is this happening?

Answer: Delayed aggregation or precipitation during storage is often related to the storage conditions, such as temperature, buffer composition, and the absence of cryoprotectants during freeze-thaw cycles.

  • Storage Temperature: Storing LNPs at inappropriate temperatures can lead to instability. While freezing is a common storage method, freeze-thaw cycles can induce aggregation. Studies have shown that storage at -80°C without a cryoprotectant can cause a significant increase in particle size and polydispersity index (PDI). For liquid formulations, refrigeration at 4°C may offer better stability over extended periods compared to freezing or room temperature storage.

  • Buffer Composition and Ionic Strength: The ionic strength of the storage buffer can significantly impact LNP stability. High ionic strength can screen the surface charge of the nanoparticles, reducing repulsive forces and leading to aggregation. Some buffers, like phosphate-buffered saline (PBS), can experience significant pH shifts during freezing, which can further destabilize the LNPs.

  • Lack of Cryoprotectants: During freezing, the formation of ice crystals can physically stress the LNPs, causing them to fuse or aggregate. Cryoprotectants are essential to mitigate this stress.

Troubleshooting Steps:

  • Optimize Storage Temperature: For long-term storage, lyophilization (freeze-drying) with a lyoprotectant is a good option. If storing in a liquid state, evaluate stability at 4°C versus -20°C or -80°C to determine the optimal condition for your specific formulation.

  • Use Cryo/Lyoprotectants: If you need to freeze your LNPs, add a cryoprotectant such as sucrose or trehalose. A final concentration of 5-10% (w/v) is often effective.

  • Select an Appropriate Storage Buffer: Consider using a buffer that is less prone to pH changes during freezing, such as a Tris-based buffer. Be mindful of the ionic strength of your final storage buffer.

Question 3: I am observing an increase in the size and polydispersity index (PDI) of my this compound LNPs over time. What does this indicate and how can I fix it?

Answer: An increase in Z-average diameter and PDI, as measured by Dynamic Light Scattering (DLS), is a clear indicator of nanoparticle aggregation. A PDI value below 0.2 is generally considered acceptable for LNP formulations.

  • Causes: The underlying causes are the same as those for visible aggregation and precipitation, including suboptimal pH, high ionic strength, improper storage temperature, and freeze-thaw stress.

  • Monitoring: Regular characterization of your LNP formulations using DLS is crucial for monitoring their stability over time.

Troubleshooting Steps:

  • Review Formulation and Storage Protocols: Re-examine the troubleshooting steps outlined in the previous questions. Pay close attention to pH control, buffer selection, and storage conditions.

  • Consider PEGylation (if applicable): While this compound LNPs can be formulated without PEG-lipids, in some cases, the inclusion of a small percentage (e.g., 1.5-5 mol%) of a PEGylated lipid can enhance stability by creating a steric barrier that prevents aggregation. However, be aware that PEGylation can also impact the biological activity of the LNPs.

  • Characterize Freshly Prepared LNPs: Always characterize your LNPs immediately after preparation to establish a baseline for size and PDI. This will help you to more accurately assess changes during storage.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for formulating this compound LNPs?

The optimal pH for formulating this compound LNPs depends on the cargo being encapsulated. Since this compound is a charge-reversible lipid, a low pH (e.g., pH 4.0-5.0) is typically used to induce a positive charge on the lipid for efficient encapsulation of negatively charged molecules like siRNA, mRNA, or certain proteins. However, the exact pH should be optimized for each specific application to ensure both high encapsulation efficiency and colloidal stability.

Q2: Are PEG-lipids necessary for this compound LNP stability?

No, one of the advantages of this compound is its ability to form highly dispersible LNPs without the use of PEG-lipids. This is attributed to the amphipathic nature of the this compound molecule itself, which can provide sufficient stability. This can be advantageous as PEG-lipids have been associated with certain side effects.

Q3: How do I prevent aggregation during freeze-thaw cycles?

The most effective way to prevent aggregation during freeze-thaw cycles is to use cryoprotectants. Sugars like sucrose and trehalose are commonly used at concentrations of 5-20% (w/v). These molecules form a protective glassy matrix around the LNPs during freezing, preventing the formation of damaging ice crystals and subsequent aggregation upon thawing.

Q4: What is a typical lipid composition for this compound LNPs?

A frequently cited molar ratio for this compound LNPs is This compound : DPPC : Cholesterol = 45 : 10 : 45 .

Q5: What characterization techniques are essential for assessing this compound LNP aggregation?

The primary technique for monitoring LNP aggregation is Dynamic Light Scattering (DLS) , which measures the Z-average particle size and the Polydispersity Index (PDI). An increase in these values over time is indicative of aggregation. Zeta potential measurements can also be useful to assess the surface charge of the nanoparticles, which is a key factor in their colloidal stability. Visual inspection for turbidity or precipitation is a simple but important first step.

Data Presentation

Table 1: Influence of Formulation pH on this compound LNP Stability (with BSA cargo)
Formulation pHParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Observation
4.0100 - 200Not specified~21%Stable nanoparticles
4.5100 - 200Not specified~26%Stable nanoparticles
5.0100 - 200Not specified~23%Stable nanoparticles
6.0 - 7.0LargeNot specifiedNot applicableWhite precipitate formed

Data synthesized from a study on BSA-encapsulated this compound LNPs.

Table 2: Effect of Cryoprotectants on LNP Stability After Freeze-Thaw Cycles
CryoprotectantConcentration (w/v)Change in Particle SizeChange in PDI
None0%Significant increaseSignificant increase
Sucrose5%Decreased vs. no cryoprotectantDecreased vs. no cryoprotectant
Sucrose10%Further decreaseFurther decrease
Sucrose20%Minimal changeMinimal change
Trehalose5%Decreased vs. no cryoprotectantDecreased vs. no cryoprotectant
Trehalose10%Further decreaseFurther decrease
Trehalose20%Minimal changeMinimal change

Qualitative summary based on data from studies on LNP cryopreservation.

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidics

This protocol describes a general method for formulating this compound LNPs using a microfluidic device.

Materials:

  • This compound

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • Ethanol (200 proof, anhydrous)

  • Aqueous buffer (e.g., 10 mM Citrate buffer, pH 4.0)

  • Nucleic acid or other cargo

  • Microfluidic mixing device (e.g., with a staggered herringbone micromixer)

  • Syringe pumps

  • Dialysis tubing (e.g., 10 kDa MWCO)

  • Stir plate

Procedure:

  • Preparation of the Organic Phase (Lipid Solution): a. Prepare a stock solution of the lipid mixture (e.g., this compound/DPPC/Cholesterol at a 45/10/45 molar ratio) in ethanol. The final total lipid concentration can be optimized (e.g., 2.5 mM). b. Ensure all lipids are completely dissolved. Gentle warming or vortexing may be necessary.

  • Preparation of the Aqueous Phase: a. Dissolve the nucleic acid cargo in the acidic aqueous buffer to the desired concentration.

  • Microfluidic Mixing: a. Set up the microfluidic device according to the manufacturer's instructions. b. Prime the system with ethanol followed by the aqueous buffer. c. Load the organic phase and the aqueous phase into separate syringes and place them on the syringe pumps. d. Set the desired flow rates for each phase. The total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phase are critical parameters that influence LNP size and should be optimized. A typical FRR is 3:1. e. Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the this compound LNPs.

  • Purification (Dialysis): a. Collect the LNP solution from the outlet of the microfluidic chip. b. Transfer the LNP solution to a dialysis cassette or tubing. c. Dialyze against a suitable buffer (e.g., PBS, pH 7.4) overnight at 4°C with at least two buffer changes to remove the ethanol and unencapsulated cargo.

  • Characterization: a. After dialysis, characterize the LNPs for size, PDI, and zeta potential using Dynamic Light Scattering (DLS). b. Determine the encapsulation efficiency using a suitable assay (e.g., RiboGreen assay for RNA).

Protocol 2: Characterization of this compound LNP Aggregation by DLS

This protocol outlines the steps for assessing the size and stability of this compound LNPs.

Materials:

  • This compound LNP sample

  • Appropriate buffer for dilution (e.g., PBS, pH 7.4)

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes for DLS measurement

Procedure:

  • Sample Preparation: a. Dilute a small aliquot of your LNP suspension in the measurement buffer to a suitable concentration for DLS analysis. The optimal concentration depends on the instrument and should be within its linear range to avoid multiple scattering effects. b. Ensure the buffer is filtered to remove any dust or particulates that could interfere with the measurement.

  • DLS Measurement: a. Equilibrate the DLS instrument to the desired temperature (e.g., 25°C). b. Transfer the diluted LNP sample to a clean cuvette. c. Place the cuvette in the DLS instrument. d. Set the measurement parameters according to the instrument's software. This includes the viscosity and refractive index of the dispersant (buffer). e. Perform the measurement to obtain the Z-average diameter and the Polydispersity Index (PDI).

  • Data Analysis: a. Analyze the size distribution report. A monomodal peak indicates a uniform population of LNPs. The appearance of a second, larger peak is a strong indication of aggregation. b. Record the Z-average and PDI values. For stability studies, repeat these measurements at different time points and under various storage conditions. An increase in these values over time signifies aggregation.

Visualizations

Troubleshooting_Workflow start Problem: LNP Aggregation or Precipitation Observed check_timing When did aggregation occur? start->check_timing immediate Immediately after Synthesis check_timing->immediate Immediately storage During Storage check_timing->storage During Storage check_ph Is the formulation pH optimal? immediate->check_ph ph_yes Yes check_ph->ph_yes ph_no No check_ph->ph_no check_mixing Is mixing rapid and efficient? ph_yes->check_mixing adjust_ph Adjust pH of aqueous phase ph_no->adjust_ph adjust_ph->check_mixing mixing_yes Yes check_mixing->mixing_yes mixing_no No check_mixing->mixing_no check_lipids Are lipid ratios and dissolution correct? mixing_yes->check_lipids optimize_mixing Use microfluidics or improve manual mixing mixing_no->optimize_mixing optimize_mixing->check_lipids lipids_yes Yes check_lipids->lipids_yes lipids_no No check_lipids->lipids_no solution Stable LNP Formulation lipids_yes->solution correct_lipids Verify lipid stock concentrations and ensure complete dissolution lipids_no->correct_lipids correct_lipids->solution check_storage_temp Is storage temperature appropriate? storage->check_storage_temp temp_yes Yes check_storage_temp->temp_yes temp_no No check_storage_temp->temp_no check_cryo Using cryoprotectants for freezing? temp_yes->check_cryo optimize_temp Evaluate stability at 4°C vs. frozen. Avoid repeated freeze-thaw cycles. temp_no->optimize_temp optimize_temp->check_cryo cryo_yes Yes check_cryo->cryo_yes cryo_no No check_cryo->cryo_no check_buffer Is the storage buffer suitable? cryo_yes->check_buffer add_cryo Add sucrose or trehalose (5-10% w/v) cryo_no->add_cryo add_cryo->check_buffer buffer_yes Yes check_buffer->buffer_yes buffer_no No check_buffer->buffer_no buffer_yes->solution change_buffer Use low ionic strength buffer. Consider Tris over PBS for freezing. buffer_no->change_buffer change_buffer->solution

Caption: Troubleshooting workflow for this compound LNP aggregation.

LNP_Formation_Workflow prep_organic Prepare Organic Phase (Lipids in Ethanol) microfluidics Microfluidic Mixing (Rapid Nanoprecipitation) prep_organic->microfluidics prep_aqueous Prepare Aqueous Phase (Cargo in Acidic Buffer) prep_aqueous->microfluidics dialysis Dialysis (Ethanol Removal & Buffer Exchange) microfluidics->dialysis characterization Characterization (DLS, Zeta Potential, Encapsulation) dialysis->characterization

Caption: Experimental workflow for this compound LNP synthesis.

References

Technical Support Center: Optimizing Encapsulation Efficiency of Dop-deda Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dop-deda (dioleoylglycerophosphate-diethylenediamine) nanoparticle research. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the encapsulation efficiency of your therapeutic payloads. Here you will find answers to frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during the formulation and characterization of this compound nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are this compound nanoparticles and what makes them unique?

A1: this compound nanoparticles are lipid-based drug delivery vehicles that utilize the pH-responsive, charge-reversible lipid, dioleoylglycerophosphate-diethylenediamine. This lipid allows the nanoparticles to have a near-neutral charge at physiological pH (around 7.4) and become positively charged in acidic environments, such as within endosomes (pH 4.5-6.5). This characteristic is believed to facilitate endosomal escape and enhance the intracellular delivery of encapsulated cargo. Notably, stable this compound lipid nanoparticles (LNPs) can be formulated without the need for PEGylated lipids, which can sometimes be associated with certain side effects.

Q2: What types of therapeutic cargo can be encapsulated in this compound nanoparticles?

A2: this compound nanoparticles have been successfully used to encapsulate a range of therapeutic molecules, including proteins (e.g., bovine serum albumin - BSA) and nucleic acids (e.g., small interfering RNA - siRNA)[1][2]. While specific studies on small molecule encapsulation are less common, the principles of lipid nanoparticle formulation suggest their suitability for carrying hydrophobic small molecule drugs. The encapsulation strategy may need to be adapted based on the physicochemical properties of the cargo.

Q3: What is a typical range for encapsulation efficiency in this compound nanoparticles?

A3: The encapsulation efficiency (EE) of this compound nanoparticles is highly dependent on the cargo and the formulation and process parameters. For protein encapsulation (BSA) using a microfluidic preparation method, reported EE values range from 14% to 35%[1]. For siRNA, encapsulation efficiencies exceeding 95% have been reported[2]. Optimizing the formulation and process parameters is crucial for maximizing the encapsulation efficiency for your specific payload.

Q4: How is the encapsulation efficiency of this compound nanoparticles measured?

A4: The method for determining encapsulation efficiency depends on the nature of the encapsulated cargo.

  • For nucleic acids (siRNA, mRNA): A common and sensitive method is the RiboGreen® fluorescence assay. This assay uses a dye that fluoresces upon binding to nucleic acids. The EE is determined by measuring the fluorescence before and after lysing the nanoparticles with a detergent (e.g., Triton X-100)[3].

  • For proteins: UV-Vis spectroscopy is a straightforward method. The concentration of the protein in the supernatant after nanoparticle separation is measured by absorbance (typically at 280 nm), and this is compared to the initial protein concentration to calculate the amount encapsulated.

  • For small molecules: The choice of method depends on the properties of the molecule. If the drug has a distinct UV-Vis absorbance spectrum, spectrophotometry can be used. Otherwise, techniques like high-performance liquid chromatography (HPLC) are commonly employed to quantify the amount of unencapsulated drug.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.

Issue 1: Low Encapsulation Efficiency (<30% for proteins, <80% for siRNA)
Potential Cause Recommended Solution
Suboptimal pH of the aqueous phase For protein and nucleic acid encapsulation, the pH of the aqueous buffer is critical. This compound is a pH-responsive lipid, and the charge of both the lipid and the cargo will influence their interaction. For BSA, a weakly acidic protein, a pH of 4.5 has been shown to yield higher encapsulation efficiency compared to more neutral pH values. For siRNA, an acidic buffer (pH 4.0) is typically used to promote the positive charge of the ionizable lipid and facilitate electrostatic interactions with the negatively charged siRNA backbone.
Inappropriate lipid composition or ratio The molar ratio of the lipids in the formulation is crucial. A common formulation for this compound nanoparticles is a molar ratio of 45:10:45 for this compound:DPPC:cholesterol. Varying the percentage of each lipid can impact the stability and encapsulation capacity of the nanoparticles. It is recommended to start with this established ratio and then systematically vary the concentration of each component to optimize for your specific cargo.
Unfavorable drug-to-lipid ratio Overloading the nanoparticles with your therapeutic cargo can lead to low encapsulation efficiency. It is advisable to start with a lower drug-to-lipid ratio and gradually increase it to find the optimal loading capacity. For proteins like BSA, a molar ratio of BSA to total lipid of 1:150 has been used.
Inefficient mixing during nanoparticle formation The speed and method of mixing the lipid (in organic solvent) and aqueous phases are critical for efficient nanoparticle self-assembly and cargo encapsulation. For microfluidic synthesis, the total flow rate and the flow rate ratio of the aqueous to organic phases are key parameters. A higher total flow rate has been shown to significantly affect encapsulation efficiency. Ensure vigorous and consistent mixing if using a bulk mixing method.
Poor solubility of the drug in the lipid matrix (for hydrophobic small molecules) For hydrophobic drugs, ensure they are fully dissolved in the organic phase with the lipids before mixing with the aqueous phase. The choice of organic solvent can also play a role. Strategies like hydrophobic ion pairing, where a charged hydrophilic molecule is complexed with an oppositely charged hydrophobic counterion, can be employed to enhance the encapsulation of molecules that are otherwise difficult to formulate.
Issue 2: Poor Nanoparticle Stability (Aggregation or Precipitation)
Potential Cause Recommended Solution
Incorrect pH of the final formulation This compound nanoparticles are designed to be near-neutral at physiological pH. Ensure that after formation, the pH of the nanoparticle suspension is adjusted to and maintained around 7.4 to prevent aggregation.
Suboptimal lipid composition The presence of helper lipids like DPPC and cholesterol is important for the stability of the lipid bilayer. Ensure these components are included in the formulation at appropriate ratios. While this compound nanoparticles can be stable without PEGylated lipids, for certain applications or challenging formulations, the inclusion of a small percentage of a PEG-lipid may improve colloidal stability.
High nanoparticle concentration Highly concentrated nanoparticle suspensions can be prone to aggregation. If you observe instability, try diluting the formulation.

Data Presentation: Impact of Process Parameters on this compound Nanoparticle Characteristics

The following table summarizes the influence of key microfluidic process parameters on the characteristics of BSA-loaded this compound nanoparticles, as reported in the literature.

Parameter Range Studied Impact on Particle Size Impact on Encapsulation Efficiency (%)
Total Flow Rate (mL/min) 3.3 - 10SignificantSignificant
Lipid Concentration (mM) 1.9 - 5.0MinimalMinimal
Lipid Solution Ratio (%) 10 - 30SignificantMinimal

Data extracted from a study on BSA encapsulation in this compound/DPPC/cholesterol (45:10:45 molar ratio) nanoparticles prepared by microfluidics.

Experimental Protocols

Protocol 1: Preparation of this compound Nanoparticles using Microfluidics

This protocol is a general guideline for the preparation of this compound nanoparticles encapsulating a therapeutic agent using a microfluidic device.

Materials:

  • This compound, DPPC, Cholesterol

  • Ethanol (or other suitable organic solvent)

  • Aqueous buffer (e.g., citrate buffer, pH 4.0 for siRNA; acetate buffer, pH 4.5 for BSA)

  • Therapeutic cargo (siRNA, protein, or small molecule)

  • Microfluidic mixing device and pumps

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the lipid solution: Dissolve this compound, DPPC, and cholesterol in ethanol at the desired molar ratio (e.g., 45:10:45). If encapsulating a hydrophobic small molecule, dissolve it in this lipid solution.

  • Prepare the aqueous solution: Dissolve the therapeutic cargo (siRNA or protein) in the appropriate aqueous buffer at the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the lipid solution and the aqueous solution into separate syringes and place them on the syringe pumps.

    • Set the desired total flow rate (TFR) and flow rate ratio (FRR) of the aqueous to organic phases.

    • Initiate the flow and collect the resulting nanoparticle suspension.

  • Purification:

    • Transfer the collected nanoparticle suspension to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) for at least 12 hours, with several buffer changes, to remove the organic solvent and unencapsulated cargo.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency using an appropriate analytical method (see FAQ 4).

Protocol 2: Determination of siRNA Encapsulation Efficiency using RiboGreen® Assay

Materials:

  • RiboGreen® reagent and buffer (e.g., TE buffer)

  • Triton X-100 solution (e.g., 2% in TE buffer)

  • This compound nanoparticle suspension containing siRNA

  • siRNA standard of known concentration

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare siRNA standards: Create a series of siRNA standards of known concentrations in TE buffer.

  • Prepare samples for total and free siRNA measurement:

    • Total siRNA: In a set of wells, mix your nanoparticle suspension with the Triton X-100 solution to lyse the nanoparticles and release the encapsulated siRNA.

    • Free siRNA: In another set of wells, mix your nanoparticle suspension with TE buffer only.

  • Add RiboGreen® reagent: Add the diluted RiboGreen® reagent to all standard and sample wells.

  • Incubate: Incubate the plate in the dark at room temperature for 5-10 minutes.

  • Measure fluorescence: Read the fluorescence of the plate using an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm.

  • Calculate Encapsulation Efficiency:

    • Generate a standard curve from the fluorescence readings of the siRNA standards.

    • Use the standard curve to determine the concentration of total siRNA and free siRNA in your samples.

    • Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification cluster_characterization Characterization lipid_sol Lipid Solution (this compound, DPPC, Chol) in Ethanol mixing Microfluidic Device lipid_sol->mixing aq_sol Aqueous Solution (Cargo in Buffer) aq_sol->mixing dialysis Dialysis vs. PBS mixing->dialysis dls Size, PDI, Zeta (DLS) dialysis->dls ee Encapsulation Efficiency (e.g., RiboGreen) dialysis->ee

Caption: Experimental workflow for the preparation and characterization of this compound nanoparticles.

troubleshooting_logic start Low Encapsulation Efficiency check_ph Is the aqueous phase pH optimal? start->check_ph check_lipid_ratio Is the lipid ratio correct? check_ph->check_lipid_ratio Yes adjust_ph Adjust pH of aqueous buffer check_ph->adjust_ph No check_drug_ratio Is the drug-to-lipid ratio too high? check_lipid_ratio->check_drug_ratio Yes adjust_lipid_ratio Optimize lipid molar ratios check_lipid_ratio->adjust_lipid_ratio No check_mixing Is the mixing process efficient? check_drug_ratio->check_mixing No adjust_drug_ratio Decrease drug concentration check_drug_ratio->adjust_drug_ratio Yes optimize_mixing Optimize TFR/FRR (microfluidics) or mixing speed (bulk) check_mixing->optimize_mixing No success Improved EE check_mixing->success Yes adjust_ph->success adjust_lipid_ratio->success adjust_drug_ratio->success optimize_mixing->success

Caption: Troubleshooting flowchart for low encapsulation efficiency in this compound nanoparticles.

References

Technical Support Center: Enhancing the Serum Stability of Dop-deda LNPs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dop-deda lipid nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound LNPs in serum. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges to this compound LNP stability in serum?

A1: The primary challenges to this compound LNP stability in serum can be categorized into two main areas:

  • Physical Instability: This includes aggregation, fusion of nanoparticles, and leakage of the encapsulated cargo (e.g., mRNA, siRNA). These issues can arise from interactions with serum proteins and other blood components. The surface charge of the LNPs plays a significant role; particles with low charge density are more prone to aggregation[1].

  • Chemical Instability: This involves the degradation of the lipid components and the nucleic acid payload. For instance, mRNA is susceptible to hydrolysis, and its partial exposure to water within the LNP core can lead to instability[1].

Upon administration, LNPs are rapidly coated by serum proteins, forming a "protein corona."[2][3][4] This corona alters the physicochemical properties of the LNPs, influencing their stability, biodistribution, and cellular uptake.

Q2: How does the composition of this compound LNPs affect their serum stability?

A2: Each component of the LNP formulation is crucial for its stability:

  • This compound (Ionizable Lipid): As a pH-responsive, charge-reversible lipid, this compound is designed to be nearly neutral at physiological pH (around 7.4) and become positively charged in acidic environments like the endosome. This property can contribute to stability in the bloodstream. Interestingly, some studies suggest that this compound LNPs can be stable in physiological conditions even without PEGylated lipids, which is a notable advantage.

  • Helper Lipids (e.g., DSPC, DOPE): Phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) are included to stabilize the LNP structure and facilitate endosomal escape. The choice of helper lipid can influence the overall stability and efficacy of the formulation.

  • Cholesterol: Cholesterol is a critical component that enhances the integrity and rigidity of the LNP membrane, contributing to its stability. It intercalates between the lipid molecules, modulating membrane fluidity.

  • PEGylated Lipids: Polyethylene glycol (PEG)-conjugated lipids are often incorporated to create a "stealth" shield on the LNP surface. This shield reduces nonspecific interactions with serum proteins (opsonization), prevents aggregation, and prolongs circulation time in the bloodstream. The length of the lipid anchor for the PEG molecule can also impact how long the PEG remains on the LNP surface in the presence of serum.

Q3: Can this compound LNPs be stable without PEGylation?

A3: Yes, studies have shown that LNPs formulated with the charge-reversible lipid this compound can exhibit stability in physiological environments without the inclusion of PEG-conjugated lipids. This is a significant advantage as PEGylation has been associated with certain immune responses, such as the production of anti-PEG antibodies, which can lead to accelerated blood clearance upon repeated administration. The inherent properties of this compound, being nearly neutral at physiological pH, help prevent aggregation that is often seen with permanently cationic lipids.

Troubleshooting Guide

This guide addresses common issues encountered when assessing the serum stability of this compound LNPs.

Problem Potential Cause Recommended Solution
Increased Particle Size and Polydispersity Index (PDI) after Serum Incubation LNP aggregation due to interaction with serum proteins.• Optimize the molar ratio of cholesterol and helper lipids to enhance membrane rigidity.• If not already included, consider adding a small percentage (e.g., 1.5-2.5 mol%) of a PEGylated lipid to provide steric hindrance.• Evaluate the effect of different PEG lipid anchor lengths (e.g., C14 vs. C18) on serum stability.
Loss of Encapsulated Cargo (e.g., mRNA, siRNA) upon Serum Incubation LNP instability and membrane disruption leading to cargo leakage.• Increase the cholesterol content in the formulation to improve membrane integrity.• Ensure the ionizable lipid (this compound) to nucleic acid ratio is optimized for stable encapsulation.• Evaluate the use of cryoprotectants like sucrose or trehalose if the LNPs are subjected to freeze-thaw cycles prior to serum incubation, as this can affect stability.
Inconsistent Results in Serum Stability Assays Variability in experimental conditions or assay methods.• Standardize the serum source and handling, as serum composition can vary.• Use a robust analytical technique like Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for a more accurate assessment of LNP stability in serum compared to Dynamic Light Scattering (DLS) alone.• Ensure consistent incubation times, temperatures, and LNP concentrations across experiments.
Low In Vitro Transfection Efficacy in the Presence of Serum Protein corona formation interfering with cellular uptake or endosomal escape.• The protein corona is an inherent phenomenon. While PEGylation can reduce it, it doesn't eliminate it.• Investigate the specific proteins in the corona to understand their impact. Apolipoprotein E (ApoE) is known to be a key protein for liver targeting.• Modify the LNP surface with targeting ligands to promote specific cell interactions over nonspecific protein binding.

Experimental Protocols

Protocol 1: General Serum Stability Assay

This protocol outlines a general method to assess the physical stability of this compound LNPs in serum by monitoring changes in particle size and polydispersity index (PDI).

  • Preparation of LNPs: Prepare this compound LNPs using your established formulation protocol (e.g., microfluidic mixing). A typical formulation might consist of this compound, a helper lipid (like DSPC), cholesterol, and optionally a PEGylated lipid.

  • Characterization of Initial LNPs: Before serum incubation, characterize the initial LNP suspension.

    • Measure the z-average particle size and PDI using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency using an assay like the RiboGreen assay.

  • Serum Incubation:

    • Dilute the LNP suspension to a final concentration in pre-warmed (37°C) fetal bovine serum (FBS) or human serum. A common dilution is 1:10 (v/v) in 50-90% serum.

    • Incubate the mixture at 37°C for various time points (e.g., 0, 1, 4, 24 hours).

  • Post-Incubation Analysis:

    • At each time point, take an aliquot of the LNP-serum mixture.

    • Measure the particle size and PDI using DLS. An increase in these values suggests aggregation.

    • For a more detailed analysis of stability and potential degradation, Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) can be employed.

Protocol 2: RiboGreen Assay for Encapsulation Efficiency

This protocol is used to determine the percentage of nucleic acid encapsulated within the LNPs.

  • Reagent Preparation: Prepare the RiboGreen reagent working solution by diluting the concentrated stock in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5) as per the manufacturer's instructions.

  • Standard Curve: Prepare a standard curve of your nucleic acid (e.g., mRNA) in TE buffer.

  • Sample Preparation:

    • Total RNA Measurement: Dilute an aliquot of your LNP formulation in TE buffer containing a final concentration of 2% Triton X-100 to lyse the LNPs and release all the RNA.

    • Free RNA Measurement: Dilute another aliquot of the LNP formulation in TE buffer without the detergent.

  • Fluorescence Measurement:

    • Add the RiboGreen working solution to both the standards and the prepared samples in a 96-well plate.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence using a microplate reader (excitation ~480 nm, emission ~520 nm).

  • Calculation:

    • Determine the concentration of total and free RNA from the standard curve.

    • Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = ((Total RNA - Free RNA) / Total RNA) * 100

Data Presentation

Table 1: Impact of Formulation Variables on LNP Stability in Serum
ParameterVariationEffect on Serum StabilityReference
PEGylated Lipid Increasing molar ratioDecreases particle size, reduces protein binding, enhances colloidal stability.
PEG-Lipid Anchor Longer chain (e.g., DSPE-C18)More stable anchoring, longer circulation time compared to shorter chains (e.g., DMG-C14).
Cholesterol Increasing molar ratioEnhances LNP integrity and membrane fluidity, improving stability.
Helper Lipid Type (e.g., DSPC vs. DOPE)Can significantly impact endosomal escape and overall delivery efficacy.
Table 2: Influence of Storage Conditions on LNP Stability
Storage ConditionObservationRecommendationReference
Refrigeration (2-8°C) Generally maintains LNP stability well over several months.Recommended for short- to medium-term storage of aqueous LNP suspensions.
Freezing (-20°C to -80°C) Can cause aggregation and loss of efficacy upon freeze-thaw cycles.Use cryoprotectants like sucrose or trehalose to preserve stability during freezing and thawing.
Lyophilization (Freeze-drying) Can lead to aggregation upon reconstitution in aqueous buffer.Add lyoprotectants (sucrose, trehalose) before lyophilization to facilitate stable reconstitution without organic solvents.
Storage Buffer pH LNP stability is often maintained across a range of pH values (e.g., 3 to 9) when refrigerated.Storing at a physiologically appropriate pH (e.g., 7.4) is practical for direct use.

Visualizations

LNP_Serum_Interaction cluster_formulation LNP Formulation cluster_bloodstream Bloodstream (Serum) Dop-deda_LNP This compound LNP (Core Components) Serum_Proteins Serum Proteins (e.g., Albumin, ApoE) Dop-deda_LNP->Serum_Proteins Immediate Interaction Protein_Corona_LNP Protein Corona Formation Serum_Proteins->Protein_Corona_LNP Adsorption Stable_LNP Stable LNP (Reduced Aggregation, Prolonged Circulation) Protein_Corona_LNP->Stable_LNP Optimized Formulation (e.g., PEGylation, Cholesterol) Unstable_LNP Unstable LNP (Aggregation, Rapid Clearance) Protein_Corona_LNP->Unstable_LNP Suboptimal Formulation

Caption: Workflow of this compound LNP interaction with serum proteins.

Troubleshooting_LNPs Start Problem: LNP Instability in Serum CheckSize Observe Increased Size/PDI with DLS? Start->CheckSize CheckLeakage Observe Cargo Leakage? CheckSize->CheckLeakage No OptimizePEG Solution: Optimize PEG-lipid content and anchor length. CheckSize->OptimizePEG Yes CheckEfficacy Low In Vitro Efficacy in Serum? CheckLeakage->CheckEfficacy No OptimizeCholesterol Solution: Increase cholesterol ratio to enhance membrane integrity. CheckLeakage->OptimizeCholesterol Yes UseCryoprotectants Solution: Use cryoprotectants (sucrose) for freeze-thaw cycles. CheckLeakage->UseCryoprotectants Yes, after F/T InvestigateCorona Solution: Characterize protein corona and consider surface modification. CheckEfficacy->InvestigateCorona Yes End Stable LNP Formulation CheckEfficacy->End No OptimizePEG->End OptimizeCholesterol->CheckEfficacy UseCryoprotectants->CheckEfficacy InvestigateCorona->End

Caption: Troubleshooting decision tree for LNP serum stability.

References

factors affecting Dop-deda LNP particle size and polydispersity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dioleoylglycerophosphate-diethylenediamine (Dop-deda) based lipid nanoparticles (LNPs). The information provided is intended to help resolve common issues related to particle size and polydispersity during the formulation process.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the particle size and polydispersity index (PDI) of this compound LNPs?

A1: The particle size and PDI of this compound LNPs are multifactorial and can be broadly categorized into formulation and process parameters. Key formulation parameters include the molar ratio of lipids (this compound, helper lipid, cholesterol), the concentration of the lipid solution, and the pH of the aqueous buffer.[1][2][3][4] Process parameters, particularly when using microfluidics, include the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to the organic phase.[5]

Q2: What is a desirable particle size and PDI for this compound LNP formulations?

A2: For many therapeutic applications, a particle size of 80-100 nm is considered optimal for efficient cellular uptake. A polydispersity index (PDI) value below 0.2 is generally acceptable and indicates a homogenous and monodisperse population of nanoparticles. It has been reported that this compound LNPs can be prepared with an average particle size of about 100 nm and a PDI of less than 0.100.

Q3: How does the pH of the aqueous phase impact this compound LNP formation?

A3: The pH of the aqueous phase is critical for this compound LNPs due to the charge-reversible nature of the this compound lipid. During formulation, an acidic pH (typically pH 4.0-5.0) is used. In this acidic environment, the this compound headgroup becomes protonated and positively charged, which facilitates the encapsulation of negatively charged cargo like mRNA or siRNA through electrostatic interactions. At physiological pH (around 7.4), the surface charge of this compound LNPs becomes nearly neutral. Using a pH outside the optimal range during formulation can lead to the formation of precipitates and larger particle sizes.

Q4: Can this compound LNPs be formulated without PEG-lipids?

A4: Yes, one of the advantages of this compound is its ability to form highly dispersible LNPs without the inclusion of polyethylene glycol (PEG)-lipids. This is attributed to the amphipathic nature of this compound itself, which can provide stability and prevent aggregation. The absence of PEG-lipids can be beneficial, as concerns have been raised about potential side effects associated with them.

Troubleshooting Guide

Issue 1: Particle Size is Too Large

If you are observing a Z-average diameter significantly larger than your target range (e.g., > 200 nm), consider the following troubleshooting steps.

Potential Cause Recommended Action
Incorrect Flow Rate Ratio (FRR) A lower FRR (aqueous to organic phase) can result in larger particles. Increase the FRR to enhance the dilution of the organic phase and promote the formation of smaller particles. For example, moving from a 1:1 to a 3:1 or 5:1 FRR typically decreases particle size.
Low Total Flow Rate (TFR) Slower TFRs can lead to less efficient mixing and larger particles. Increasing the TFR generally results in smaller and more uniform LNPs.
High Lipid Concentration Higher concentrations of lipids (>10 mM) can lead to the formation of larger particles due to increased lipid availability. Try decreasing the total lipid concentration in the organic phase.
Suboptimal Aqueous Phase pH For this compound LNPs, a pH outside the optimal acidic range (e.g., pH 6.0-7.0) during formulation can cause precipitation and the formation of large aggregates. Ensure the pH of your aqueous buffer is within the recommended range (typically pH 4.0-5.0).
Inappropriate Lipid Composition The molar ratio of the constituent lipids (this compound, helper lipid, cholesterol) significantly impacts particle size. Altering the helper lipid or the cholesterol content can influence the packing of the lipids and the resulting particle size.
Issue 2: High Polydispersity Index (PDI)

A high PDI value (e.g., > 0.3) indicates a heterogeneous sample with a wide range of particle sizes, which can affect the stability and in vivo performance of the LNPs.

Potential Cause Recommended Action
Inefficient Mixing Poor mixing during the formulation process is a common cause of high PDI. Ensure your microfluidic mixer is functioning correctly and consider increasing the Total Flow Rate (TFR) to improve mixing efficiency.
Aggregation of Particles LNPs may aggregate after formation. This can sometimes be mitigated by optimizing the lipid composition. Although this compound LNPs can be formed without PEG-lipids, in cases of persistent aggregation, the inclusion of a small percentage of a PEG-lipid could be considered to enhance stability.
Inappropriate Storage Conditions Storing LNPs at suboptimal temperatures can lead to changes in particle size and PDI over time. It is recommended to characterize the stability of your formulation at different storage temperatures (e.g., 4°C and 25°C) to determine the optimal conditions.
Issues with Analytical Measurement Ensure that the sample preparation for DLS measurement is appropriate. Samples that are too concentrated can lead to multiple scattering events and inaccurate PDI readings. Dilute the sample in an appropriate buffer (e.g., PBS) before measurement.

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidics

This protocol describes a general method for formulating this compound LNPs using a microfluidic device.

Materials:

  • This compound

  • Helper lipid (e.g., DPPC, DOPE)

  • Cholesterol

  • Ethanol (or another suitable alcohol)

  • Aqueous buffer (e.g., 25-50 mM sodium citrate, pH 4.5)

  • Payload (e.g., siRNA, mRNA)

  • Microfluidic mixing system

Procedure:

  • Preparation of the Organic Phase: Dissolve this compound, the helper lipid, and cholesterol in ethanol at the desired molar ratio (e.g., 45:10:45). The total lipid concentration can be varied, for example, between 2.5 mM and 10 mM.

  • Preparation of the Aqueous Phase: Dissolve the nucleic acid cargo in the acidic aqueous buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the organic phase and the aqueous phase into separate syringes.

    • Pump the two phases through the microfluidic mixer at a defined Total Flow Rate (TFR) and Flow Rate Ratio (FRR). For example, a TFR of 3.3 mL/min and a lipid solution ratio of 24.1% have been used.

  • Downstream Processing: The resulting LNP solution is typically dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and exchange the buffer.

  • Sterilization: If required, the final LNP formulation can be sterilized by filtration through a 0.22 µm filter.

Protocol 2: Particle Size and Polydispersity Measurement

This protocol outlines the standard procedure for measuring particle size (Z-average) and PDI using Dynamic Light Scattering (DLS).

Materials:

  • This compound LNP formulation

  • Dilution buffer (e.g., 1x PBS)

  • DLS instrument (e.g., Zetasizer Nano ZS)

Procedure:

  • Sample Preparation: Dilute a small volume of the LNP formulation (e.g., 50 µL) in the dilution buffer (e.g., 900 µL) to a suitable concentration for DLS measurement.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Measurement:

    • Transfer the diluted sample to a cuvette.

    • Place the cuvette in the DLS instrument.

    • Perform the measurement according to the instrument's software instructions. Typically, multiple runs are averaged to obtain the final Z-average diameter and PDI.

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_process Formulation & Processing cluster_analysis Quality Control Organic_Phase Organic Phase (this compound, Helper Lipid, Cholesterol in Ethanol) Microfluidic_Mixing Microfluidic Mixing Organic_Phase->Microfluidic_Mixing Aqueous_Phase Aqueous Phase (Nucleic Acid in Acidic Buffer) Aqueous_Phase->Microfluidic_Mixing Dialysis Dialysis (Buffer Exchange & Ethanol Removal) Microfluidic_Mixing->Dialysis Sterile_Filtration Sterile Filtration (0.22 µm) Dialysis->Sterile_Filtration DLS DLS Analysis (Size & PDI) Sterile_Filtration->DLS Final_Product Final LNP Product DLS->Final_Product

Caption: Workflow for this compound LNP formulation and characterization.

Factors_Affecting_Particle_Size cluster_formulation Formulation Parameters cluster_process Process Parameters Particle_Size This compound LNP Particle Size & PDI Lipid_Ratio Lipid Molar Ratio (this compound:Helper:Cholesterol) Lipid_Ratio->Particle_Size Lipid_Concentration Total Lipid Concentration Lipid_Concentration->Particle_Size Aqueous_pH Aqueous Phase pH Aqueous_pH->Particle_Size TFR Total Flow Rate (TFR) TFR->Particle_Size FRR Flow Rate Ratio (FRR) FRR->Particle_Size

Caption: Key factors influencing this compound LNP particle size and PDI.

References

Technical Support Center: Scaling Up Dop-deda LNP Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of Dioleoyl-glycero-phosphatidylethanolamine-diethylenediamine (Dop-deda) based Lipid Nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when scaling up this compound LNP production?

Scaling up this compound LNP production from laboratory to industrial levels presents several key challenges[1][2]. These include:

  • Maintaining Formulation Precision: Ensuring the precise and consistent ratio of lipids (this compound, helper lipids, cholesterol) and the therapeutic payload (e.g., mRNA, siRNA) is critical for producing stable and effective LNPs. Deviations in mixing can lead to inconsistent particle size and encapsulation efficiency[1].

  • Batch-to-Batch Consistency: Reproducing the same quality attributes (particle size, polydispersity index (PDI), encapsulation efficiency) across different batches is a significant hurdle. Variations can impact the therapeutic efficacy and safety of the final product[1].

  • Adapting Production Technology: Manufacturing methods that work well at the lab scale, such as microfluidics, may not be directly scalable. Transitioning to larger-scale systems like high-flow T-mixing pumps requires careful process optimization to maintain desired LNP characteristics[3].

  • Sterility and Contamination Control: The therapeutic molecules encapsulated within LNPs, such as RNA, are sensitive to degradation. Maintaining a sterile environment to prevent contamination is crucial, and this becomes more challenging in large-scale manufacturing operations.

  • Downstream Processing: Steps like solvent removal, buffer exchange, and concentration using techniques like Tangential Flow Filtration (TFF) are critical and need to be optimized for larger volumes to ensure product stability and purity.

  • Raw Material Sourcing: Securing a reliable supply of high-quality raw materials, particularly the custom lipids like this compound, that meet pharmaceutical-grade standards is essential for uninterrupted large-scale production.

Q2: What are the key process parameters that influence the quality of this compound LNPs during scale-up?

Several process parameters have a significant impact on the critical quality attributes (CQAs) of this compound LNPs. These include:

  • Total Flow Rate (TFR): The combined flow rate of the lipid and aqueous phases during mixing. An increase in TFR generally leads to a decrease in LNP particle size.

  • Flow Rate Ratio (FRR): The ratio of the aqueous phase flow rate to the organic (lipid) phase flow rate. This parameter significantly influences particle size and encapsulation efficiency. Higher aqueous to organic phase ratios often result in smaller LNPs.

  • Lipid Concentration: The concentration of the lipid mixture in the organic solvent. This can affect both particle size and encapsulation efficiency.

  • Buffer pH: The pH of the aqueous buffer is critical for this compound LNPs due to the charge-reversible nature of the this compound lipid. The initial low pH is necessary for electrostatic interaction with the negatively charged payload, while a final neutral pH is required for stability.

Q3: Why is this compound considered a charge-reversible lipid and why is this important?

This compound is a pH-responsive, charge-reversible lipid. Its head group has a net charge that changes depending on the pH of the environment.

  • Under acidic conditions (e.g., pH 4.0-5.0): The head group becomes positively charged. This allows for efficient electrostatic interaction and complexation with negatively charged payloads like mRNA or siRNA during the formulation process.

  • At physiological pH (e.g., pH 7.4): The surface charge of the LNP becomes nearly neutral. This is advantageous for in vivo applications as it can reduce non-specific interactions with blood components and improve stability.

  • In the endosomal compartment (acidic): After cellular uptake, the acidic environment of the endosome causes the LNP surface to become positively charged again. This facilitates the disruption of the endosomal membrane and the release of the therapeutic payload into the cytoplasm.

This pH-responsive behavior is a key feature that can enhance the delivery efficiency of the encapsulated therapeutic.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound LNP production.

Problem Potential Causes Troubleshooting Steps
Increased Particle Size and/or Polydispersity Index (PDI) 1. Inefficient mixing at larger scale. 2. Incorrect Total Flow Rate (TFR) or Flow Rate Ratio (FRR). 3. Suboptimal lipid concentration. 4. Aggregation due to pH changes.1. Ensure the mixing technology (e.g., T-junction, microfluidic mixer) is appropriate for the scale and provides rapid, homogenous mixing. 2. Optimize TFR and FRR for the new scale. Generally, higher TFR and FRR lead to smaller particles. 3. Re-evaluate the lipid concentration; it may need adjustment for the scaled-up process. 4. Verify the pH of all buffers. Ensure the post-formulation buffer exchange to a neutral pH is efficient.
Low Encapsulation Efficiency 1. Incorrect pH of the aqueous phase during formulation. 2. Suboptimal lipid-to-payload ratio. 3. Inefficient mixing leading to poor complexation.1. Confirm that the aqueous buffer containing the payload is at the optimal acidic pH (typically pH 4.0-5.0) to ensure positive charging of this compound and electrostatic interaction. 2. Optimize the molar ratio of total lipids to the therapeutic payload. 3. Improve mixing efficiency by adjusting flow rates or using a more efficient mixing system for the scale of production.
Batch-to-Batch Inconsistency 1. Variations in raw material quality. 2. Inconsistent process parameters (flow rates, concentrations, temperature). 3. Inadequate cleaning and sterilization of equipment.1. Implement rigorous quality control for all incoming raw materials, including lipids and payload. 2. Use calibrated and automated pumping systems to ensure precise and repeatable control of flow rates and ratios. Monitor and control the temperature of the process streams. 3. Establish and validate robust cleaning and sterilization protocols for all equipment to prevent cross-contamination.
LNP Aggregation During Downstream Processing 1. Shear stress during Tangential Flow Filtration (TFF). 2. Inappropriate buffer for diafiltration. 3. Residual solvent (e.g., ethanol).1. Optimize TFF parameters such as transmembrane pressure (TMP) and crossflow rate to minimize shear stress on the LNPs. 2. Ensure the diafiltration buffer has the correct pH and ionic strength to maintain LNP stability. 3. Ensure complete removal of the organic solvent during the purification step, as residual solvent can destabilize the LNPs.

Data Summary Tables

Table 1: Typical Formulation Parameters for this compound LNPs

ParameterTypical Value/RangeReference
Lipid Molar Ratio (this compound:DPPC:Cholesterol)45:10:45
PayloadsiRNA, mRNA, proteins (e.g., BSA)
Aqueous Buffer pH (for encapsulation)4.0 - 5.0
Final Buffer pH7.4

Table 2: Influence of Process Parameters on LNP Characteristics

Process ParameterEffect on Particle SizeEffect on Encapsulation EfficiencyReference
Total Flow Rate (TFR) Inverse relationship (higher TFR, smaller size)Can be significantly affected
Flow Rate Ratio (FRR) Higher ratio (aqueous:organic) leads to smaller sizeCan be significantly affected
Lipid Concentration Can influence particle sizeCan influence encapsulation efficiency
Aqueous Buffer pH Critical for particle formation; non-optimal pH can lead to precipitationOptimal acidic pH is crucial for high efficiency

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidics (Lab Scale)

  • Preparation of Lipid Solution:

    • Dissolve this compound, DPPC, and cholesterol in a molar ratio of 45:10:45 in ethanol.

    • The total lipid concentration can be optimized, for example, starting at 2.5 mM.

  • Preparation of Aqueous Solution:

    • Dissolve the therapeutic payload (e.g., siRNA, mRNA) in an acidic buffer (e.g., 10 mM citrate buffer, pH 4.0-5.0).

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Pump the lipid solution through one inlet and the aqueous solution through another inlet.

    • Set the desired Total Flow Rate (TFR) (e.g., 3.3 mL/min) and Flow Rate Ratio (FRR) (e.g., 3:1 aqueous:organic).

  • Downstream Processing:

    • Collect the LNP suspension from the outlet of the microfluidic device.

    • Perform buffer exchange and removal of ethanol by dialysis or Tangential Flow Filtration (TFF) against a neutral buffer (e.g., PBS, pH 7.4).

    • Concentrate the LNP suspension to the desired final concentration.

    • Sterilize the final product by passing it through a 0.22 µm filter.

Protocol 2: Characterization of this compound LNPs

  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Use Dynamic Light Scattering (DLS) (e.g., Malvern Zetasizer).

    • Dilute the LNP sample in the final formulation buffer to an appropriate concentration.

    • Perform measurements at a controlled temperature (e.g., 25°C).

  • Zeta Potential Measurement:

    • Use a Zetasizer or similar instrument with a zeta potential measurement cell.

    • Dilute the LNP sample in 10 mM Tris-HCl buffer (pH 7.4) or other suitable low-ionic-strength buffer.

    • Measure the electrophoretic mobility to determine the zeta potential.

  • Encapsulation Efficiency Measurement:

    • Use a fluorescent dye that binds to the payload (e.g., RiboGreen for RNA).

    • Measure the fluorescence intensity of the LNP sample before and after lysis with a detergent (e.g., 10% Triton X-100).

    • The encapsulation efficiency is calculated as: EE (%) = ((Total Fluorescence - Free Fluorescence) / Total Fluorescence) * 100

Visualizations

experimental_workflow Experimental Workflow for this compound LNP Production and Characterization cluster_prep 1. Preparation cluster_formulation 2. Formulation cluster_downstream 3. Downstream Processing cluster_characterization 4. Characterization prep_lipid Prepare Lipid Solution (this compound, DPPC, Chol in Ethanol) mixing Microfluidic Mixing (Controlled TFR and FRR) prep_lipid->mixing prep_aqueous Prepare Aqueous Solution (Payload in Acidic Buffer) prep_aqueous->mixing purification Purification & Buffer Exchange (TFF or Dialysis to pH 7.4) mixing->purification concentration Concentration purification->concentration filtration Sterile Filtration concentration->filtration dls Size & PDI (DLS) filtration->dls zeta Zeta Potential filtration->zeta ee Encapsulation Efficiency filtration->ee

Caption: Workflow for this compound LNP production and characterization.

troubleshooting_logic Troubleshooting Logic for High Particle Size/PDI start High Particle Size / PDI Observed check_mixing Is mixing efficient at the current scale? start->check_mixing optimize_mixing Optimize mixing parameters or change mixing technology check_mixing->optimize_mixing No check_flow_rates Are TFR and FRR optimized for this scale? check_mixing->check_flow_rates Yes optimize_mixing->check_flow_rates adjust_flow_rates Adjust TFR and FRR (e.g., increase TFR) check_flow_rates->adjust_flow_rates No check_concentration Is the lipid concentration optimal? check_flow_rates->check_concentration Yes adjust_flow_rates->check_concentration adjust_concentration Re-evaluate and adjust lipid concentration check_concentration->adjust_concentration No check_ph Are buffer pH values correct? check_concentration->check_ph Yes adjust_concentration->check_ph adjust_ph Verify and correct buffer pH check_ph->adjust_ph No end Problem Resolved check_ph->end Yes adjust_ph->end

Caption: Troubleshooting logic for oversized this compound LNPs.

References

Technical Support Center: Optimizing DOP-DEDA Based Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing lipid ratios in Dioleoylglycerophosphate-diethylenediamine (DOP-DEDA) based formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in lipid nanoparticles (LNPs)?

A1: this compound is a pH-responsive, charge-reversible cationic lipid. At an acidic pH (around 4.0-5.0), its head group is positively charged, which allows for efficient electrostatic interaction and encapsulation of negatively charged nucleic acids like siRNA and mRNA.[1] As the LNP is trafficked through the endosome, the acidic environment maintains this positive charge, which is thought to facilitate interaction with the endosomal membrane and promote endosomal escape.[2][3][4] At physiological pH (7.4), the surface charge of this compound LNPs becomes nearly neutral, which can reduce toxicity and non-specific interactions in vivo.[1] A key advantage of this compound is its ability to form stable and highly dispersible LNPs without the need for PEGylated lipids, which have been associated with certain side effects.

Q2: What are "helper lipids" and why are they necessary in this compound formulations?

A2: Helper lipids are neutral or zwitterionic lipids incorporated into LNP formulations to improve their stability, structure, and transfection efficiency. Common helper lipids include 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), and cholesterol. They play several roles:

  • Structural Integrity: Lipids like DPPC and cholesterol contribute to the formation and rigidity of the lipid bilayer.

  • Fusogenicity: DOPE, with its conical shape, can promote the formation of non-bilayer lipid structures that facilitate the fusion of the LNP with the endosomal membrane, aiding in the release of the cargo into the cytoplasm.

  • Stability: Cholesterol is known to enhance the stability of LNPs, especially in the presence of serum.

Q3: What is the N/P ratio and why is it a critical parameter?

A3: The N/P ratio is the molar ratio of the nitrogen atoms (N) in the cationic or ionizable lipid to the phosphate groups (P) in the nucleic acid cargo. This ratio is a critical parameter as it directly influences the encapsulation efficiency, particle size, zeta potential, and ultimately, the transfection efficiency of the LNP formulation. A higher N/P ratio generally leads to a more positive surface charge, which can enhance interaction with the negatively charged cell membrane. However, an excessively high N/P ratio can also lead to increased cytotoxicity. Therefore, optimizing the N/P ratio is crucial for balancing transfection efficiency and cell viability. Typical N/P ratios for LNP formulations are often in the range of 3 to 6.

Q4: How do I calculate the N/P ratio for my formulation?

A4: To calculate the N/P ratio, you need to determine the number of moles of amine groups from your cationic lipid and the number of moles of phosphate groups from your nucleic acid. For this compound, each molecule has two amine groups that can be protonated. For siRNA or mRNA, each nucleotide base contributes one phosphate group.

  • Step 1: Calculate moles of this compound.

    • Moles = (Volume of this compound solution in L) x (Molarity of this compound solution in mol/L)

  • Step 2: Calculate moles of Nitrogen (N).

    • Moles of N = Moles of this compound x 2 (since this compound has two protonatable amines)

  • Step 3: Calculate moles of nucleic acid.

    • Moles = (Mass of nucleic acid in g) / (Molecular weight of nucleic acid in g/mol )

    • The average molecular weight of a ribonucleotide is approximately 340 g/mol .

  • Step 4: Calculate moles of Phosphate (P).

    • Moles of P = Moles of nucleic acid x Number of bases

  • Step 5: Calculate the N/P ratio.

    • N/P Ratio = Moles of N / Moles of P

Troubleshooting Guide

IssuePotential CausesRecommended Solutions
Low Encapsulation Efficiency (<80%) - Incorrect pH of the aqueous buffer during formulation.- Suboptimal N/P ratio.- Inefficient mixing during LNP formation.- Ensure the aqueous buffer (e.g., citrate buffer) is at an acidic pH (4.0-5.0) to protonate the this compound.- Optimize the N/P ratio; try a range from 3:1 to 10:1.- If using microfluidics, ensure proper mixing by adjusting the total flow rate (TFR) and flow rate ratio (FRR).
High Polydispersity Index (PDI > 0.2) - Poor lipid quality or solubility.- Inconsistent mixing or formulation process.- Aggregation of nanoparticles after formation.- Use high-purity lipids and ensure they are fully dissolved in the organic solvent before mixing.- For microfluidic synthesis, higher TFR and FRR generally lead to smaller and more uniform particles.- For thin-film hydration, ensure the lipid film is uniform and hydration is performed above the lipid transition temperature, followed by consistent extrusion.- The absence of PEG-lipids can sometimes lead to larger or aggregated particles. While this compound can form stable LNPs without PEG, for some applications, adding a small amount (0.5-2.5 mol%) of a PEGylated lipid might improve PDI.
Inconsistent Particle Size - Fluctuations in mixing speed or flow rates.- Temperature variations during formulation.- Changes in lipid concentration or ratios between batches.- Utilize a controlled and reproducible formulation method like microfluidics to ensure consistent mixing conditions.- Maintain a constant temperature throughout the formulation process.- Precisely measure and maintain the lipid concentrations and molar ratios for each batch.
Low Transfection Efficiency - Inefficient endosomal escape.- Suboptimal lipid ratio (this compound to helper lipids).- Low encapsulation efficiency or nucleic acid degradation.- Cell health and confluency.- The ratio of this compound to fusogenic helper lipids like DOPE can be critical. Increasing the proportion of DOPE may enhance endosomal escape.- Verify the encapsulation efficiency and integrity of the nucleic acid cargo.- Ensure cells are healthy, actively dividing, and at an optimal confluency (typically 70-90%) at the time of transfection.
High Cytotoxicity - Excessively high N/P ratio.- High concentration of the LNP formulation.- Instability of the LNPs leading to the release of toxic components.- Reduce the N/P ratio to the lowest level that still provides good encapsulation and transfection efficiency.- Perform a dose-response experiment to determine the optimal LNP concentration for your cell type.- Ensure the stability of your formulation by using appropriate helper lipids like cholesterol.

Quantitative Data on Lipid Ratios

The following tables summarize quantitative data on the impact of lipid ratios on the physicochemical properties of LNPs.

Table 1: Effect of this compound Based Lipid Composition on LNP Properties

This compound (mol%)DPPC (mol%)Cholesterol (mol%)Particle Size (nm)PDIEncapsulation Efficiency (%)Reference
451045116.40.275~25% (for BSA)
451045~100< 0.100> 95% (for siRNA)

Note: Encapsulation efficiency can vary significantly based on the cargo (e.g., protein vs. nucleic acid).

Table 2: General Trends in LNP Formulation Ratios from Literature

Lipid ComponentTypical Molar Ratio Range (%)Impact of Variation
Ionizable/Cationic Lipid 40 - 60Affects encapsulation, endosomal escape, and toxicity.
Helper Phospholipid (e.g., DSPC, DOPE) 10 - 20Influences structural integrity and fusogenicity.
Cholesterol 20 - 40Enhances stability and can modulate membrane fluidity.
PEGylated Lipid 0.5 - 2.5Controls particle size, prevents aggregation, and increases circulation time.

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidics

This protocol describes a general method for formulating this compound based LNPs using a microfluidic device.

Materials:

  • This compound, DPPC, Cholesterol

  • Ethanol (or other suitable organic solvent)

  • Citrate buffer (e.g., 25 mM, pH 4.0)

  • siRNA or mRNA cargo

  • Microfluidic mixing device and pump system

Procedure:

  • Prepare the Lipid Phase (Organic):

    • Dissolve this compound, DPPC, and cholesterol in ethanol at the desired molar ratio (e.g., 45:10:45).

    • The total lipid concentration can be optimized, but a starting point is typically 10-20 mM.

  • Prepare the Aqueous Phase:

    • Dissolve the nucleic acid cargo in the citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the lipid solution and the aqueous solution into separate syringes.

    • Pump the two solutions through the microfluidic device at a defined Flow Rate Ratio (FRR) and Total Flow Rate (TFR). A common starting FRR (aqueous:organic) is 3:1.

    • The TFR will influence particle size; higher TFRs generally produce smaller particles.

  • Purification:

    • The resulting LNP suspension should be dialyzed against a suitable buffer (e.g., PBS, pH 7.4) to remove the organic solvent and raise the pH.

Protocol 2: Liposome Preparation by Thin-Film Hydration

This is a common laboratory method for preparing liposomes.

Materials:

  • Lipids (e.g., this compound, DPPC, Cholesterol)

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Round-bottom flask

  • Rotary evaporator

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution:

    • Dissolve the lipids in the organic solvent in the round-bottom flask. Swirl gently until the solution is clear.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under vacuum for at least one hour to remove any residual solvent.

  • Hydration:

    • Add the aqueous hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • Agitate the flask to suspend the lipid film, which will form multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Sizing by Extrusion:

    • To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • This process should be repeated multiple times (e.g., 10-20 passes) to ensure a uniform size distribution.

Visualizations

experimental_workflow_microfluidics cluster_prep Phase Preparation cluster_formulation LNP Formulation cluster_post Post-Formulation cluster_qc Quality Control p1 Dissolve Lipids (this compound, DPPC, Chol) in Ethanol f1 Microfluidic Mixing (TFR & FRR Optimization) p1->f1 Organic Phase p2 Dissolve Nucleic Acid in Citrate Buffer (pH 4) p2->f1 Aqueous Phase p3 Dialysis vs. PBS (pH 7.4) f1->p3 p4 Sterile Filtration p3->p4 qc1 Size & PDI (DLS) p4->qc1 qc2 Zeta Potential p4->qc2 qc3 Encapsulation Efficiency p4->qc3

Caption: Microfluidic-based LNP formulation workflow.

dop_deda_mechanism cluster_uptake Cellular Uptake cluster_endosome Endosomal Trafficking cluster_escape Endosomal Escape LNP_neutral LNP (pH 7.4, Neutral) Endocytosis Endocytosis LNP_neutral->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Internalization Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation LNP_cationic LNP Protonation (pH < 6.5, Cationic) Late_Endosome->LNP_cationic Acidification Membrane_Destabilization Membrane Destabilization LNP_cationic->Membrane_Destabilization Lipid-Membrane Interaction Cargo_Release Cargo Release to Cytoplasm Membrane_Destabilization->Cargo_Release

Caption: pH-responsive mechanism of this compound for endosomal escape.

References

addressing low transfection efficiency with Dop-deda

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dop-deda based transfection. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their transfection experiments and overcome common challenges, particularly low transfection efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for transfection?

This compound (dioleoylglycerophosphate-diethylenediamine) is a charge-reversible lipid derivative used to formulate lipid nanoparticles (LNPs) for the delivery of nucleic acids like siRNA and mRNA into cells. The key feature of this compound is its pH-dependent charge. Under acidic conditions (like those during LNP formulation), this compound is positively charged, allowing it to electrostatically interact with and encapsulate negatively charged nucleic acids. At physiological pH (around 7.4), the surface charge of this compound LNPs is nearly neutral, which can reduce toxicity and non-specific interactions in the bloodstream. Once inside the cell, the endosomes acidify, causing this compound to become positively charged again. This charge reversal facilitates the disruption of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm.[1][2]

Q2: What are the main advantages of using this compound for transfection?

The primary advantages of this compound based LNPs include:

  • High Endosomal Escape: The pH-responsive charge-reversal mechanism promotes efficient release of the nucleic acid cargo from the endosome into the cytoplasm.

  • Stability without PEGylation: this compound LNPs have shown high dispersibility and stability in physiological conditions without the need for PEG-conjugated lipids, which can sometimes cause adverse effects.

  • Potent Gene Silencing: Studies have demonstrated that this compound LNPs can achieve significant gene silencing even at low siRNA concentrations.

Q3: What types of nucleic acids can be delivered using this compound LNPs?

This compound LNPs are suitable for the delivery of various nucleic acids, including small interfering RNA (siRNA) and messenger RNA (mRNA).

Troubleshooting Guide: Addressing Low Transfection Efficiency

Low transfection efficiency is a common issue in many experiments. Below are potential causes and suggested solutions when using this compound LNPs.

Problem 1: Low cellular uptake of this compound LNPs

Possible Cause: Suboptimal LNP formulation. Suggested Solution:

  • Lipid Ratios: Ensure the molar ratio of this compound to helper lipids (like DPPC or DOPE) and cholesterol is optimized. A commonly used molar ratio for this compound LNPs is this compound/DPPC/cholesterol = 45/10/45.

  • Nucleic Acid to Lipid Ratio: The ratio of total lipids to your nucleic acid is critical. For siRNA, a molar ratio of total lipids to siRNA of around 7000:1 has been reported. This may require optimization for your specific nucleic acid and cell type.

  • LNP Size and Polydispersity: Aim for a uniform population of LNPs with a particle size of approximately 100 nm and a low polydispersity index (PDI) of less than 0.100. LNP size can be influenced by factors like the concentration of citric acid used during formulation.

Possible Cause: Issues with cell health and culture conditions. Suggested Solution:

  • Cell Confluency: Transfect cells when they are in the logarithmic growth phase, typically at 70-90% confluency.

  • Cell Passage Number: Use cells with a low passage number, as high passage numbers can alter cell behavior and reduce transfection efficiency.

  • Mycoplasma Contamination: Regularly test your cells for mycoplasma contamination, which can significantly impact experimental results.

  • Serum Quality: The presence and quality of serum can affect LNP uptake. Some LNPs rely on the adsorption of proteins like apolipoprotein E (ApoE) from the serum for efficient cellular uptake. Heat inactivation of serum can denature ApoE and reduce the uptake of certain LNPs. If you are using heat-inactivated serum and experiencing low efficiency, consider using serum that has not been heat-inactivated or supplementing the medium with ApoE.

Problem 2: Inefficient endosomal escape of this compound LNPs

Possible Cause: Incomplete charge-reversal of this compound in the endosome. Suggested Solution:

  • Verify Endosomal Acidification: Ensure that the cell line you are using has normal endosomal acidification processes. You can use pH-sensitive fluorescent dyes to monitor endosomal pH.

  • Optimize LNP Composition: The helper lipids in the LNP formulation can influence endosomal escape. While this compound itself is pH-responsive, the overall lipid composition contributes to the fusogenic properties of the LNP.

Problem 3: Degradation of nucleic acid cargo

Possible Cause: RNase contamination. Suggested Solution:

  • Maintain an RNase-Free Environment: Use RNase-free tubes, tips, and reagents when preparing your this compound LNPs and handling your nucleic acids. Wear gloves at all times.

  • High-Quality Nucleic Acids: Use highly purified, intact nucleic acids for transfection.

Data Presentation

Table 1: Physicochemical Properties of this compound LNPs

ParameterTypical ValueReference
Particle Size ~100 nm
Polydispersity Index (PDI) < 0.100
siRNA Encapsulation Efficiency > 95%
Zeta Potential (pH 7.4) Nearly Neutral
Zeta Potential (Acidic pH) Positive

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using a Microchannel

This protocol is a general guideline for preparing this compound LNPs. Optimization may be required for your specific application.

Materials:

  • This compound

  • Dipalmitoylphosphatidylcholine (DPPC) or Dioleoylphosphatidylethanolamine (DOPE)

  • Cholesterol

  • siRNA or mRNA

  • Ethanol or tert-butanol

  • Aqueous citric acid solution

  • Microfluidic mixing device

  • Dialysis membrane

Procedure:

  • Prepare Lipid Stock Solution:

    • Prepare a freeze-dried mixture of this compound, DPPC (or DOPE), and cholesterol at a molar ratio of 45:10:45.

    • Dissolve the lipid mixture in ethanol or tert-butanol.

  • Prepare Nucleic Acid Solution:

    • Dissolve the siRNA or mRNA in an aqueous citric acid solution. The optimal concentration of citric acid may need to be determined experimentally as it can affect LNP formation.

  • LNP Formation:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Inject the lipid solution and the nucleic acid solution into the microchannel for rapid mixing to form intermediate LNP particles.

  • Dialysis:

    • Transfer the intermediate particles to a dialysis membrane.

    • Dialyze against water to remove the alcohol and form the final this compound LNPs.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential of the formulated LNPs using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency of the nucleic acid using a reagent like RiboGreen®.

Protocol 2: In Vitro Transfection of Cultured Cells with this compound LNPs

Materials:

  • This compound LNPs encapsulating your nucleic acid of interest

  • Cultured cells in logarithmic growth phase

  • Complete cell culture medium (with or without serum, depending on optimization)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed your cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of Transfection Complexes:

    • Dilute the this compound LNPs to the desired concentration in your cell culture medium. Gentle mixing is recommended.

  • Transfection:

    • Remove the old medium from the cells.

    • Add the diluted this compound LNP solution to the cells.

  • Incubation:

    • Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for the desired period (typically 24-72 hours).

  • Assay for Gene Expression/Silencing:

    • After the incubation period, analyze the cells for the expression of the transfected gene (for mRNA) or the knockdown of the target gene (for siRNA) using appropriate methods such as qPCR, western blotting, or fluorescence microscopy.

Visualizations

experimental_workflow cluster_prep LNP Formulation cluster_transfection Transfection prep_lipids Prepare Lipid Mixture (this compound, Helper Lipid, Cholesterol) in Ethanol microfluidics Microfluidic Mixing prep_lipids->microfluidics prep_na Prepare Nucleic Acid (siRNA/mRNA) in Citric Acid Buffer prep_na->microfluidics dialysis Dialysis microfluidics->dialysis add_lnp Add this compound LNPs to Cells dialysis->add_lnp seed_cells Seed Cells (70-90% confluency) seed_cells->add_lnp incubation Incubate (24-72 hours) add_lnp->incubation analysis Analyze Gene Expression/Silencing incubation->analysis

Caption: Experimental workflow for this compound LNP formulation and in vitro transfection.

signaling_pathway cluster_uptake Cellular Uptake cluster_escape Endosomal Escape LNP This compound LNP (Neutral Charge at pH 7.4) ApoE ApoE LNP->ApoE binds to Endocytosis Clathrin/Caveolae- Mediated Endocytosis Receptor Cell Surface Receptor (e.g., LDLR) ApoE->Receptor binds to Receptor->Endocytosis Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Endosome LNP_acid This compound LNP (Positive Charge) Endosome->LNP_acid Acidification (Charge Reversal) Membrane_interaction Interaction with Endosomal Membrane LNP_acid->Membrane_interaction Disruption Endosomal Membrane Disruption Membrane_interaction->Disruption Release Nucleic Acid Release into Cytoplasm Disruption->Release

Caption: Cellular uptake and endosomal escape pathway of this compound LNPs.

References

Validation & Comparative

A Head-to-Head Battle for siRNA Delivery: Dop-deda vs. Conventional Ionizable Lipids

Author: BenchChem Technical Support Team. Date: November 2025

A new generation of charge-reversible lipids is challenging the established players in siRNA delivery. This guide provides a comprehensive comparison of Dop-deda, a novel charge-reversible lipid, with conventional ionizable lipids, offering researchers, scientists, and drug development professionals a detailed analysis of their performance, supported by experimental data.

The delivery of small interfering RNA (siRNA) therapeutics has been significantly advanced by lipid nanoparticle (LNP) technology. At the heart of these delivery vehicles are ionizable lipids, which are crucial for encapsulating the siRNA payload and facilitating its release into the cytoplasm. While conventional ionizable lipids like DLin-MC3-DMA have been instrumental in the success of the first FDA-approved siRNA drug, Onpattro®, a new class of lipids, exemplified by dioleoylglycerophosphate-diethylenediamine (this compound), is emerging with unique properties that could offer significant advantages.

This guide delves into a direct comparison of this compound and conventional ionizable lipids, focusing on their fundamental differences in chemical properties, their impact on LNP formulation and stability, and ultimately, their efficiency in siRNA delivery.

Key Differentiators: A Tale of Two Lipids

The primary distinction between this compound and conventional ionizable lipids lies in their charge characteristics. Conventional ionizable lipids, such as DLin-MC3-DMA, possess a tertiary amine head group that is positively charged at acidic pH (during LNP formulation) and becomes neutral at physiological pH.[1] This pH-dependent charge is critical for siRNA encapsulation and endosomal escape.[1]

In contrast, this compound is a charge-reversible lipid derivative.[2][3] Its head group's net charge can shift from negative (-1) at physiological pH to positive (+2) under acidic conditions.[2] This unique property allows this compound-based LNPs to behave as amphipathic phospholipids at physiological pH, contributing to their excellent dispersibility and stability in aqueous solutions even without the inclusion of polyethylene glycol (PEG) lipids. Conventional ionizable lipid-based LNPs, on the other hand, often require PEGylated lipids to prevent aggregation in the physiological environment due to the loss of ionization of the head group.

Performance Metrics: A Data-Driven Comparison

The performance of any siRNA delivery system is evaluated based on a set of critical parameters. The following tables summarize the available quantitative data for this compound and conventional ionizable lipids.

Physicochemical Properties This compound LNPs Conventional Ionizable LNPs (e.g., DLin-MC3-DMA)
Particle Size (nm) ~100 nm50 - 200 nm
Surface Charge at Physiological pH (7.4) Almost neutralNeutral
Surface Charge at Acidic pH Cationic (+2)Cationic
PEG-Lipid Requirement for Stability Not requiredGenerally required
siRNA Encapsulation Efficiency >95%High, often >90% (formulation dependent)
In Vitro Performance This compound LNPs Conventional Ionizable LNPs (e.g., DLin-MC3-DMA)
Gene Silencing Efficacy Significant gene silencing at low siRNA concentrations (3 to 15 nM) in a dose-dependent manner in MDA-MB-231 cells.Potent gene silencing, with 50% gene silencing at doses as low as 0.005 mg siRNA/kg in mice.
pH Responsiveness High, suggesting high endosomal escapability.pH-responsive, crucial for endosomal escape.

Experimental Protocols: A Closer Look at the Methodology

The following are generalized methodologies for key experiments used to evaluate and compare the performance of this compound and conventional ionizable lipid-based LNPs for siRNA delivery.

LNP Formulation

Objective: To prepare siRNA-encapsulated LNPs with consistent physicochemical properties.

Method:

  • Lipid Preparation: The ionizable lipid (this compound or a conventional lipid like DLin-MC3-DMA), helper lipids (e.g., DSPC, cholesterol), and a PEG-lipid (if required for conventional LNPs) are dissolved in an organic solvent, typically ethanol. The molar ratios of these lipids are optimized for maximum efficacy. For example, a common molar ratio for conventional LNPs is 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid. A reported formulation for this compound LNPs is this compound/dipalmitoylphosphatidylcholine (DPPC)/cholesterol at a 45/10/45 molar ratio.

  • siRNA Preparation: The siRNA is dissolved in an aqueous buffer at an acidic pH (e.g., sodium acetate buffer, pH 4.0).

  • Microfluidic Mixing: The lipid solution and the siRNA solution are rapidly mixed using a microfluidic device, such as a T-junction mixer. This rapid mixing process facilitates the self-assembly of lipids into nanoparticles and the efficient encapsulation of siRNA.

  • Purification: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the organic solvent and non-encapsulated siRNA.

Physicochemical Characterization

Objective: To determine the size, surface charge, and encapsulation efficiency of the formulated LNPs.

Methods:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured to determine the surface charge of the LNPs at different pH values.

  • siRNA Encapsulation Efficiency: Determined using a fluorescent dye-based assay, such as the RiboGreen® assay. The fluorescence of the dye increases upon binding to nucleic acids. The encapsulation efficiency is calculated by measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100).

In Vitro Gene Silencing Assay

Objective: To evaluate the ability of the LNPs to deliver siRNA and silence a target gene in a cell culture model.

Method:

  • Cell Culture: A suitable cell line expressing the target gene is cultured under standard conditions. For example, MDA-MB-231 human breast cancer cells can be used to evaluate the silencing of a gene like polo-like kinase 1 (PLK1).

  • Transfection: The cells are treated with different concentrations of siRNA-loaded LNPs. A negative control (e.g., LNPs encapsulating scrambled siRNA) is also included.

  • Gene Expression Analysis: After a specific incubation period (e.g., 72 hours), the expression of the target gene is measured at both the mRNA and protein levels.

    • mRNA Level: Quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

    • Protein Level: Assessed by Western blotting.

Hemolysis Assay

Objective: To assess the pH-dependent membrane-disruptive activity of the LNPs, which is indicative of their endosomal escape potential.

Method:

  • Red Blood Cell (RBC) Preparation: Freshly isolated red blood cells are washed and suspended in buffers at different pH values (e.g., pH 7.4 and an acidic pH mimicking the endosomal environment).

  • LNP Incubation: The RBC suspension is incubated with the LNPs at the different pH values.

  • Hemoglobin Release Measurement: The amount of hemoglobin released from the lysed RBCs is quantified by measuring the absorbance of the supernatant at a specific wavelength. A positive control (e.g., Triton X-100) is used to determine 100% hemolysis.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the key concepts and workflows.

LNP_Formation_and_Delivery cluster_formulation LNP Formulation (Acidic pH) cluster_circulation Systemic Circulation (Physiological pH) cluster_uptake Cellular Uptake and Endosomal Escape lipids Lipids in Ethanol (Ionizable Lipid, Helper Lipids) mixer Microfluidic Mixing lipids->mixer siRNA siRNA in Aqueous Buffer (pH 4) siRNA->mixer lnp_acidic siRNA-LNP (Positively Charged) mixer->lnp_acidic lnp_neutral siRNA-LNP (Neutral Surface) lnp_acidic->lnp_neutral Dialysis (pH 7.4) cell Target Cell lnp_neutral->cell Endocytosis endosome Endosome (Acidifying) cell->endosome cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape (pH-mediated) risc RISC cytoplasm->risc siRNA release mrna Target mRNA risc->mrna siRNA loading cleavage mRNA Cleavage mrna->cleavage

Caption: Workflow of LNP-mediated siRNA delivery.

DopDeda_vs_Conventional cluster_dopdeda This compound cluster_conventional Conventional Ionizable Lipids dop_prop Charge-Reversible (-1 at pH 7.4 to +2 at acidic pH) dop_peg No PEG-Lipid Required for Stability dop_prop->dop_peg dop_adv High Dispersibility and Stability dop_peg->dop_adv conv_prop Ionizable (Neutral at pH 7.4, Cationic at acidic pH) conv_peg PEG-Lipid Often Required for Stability conv_prop->conv_peg conv_adv Clinically Validated (e.g., DLin-MC3-DMA) conv_peg->conv_adv

Caption: Key differences between this compound and conventional ionizable lipids.

Conclusion: A Promising Newcomer with Unique Advantages

This compound presents a compelling alternative to conventional ionizable lipids for siRNA delivery. Its unique charge-reversible nature and the ability to form stable LNPs without the need for PEGylation are significant advantages that could translate to improved safety and efficacy profiles. While conventional ionizable lipids have a proven track record in the clinic, the development of novel lipids like this compound is crucial for advancing the field of nucleic acid therapeutics.

Further head-to-head in vivo studies are necessary to fully elucidate the comparative performance of this compound and conventional ionizable lipids in terms of biodistribution, off-target effects, and overall therapeutic efficacy. However, the existing data strongly suggests that this compound is a highly promising candidate for the next generation of siRNA delivery systems.

References

Revolutionizing Intracellular Delivery: A Comparative Guide to DOP-DEDA Mediated Endosomal Escape

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, overcoming the endosomal barrier is a critical challenge in the development of effective nucleic acid and protein-based therapeutics. This guide provides a comprehensive comparison of Dioleoylglycerophosphate-diethylenediamine (DOP-DEDA), a charge-reversible lipid, for mediating endosomal escape against other established methods. We present supporting experimental data, detailed protocols, and visual workflows to facilitate an objective evaluation.

The entrapment of therapeutic payloads within endosomes significantly limits their efficacy, as they are often targeted for lysosomal degradation before reaching their cytosolic or nuclear targets. This compound is a novel pH-responsive lipid that addresses this bottleneck. Its unique charge-reversible property—remaining near-neutral at physiological pH and becoming cationic in the acidic environment of the endosome—triggers a disruptive interaction with the endosomal membrane, facilitating the release of its cargo into the cytoplasm.

Comparative Analysis of Endosomal Escape Mechanisms

To contextualize the performance of this compound, we compare it with two widely recognized alternatives: Chloroquine, a chemical agent that disrupts endosomal acidification, and other cationic lipids commonly used in lipid nanoparticle (LNP) formulations.

Parameter This compound LNPs Chloroquine Conventional Cationic Lipid LNPs
Mechanism of Action pH-triggered charge reversal leads to direct endosomal membrane disruption.Weak base that buffers endosomal pH, leading to osmotic swelling and rupture.Electrostatic interactions between cationic lipids and anionic endosomal membrane cause destabilization.
Specificity Activated by the acidic pH of the endosome.Non-specific disruption of pH gradients in various cellular compartments.Can interact with negatively charged components of the cell surface and other organelles.
Biocompatibility Generally considered to have a favorable biocompatibility profile.Can induce cytotoxicity at higher concentrations due to its effect on lysosomal function.Can be associated with dose-dependent cytotoxicity and immunogenicity.
Delivery Vehicle Integrated component of the lipid nanoparticle delivery system.Administered as a separate soluble agent alongside the therapeutic.A key structural component of the lipid nanoparticle.

Experimental Validation of Endosomal Escape

The efficacy of endosomal escape can be quantified through various assays. Here, we summarize key experimental data validating this compound-mediated endosomal escape and compare it with alternative methods.

Hemolysis Assay

The hemolysis assay serves as a model for endosomal membrane disruption. The ability of a delivery agent to lyse red blood cells at an acidic pH is indicative of its potential to rupture the endosomal membrane.

Agent pH 7.4 (Physiological) pH 5.5 (Endosomal) Reference
This compound LNPs No significant hemolysisSignificant hemolysis[1]
Control LNPs (non-pH responsive) No significant hemolysisNo significant hemolysis[1]
siRNA-Mediated Gene Silencing

The ultimate validation of endosomal escape is the functional delivery of a therapeutic payload. The efficiency of siRNA-mediated gene knockdown is a direct indicator of successful cytosolic delivery. A study on this compound LNPs with different helper lipids demonstrated varying levels of gene silencing efficiency.

LNP Formulation Helper Lipid Gene Knockdown Efficiency (%) Reference
This compound LNPDihydrosphingomyelin (DHSM)~70%[2]
This compound LNPDipalmitoylphosphatidylcholine (DPPC)~50%[2]

Note: This data reflects a comparison between different this compound formulations and not against a distinct endosomal escape agent.

Galectin-8-GFP Reporter Assay

A more direct method to visualize and quantify endosomal rupture in living cells is the Galectin-8-GFP (Gal8-GFP) assay. Galectin-8 is a cytosolic protein that binds to glycans exposed on the inner leaflet of a ruptured endosomal membrane, forming fluorescent puncta. A study demonstrated a significant increase in endosomal perturbation events with modified lipid nanoparticles.

| LNP Formulation | Endosomal Perturbation Events (relative to control) | Reference | | :--- | :--- | :--- | :--- | | LNP-Sito (β-sitosterol) | 10-fold increase |[3] | | LNP-Chol (Cholesterol) | Baseline | |

This data illustrates the utility of the Gal8-GFP assay in quantifying endosomal escape, although it does not directly feature this compound.

Experimental Protocols

For researchers looking to validate endosomal escape in their own systems, we provide detailed methodologies for the key experiments cited.

Hemolysis Assay Protocol

This protocol is adapted from standard procedures for assessing the hemolytic activity of lipid nanoparticles.

  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh whole blood containing an anticoagulant.

    • Centrifuge the blood at 1,000 x g for 5 minutes at 4°C.

    • Remove the supernatant and wash the RBC pellet three times with cold phosphate-buffered saline (PBS, pH 7.4).

    • Resuspend the RBCs to a 2% (v/v) solution in PBS (pH 7.4) and a separate buffer mimicking the endosomal environment (e.g., citrate buffer, pH 5.5).

  • Incubation:

    • Add 100 µL of the 2% RBC suspension to the wells of a 96-well plate.

    • Add 100 µL of the lipid nanoparticle suspension at various concentrations to the RBCs.

    • Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (buffer only).

    • Incubate the plate at 37°C for 1 hour with gentle agitation.

  • Quantification:

    • Centrifuge the plate at 800 x g for 10 minutes.

    • Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm using a plate reader. This absorbance corresponds to the amount of hemoglobin released.

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

siRNA Knockdown Efficiency Protocol (General)

This protocol outlines a general workflow for assessing gene silencing efficiency.

  • Cell Culture:

    • Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Prepare complexes of siRNA and the delivery vehicle (e.g., this compound LNPs) according to the manufacturer's protocol or a previously optimized method.

    • Remove the culture medium from the cells and add the transfection complexes.

    • Incubate for a predetermined period (e.g., 4-6 hours).

    • Remove the transfection medium and replace it with fresh, complete growth medium.

  • Analysis:

    • Incubate the cells for 24-72 hours post-transfection to allow for target mRNA and protein degradation.

    • Harvest the cells and lyse them to extract RNA or protein.

    • Quantify the target mRNA levels using quantitative real-time PCR (qRT-PCR) and normalize to a housekeeping gene.

    • Quantify the target protein levels using Western blotting or an ELISA and normalize to a loading control.

    • Calculate the percentage of gene knockdown relative to a negative control (e.g., cells treated with a non-targeting siRNA).

Visualizing the Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate the proposed mechanism of this compound mediated endosomal escape and the experimental workflow for its validation.

DOP_DEDA_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosome (pH ~5.5-6.5) LNP_neutral This compound LNP (Neutral Charge) LNP_cationic This compound LNP (Cationic Charge) LNP_neutral->LNP_cationic Endocytosis & Acidification Endosomal_Membrane Endosomal Membrane LNP_cationic->Endosomal_Membrane Interaction & Disruption Cargo Therapeutic Cargo (siRNA, protein) Endosomal_Membrane->Cargo Cargo Release Cytosol Cytosol

Caption: Mechanism of this compound mediated endosomal escape.

Experimental_Workflow cluster_preparation Preparation cluster_validation Validation cluster_analysis Analysis & Comparison Formulation Formulate this compound LNPs with Therapeutic Cargo Hemolysis Hemolysis Assay (pH 7.4 vs 5.5) Formulation->Hemolysis Cell_Culture Cell-based Assays Formulation->Cell_Culture Data_Analysis Quantify Endosomal Escape & Functional Delivery Hemolysis->Data_Analysis Gene_Silencing Gene Silencing Analysis (qRT-PCR, Western Blot) Cell_Culture->Gene_Silencing Gal8_GFP Gal8-GFP Assay (Microscopy) Cell_Culture->Gal8_GFP Gene_Silencing->Data_Analysis Gal8_GFP->Data_Analysis Comparison Compare with Alternative Methods Data_Analysis->Comparison

Caption: Experimental workflow for validating endosomal escape.

References

A Comparative Guide to Dop-deda Carriers for In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of dioleoylglycerophosphate-diethylenediamine (Dop-deda) carriers with other leading alternatives for nucleic acid delivery, supported by experimental data. This compound is a charge-reversible, pH-responsive lipid that enables the formation of stable lipid nanoparticles (LNPs) without the need for polyethylene glycol (PEG)-lipids, offering a potential advantage in reducing immunogenicity.[1] This guide will focus on the efficacy of this compound LNPs in comparison to well-established ionizable lipids such as DLin-MC3-DMA and ALC-0315.

Physicochemical Characteristics of Lipid Nanoparticles

The successful delivery of nucleic acids is highly dependent on the physicochemical properties of the carrier system. The following table summarizes the key characteristics of LNPs formulated with this compound, DLin-MC3-DMA, and ALC-0315.

PropertyThis compound LNPDLin-MC3-DMA LNPALC-0315 LNP
Average Particle Size (nm) ~100[2]80 - 12080 - 100
Polydispersity Index (PDI) < 0.100[2]< 0.2< 0.2
Zeta-Potential (at pH 7.4) Nearly Neutral[2]Near-neutralNear-neutral
siRNA Encapsulation Efficiency (%) > 95%[2]> 90%> 95%
PEG-Lipid Requirement NoYesYes

In Vitro Efficacy: Gene Silencing

The ability of a carrier to effectively deliver its payload into the cytoplasm and induce the desired biological effect is paramount. Studies have demonstrated the potent gene silencing capabilities of this compound LNPs.

This compound LNP for PLK1 Gene Silencing in MDA-MB-231 Cells

This compound LNPs encapsulating siRNA targeting polo-like kinase 1 (PLK1), a key regulator of the cell cycle, have shown significant dose-dependent gene silencing in MDA-MB-231 human breast cancer cells.

siRNA ConcentrationPLK1 mRNA Knockdown (%)PLK1 Protein Knockdown
3 nMSignificantSignificant
15 nMDose-dependent increaseDose-dependent increase

Data summarized from qualitative descriptions in the source material.

Comparative In Vitro Efficacy

In Vivo Efficacy: Gene Silencing and Anti-Tumor Activity

The ultimate test of a drug delivery system is its performance in a living organism. While specific in vivo anti-tumor efficacy data for this compound LNPs in a breast cancer model is limited in the available literature, studies have shown their potential for in vivo applications. PEGylated this compound LNPs have been observed to accumulate in solid tumors in tumor-bearing mice due to the enhanced permeability and retention (EPR) effect, leading to the silencing of the target gene within the tumor.

Comparative In Vivo Gene Silencing in the Liver

A head-to-head comparison of DLin-MC3-DMA and ALC-0315 LNPs for siRNA delivery to the liver in mice revealed differences in their efficacy and toxicity profiles.

LNP Formulation (1 mg/kg siRNA)Factor VII (Hepatocyte) Knockdown (%)ADAMTS13 (Hepatic Stellate Cell) Knockdown (%)
DLin-MC3-DMA LNP~85%Minimal
ALC-0315 LNP~98%~69%
In Vivo Toxicity Comparison

At higher doses (5 mg/kg), ALC-0315 LNPs showed an increase in markers of liver toxicity (ALT and bile acids), whereas DLin-MC3-DMA LNPs did not exhibit the same level of toxicity at the same dose. This suggests that while ALC-0315 may offer higher potency, DLin-MC3-DMA might have a wider therapeutic window. The in vivo toxicity of this compound LNPs has been reported to be low, with no significant membrane damage observed in vitro.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.

Preparation of this compound LNPs Encapsulating siRNA
  • Lipid Solution Preparation: Dissolve this compound, dipalmitoylphosphatidylcholine (DPPC), and cholesterol in ethanol at a molar ratio of 45:10:45.

  • siRNA Solution Preparation: Dissolve siRNA in an acidic aqueous solution (e.g., citric acid buffer).

  • Microfluidic Mixing: Mix the lipid and siRNA solutions using a microfluidic device. The acidic pH facilitates the electrostatic interaction between the positively charged this compound and the negatively charged siRNA, leading to encapsulation.

  • Dialysis: Dialyze the resulting LNP solution against a neutral buffer (e.g., PBS) to remove ethanol and raise the pH. At physiological pH, the surface charge of the this compound LNP becomes nearly neutral.

In Vitro Gene Silencing Assay (qRT-PCR and Western Blot)
  • Cell Culture and Transfection: Seed target cells (e.g., MDA-MB-231) in appropriate culture plates. Add this compound LNPs encapsulating the target siRNA (e.g., siPLK1) and a non-targeting control siRNA to the cells at various concentrations.

  • RNA Isolation and qRT-PCR: After a specified incubation period (e.g., 72 hours), isolate total RNA from the cells. Perform quantitative reverse transcription PCR (qRT-PCR) to measure the relative mRNA levels of the target gene, normalized to a housekeeping gene.

  • Protein Extraction and Western Blot: Lyse the cells to extract total protein. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the target protein (e.g., PLK1) and a loading control (e.g., β-actin). Detect the protein bands using a secondary antibody and a suitable detection method to assess the level of protein knockdown.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.

  • Treatment: Expose the cells to a range of concentrations of the LNP formulations for a specified duration.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement: Solubilize the formazan crystals with a suitable solvent and measure the absorbance at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to untreated control cells.

In Vivo Anti-Tumor Efficacy Study
  • Xenograft Model: Implant human cancer cells (e.g., MDA-MB-231) subcutaneously into immunocompromised mice.

  • Treatment: Once tumors reach a palpable size, administer the LNP-siRNA formulations intravenously. Include control groups receiving a non-targeting siRNA LNP and a vehicle control.

  • Tumor Measurement: Measure tumor volume regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Biodistribution (Optional): Label the LNPs with a fluorescent dye to track their distribution in vivo using imaging systems.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., qRT-PCR and Western blot for target gene knockdown).

Visualizations

Signaling Pathway of PLK1 in Cell Cycle Regulation

PLK1_Pathway cluster_G2 G2 Phase cluster_M M Phase Cdk1_CyclinB Cdk1/Cyclin B PLK1 PLK1 Cdk1_CyclinB->PLK1 Activates Centrosome_Maturation Centrosome Maturation PLK1->Centrosome_Maturation Promotes Spindle_Assembly Spindle Assembly PLK1->Spindle_Assembly Promotes APC_C APC/C PLK1->APC_C Activates Cytokinesis Cytokinesis APC_C->Cytokinesis Initiates In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis LNP_Formulation This compound LNP-siRNA Formulation Transfection Transfection LNP_Formulation->Transfection Cell_Culture Cell Culture (MDA-MB-231) Cell_Culture->Transfection RNA_Isolation RNA Isolation Transfection->RNA_Isolation Protein_Extraction Protein Extraction Transfection->Protein_Extraction qRT_PCR qRT-PCR RNA_Isolation->qRT_PCR Western_Blot Western Blot Protein_Extraction->Western_Blot LNP_Efficacy_Relationship cluster_properties LNP Physicochemical Properties cluster_bio Biological Interactions cluster_outcome Therapeutic Outcome Size Particle Size (~100 nm) Uptake Cellular Uptake Size->Uptake Charge Near-Neutral Surface Charge Charge->Uptake Stability High Stability (PEG-free) Stability->Uptake Encapsulation High Encapsulation (>95%) Gene_Silencing Effective Gene Silencing Encapsulation->Gene_Silencing Endosomal_Escape Endosomal Escape (pH-responsive) Uptake->Endosomal_Escape Endosomal_Escape->Gene_Silencing

References

A Comparative Analysis of Dop-deda and DOPC-Based Lipid Nanoparticles for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of optimal lipid components is paramount in the design of effective lipid nanoparticle (LNP) delivery systems. This guide provides a detailed comparative analysis of two distinct lipid nanoparticle formulations: those based on the novel charge-reversible lipid, dioleoylglycerophosphate-diethylenediamine (Dop-deda), and those utilizing the conventional helper lipid, 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC). This comparison is supported by experimental data on their physicochemical properties, delivery efficiency, and cytotoxicity, alongside detailed experimental protocols.

This guide will delve into the fundamental differences between this compound and DOPC-based LNPs, highlighting their respective advantages and potential applications in the delivery of nucleic acid therapeutics such as siRNA and mRNA.

Executive Summary

This compound represents a new generation of pH-responsive lipids that can switch their net charge from negative or neutral at physiological pH to positive in the acidic environment of the endosome. This charge-reversal mechanism is designed to enhance endosomal escape, a critical step for the cytoplasmic delivery of nucleic acid payloads. A key advantage of this compound is its ability to form stable LNPs without the inclusion of polyethylene glycol (PEG)-conjugated lipids, which have been associated with certain side effects.[1][2]

In contrast, DOPC is a well-established zwitterionic helper lipid that contributes to the formation of stable lipid bilayers in LNP formulations.[3] Its cylindrical shape promotes lamellar phases, which are crucial for the structural integrity of the nanoparticles.[3] While DOPC is a staple in many LNP formulations, it does not possess the inherent pH-responsive properties of this compound.

The choice between these two lipids hinges on the specific requirements of the therapeutic application, including the nature of the nucleic acid cargo, the target cell type, and the desired in vivo performance characteristics.

Performance Data: this compound vs. DOPC-Based LNPs

The following table summarizes the key physicochemical and biological performance parameters of this compound and DOPC-based LNPs based on available experimental data. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the literature; therefore, the data presented here is a synthesis from multiple studies.

ParameterThis compound LNPsDOPC-based LNPsReferences
Particle Size (Z-average) ~100 nm120 - 182 nm[1]
Polydispersity Index (PDI) < 0.1000.12 - 0.27
Zeta Potential (at physiological pH) Nearly NeutralNearly Neutral to Positive
Encapsulation Efficiency (siRNA/mRNA) High>60% to >80%
pH Responsiveness High (Charge-reversible)Low (Non-charge-reversible)
Endosomal Escape Enhanced due to pH-responsivenessDependent on other LNP components
Transfection Efficiency Potent gene silencing observedEfficient transfection reported
Cytotoxicity Low, no significant membrane damage reportedGenerally low, but can be formulation-dependent
PEG-Lipid Requirement Not required for stabilityOften included for stability

Experimental Methodologies

This section provides an overview of the typical experimental protocols employed in the formulation and characterization of this compound and DOPC-based LNPs.

LNP Formulation using Microfluidics

A reproducible and scalable method for producing uniform LNPs involves rapid mixing of a lipid-containing organic phase with a nucleic acid-containing aqueous phase using a microfluidic device.

  • Preparation of Lipid Solution (Organic Phase):

    • For this compound LNPs, a typical lipid mixture consists of this compound, dipalmitoylphosphatidylcholine (DPPC), and cholesterol at a molar ratio of 45:10:45 dissolved in ethanol.

    • For DOPC-based LNPs, the formulation often includes an ionizable lipid, DOPC as a helper lipid, cholesterol, and a PEG-lipid dissolved in ethanol.

  • Preparation of Nucleic Acid Solution (Aqueous Phase):

    • The siRNA or mRNA is dissolved in an acidic aqueous buffer, such as a citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • The organic and aqueous phases are loaded into separate syringes and pumped through a microfluidic mixing chip at a specific flow rate ratio (e.g., 3:1 aqueous to organic).

    • The rapid mixing induces the self-assembly of lipids and the encapsulation of the nucleic acid cargo.

  • Purification and Buffer Exchange:

    • The resulting LNP solution is dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove the organic solvent and exchange the buffer for downstream applications.

Physicochemical Characterization
  • Particle Size and Polydispersity Index (PDI):

    • Measured by Dynamic Light Scattering (DLS). A small aliquot of the LNP formulation is diluted in a suitable buffer and analyzed. PDI values below 0.2 are generally considered indicative of a homogenous population.

  • Zeta Potential:

    • Determined by Laser Doppler Electrophoresis. The LNP sample is diluted in a buffer to measure the surface charge of the nanoparticles.

  • Encapsulation Efficiency:

    • Often quantified using a RiboGreen assay. The fluorescence of the RiboGreen reagent, which binds to RNA, is measured in the presence and absence of a detergent (e.g., Triton X-100) that lyses the LNPs. The difference in fluorescence intensity is used to calculate the percentage of encapsulated nucleic acid.

In Vitro Transfection and Cytotoxicity Assays
  • Cell Culture and Transfection:

    • Target cells (e.g., cancer cell lines) are seeded in multi-well plates and allowed to adhere.

    • LNPs encapsulating the nucleic acid (e.g., siRNA against a specific gene) are added to the cells at various concentrations.

  • Assessment of Gene Silencing (for siRNA):

    • After a defined incubation period (e.g., 24-48 hours), the expression of the target gene is measured at the mRNA level (e.g., by qRT-PCR) or protein level (e.g., by Western blot or ELISA).

  • Cytotoxicity Assay:

    • Cell viability after treatment with LNPs is assessed using assays such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the cell culture medium, which indicates membrane damage.

Signaling Pathways and Experimental Workflows

To visualize the processes involved, the following diagrams illustrate the proposed mechanism of this compound LNP action and a general experimental workflow for comparing LNP formulations.

Dop_deda_LNP_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_endosome Endosome (pH < 6.5) cluster_cytoplasm Cytoplasm Dop_deda_LNP_Neutral This compound LNP (Nearly Neutral Charge) Dop_deda_LNP_Cationic This compound LNP (Cationic Charge) Dop_deda_LNP_Neutral->Dop_deda_LNP_Cationic Endocytosis & Acidification Endosomal_Membrane Endosomal Membrane Dop_deda_LNP_Cationic->Endosomal_Membrane Electrostatic Interaction Payload_Release Nucleic Acid Payload Release Endosomal_Membrane->Payload_Release Membrane Destabilization & Endosomal Escape

Caption: Proposed mechanism of this compound LNP endosomal escape.

LNP_Comparison_Workflow cluster_formulation Lipid Compositions Start LNP Formulation Dop_deda_Formulation This compound / DPPC / Cholesterol Start->Dop_deda_Formulation DOPC_Formulation Ionizable Lipid / DOPC / Cholesterol / PEG-Lipid Start->DOPC_Formulation Characterization Physicochemical Characterization Dop_deda_Formulation->Characterization DOPC_Formulation->Characterization In_Vitro_Studies In Vitro Evaluation Characterization->In_Vitro_Studies Data_Analysis Comparative Data Analysis In_Vitro_Studies->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for comparing LNP formulations.

Conclusion

Both this compound and DOPC-based LNPs offer viable platforms for the delivery of nucleic acid therapeutics. This compound LNPs present an innovative approach with their inherent pH-responsiveness and the ability to form stable nanoparticles without PEG-lipids, potentially leading to enhanced endosomal escape and a different safety profile. DOPC-based LNPs, on the other hand, are a more traditional and well-characterized system, valued for their contribution to LNP stability.

The optimal choice of lipid will be dictated by the specific therapeutic goals. For applications where maximizing cytoplasmic delivery and avoiding PEGylation are critical, this compound LNPs are a promising alternative. For formulations where stability and a long history of use are prioritized, DOPC remains a reliable choice as a helper lipid. Further direct comparative studies are warranted to fully elucidate the relative advantages of each system for various in vivo applications.

References

Assessing the Biocompatibility and Toxicity of Dop-deda for Nucleic Acid Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of nucleic acid-based therapeutics has necessitated the development of safe and effective delivery vehicles. Among these, lipid nanoparticles (LNPs) have emerged as a leading platform. This guide provides a comparative assessment of the biocompatibility and toxicity of a novel charge-reversible lipid, Dioleoylglycerophosphate-diethylenediamine (Dop-deda), against established ionizable lipids such as DLin-MC3-DMA and ALC-0315, which are key components in approved RNA therapies.

Executive Summary

This compound presents a promising alternative for LNP-based nucleic acid delivery, exhibiting a favorable biocompatibility profile characterized by pH-dependent hemolytic activity, suggesting a mechanism for endosomal escape with limited toxicity at physiological pH. While direct, comprehensive comparative data with market-leading lipids is still emerging, initial findings indicate that this compound LNPs can achieve significant gene silencing without inducing membrane damage. In contrast, alternatives like ALC-0315, while highly potent, have been associated with liver toxicity at higher doses. This guide synthesizes the available experimental data to offer a comparative overview and details the methodologies for key biocompatibility and toxicity assays.

Comparative Analysis of Biocompatibility and Toxicity

The following tables summarize the available quantitative data on the biocompatibility and toxicity of this compound and its alternatives. It is important to note that direct head-to-head studies including this compound are limited in the public domain.

Table 1: In Vitro Cytotoxicity Data

Lipid NanoparticleAssay TypeCell LineKey FindingsReference
This compound LDH AssayMDA-MB-231No significant membrane damage observed at concentrations effective for gene silencing. (Quantitative data not publicly available)[1]
DLin-MC3-DMA Not specifiedNot specifiedGenerally considered to have a favorable in vivo toxicity profile.[2][2]
ALC-0315 Not specifiedNot specifiedShows dose-dependent liver toxicity.[3][3]

Table 2: Hemolytic Activity

Lipid NanoparticlepHHemolysis (%)Key ObservationsReference
This compound 7.4Low (not specified)Minimal membrane disruption at physiological pH.
This compound 5.5High (not specified)Significant membrane disruption at endosomal pH, suggesting a mechanism for endosomal escape.
LNP1.5 (containing DLin-MC3-DMA) 7.4~0%No hemolytic activity at neutral pH.
LNP1.5 (containing DLin-MC3-DMA) <6.5Increases to 100%pH-dependent hemolysis, indicating potential for endosomal escape.

Table 3: In Vivo Toxicity Data (Murine Model)

Lipid NanoparticleDose (siRNA)ParameterResultKey ObservationsReference
DLin-MC3-DMA 5 mg/kgALT LevelsNo significant increaseWell-tolerated at a high dose.
DLin-MC3-DMA 5 mg/kgBile AcidsNo significant increaseNo significant impact on liver function markers.
ALC-0315 5 mg/kgALT LevelsSignificant increaseIndicates potential for liver toxicity at higher doses.
ALC-0315 5 mg/kgBile AcidsSignificant increaseSuggests an impact on liver function at higher doses.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of biocompatibility and toxicity. The following are generalized protocols for the key experiments cited.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with a damaged plasma membrane.

Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt (INT) into a red formazan product. The amount of formazan is proportional to the amount of LDH released and is quantified by measuring the absorbance at 490 nm.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight.

  • Treatment: Expose cells to various concentrations of the LNP formulations for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control for maximum LDH release.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • LDH Reaction: Add the reaction mixture containing the substrate and tetrazolium salt to the supernatant.

  • Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background absorbance.

Hemolysis Assay

This assay assesses the membrane-disrupting properties of nanoparticles by measuring the release of hemoglobin from red blood cells (RBCs). It is often used as an in vitro model to predict endosomal escape capability.

Principle: LNPs are incubated with a suspension of RBCs. If the LNPs disrupt the RBC membrane, hemoglobin is released into the supernatant. The amount of released hemoglobin is quantified by measuring its absorbance at a specific wavelength (e.g., 541 nm).

Protocol Outline:

  • RBC Preparation: Obtain fresh whole blood and wash the RBCs multiple times with a buffered saline solution (e.g., PBS) by centrifugation to remove plasma and other components.

  • Treatment: Incubate a suspension of washed RBCs with various concentrations of the LNP formulations at both physiological pH (7.4) and an acidic pH (e.g., 5.5) to mimic the endosomal environment. Include a negative control (buffer only) and a positive control (a detergent like Triton X-100 to induce 100% hemolysis).

  • Incubation: Incubate the samples for a defined period (e.g., 1 hour) at 37°C.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of hemoglobin at 541 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

Genotoxicity Assays

Genotoxicity testing is essential to assess the potential of a substance to damage genetic material. For nanomaterials, a battery of in vitro tests is recommended, including the micronucleus assay and the comet assay.

Micronucleus Assay: This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Comet Assay (Single Cell Gel Electrophoresis): This assay detects DNA strand breaks. Cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail," the length and intensity of which are proportional to the extent of DNA damage.

Visualization of Key Pathways and Workflows

To aid in the understanding of the biological processes and experimental procedures, the following diagrams are provided.

Experimental_Workflow_LDH_Assay cluster_prep Cell Preparation & Treatment cluster_assay LDH Measurement cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate overnight A->B C Treat with LNPs (various conc.) + Controls (untreated, lysis buffer) B->C D Centrifuge plate C->D E Collect supernatant D->E F Add LDH reaction mix E->F G Incubate (30 min, RT, dark) F->G H Measure absorbance (490 nm) G->H I Calculate % Cytotoxicity H->I

LDH Cytotoxicity Assay Workflow

Experimental_Workflow_Hemolysis_Assay cluster_prep RBC Preparation & Treatment cluster_assay Hemoglobin Measurement cluster_analysis Data Analysis A Wash RBCs B Incubate RBCs with LNPs at pH 7.4 & 5.5 + Controls (buffer, Triton X-100) A->B C Incubate (1h, 37°C) B->C D Centrifuge samples C->D E Collect supernatant D->E F Measure absorbance (541 nm) E->F G Calculate % Hemolysis F->G

Hemolysis Assay Workflow

LNP_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space cluster_cell Cell LNP LNP ApoE ApoE LNP->ApoE Binding LNP_ApoE LNP-ApoE Complex LNP->LNP_ApoE ApoE->LNP_ApoE Receptor LDL Receptor LNP_ApoE->Receptor Receptor-Mediated Endocytosis Endosome Early Endosome (pH ~6.5) Receptor->Endosome LateEndosome Late Endosome (pH ~5.5) Endosome->LateEndosome Maturation Lysosome Lysosome (pH ~4.5) LateEndosome->Lysosome Fusion Cytoplasm Cytoplasm LateEndosome->Cytoplasm Endosomal Escape (pH-dependent membrane disruption) Lysosome->Cytoplasm Degradation siRNA siRNA Cytoplasm->siRNA

LNP Cellular Uptake and Endosomal Escape Pathway

Conclusion

This compound stands out as a promising charge-reversible lipid for nucleic acid delivery, with initial data suggesting a favorable safety profile compared to some clinically used alternatives. Its pH-responsive nature appears to facilitate endosomal escape while minimizing membrane disruption at physiological pH. However, a comprehensive assessment of its biocompatibility and toxicity requires further direct comparative studies with established lipids like DLin-MC3-DMA and ALC-0315, with publicly available, detailed quantitative data from standardized in vitro and in vivo assays. The experimental protocols and diagrams provided in this guide offer a framework for conducting and interpreting such crucial evaluations in the development of next-generation LNP-based therapeutics.

References

Validating Gene Silencing: A Comparative Guide to Dop-deda Mediated siRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dop-deda as a small interfering RNA (siRNA) delivery vehicle, supported by experimental data. We delve into the validation of its gene-silencing effects and compare its performance with other alternatives.

The advent of RNA interference (RNAi) has opened new avenues for therapeutic intervention by targeting disease-causing genes at the messenger RNA (mRNA) level. The efficacy of siRNA-based therapies, however, is critically dependent on the development of safe and efficient delivery systems. This compound (dioleoylglycerophosphate-diethylenediamine) has emerged as a promising charge-reversible lipid derivative for the formulation of lipid nanoparticles (LNPs) for siRNA delivery. A key attribute of this compound is its pH-responsive nature; it remains relatively neutral at physiological pH, enhancing stability in circulation, and becomes positively charged in the acidic environment of the endosome, which is thought to facilitate the release of the siRNA payload into the cytoplasm.[1]

This guide will explore the experimental validation of gene silencing mediated by this compound-delivered siRNA, with a focus on Polo-like kinase 1 (PLK1), a key regulator of the cell cycle and a prominent target in cancer therapy. We will also present comparative data with other commonly used siRNA delivery methods to provide a comprehensive overview for researchers selecting a delivery platform.

Performance Comparison of siRNA Delivery Systems

Validating the efficacy of any siRNA delivery system requires robust quantitative analysis of target gene knockdown at both the mRNA and protein levels. Below, we summarize the performance of this compound LNPs and compare them with other delivery technologies based on available data.

Table 1: Gene Silencing Efficiency of this compound LNPs Targeting PLK1

Cell LinesiRNA ConcentrationmRNA Knockdown (%)Protein Knockdown (%)Reference
MDA-MB-2313 nMSignificantNot specified[2]
MDA-MB-23115 nMSignificantNot specified[2]
MDA-MB-23150 nM~75%~70%[3]
BT54950 nM~87%~91%[3]
LM2-4luc+/H2N50 nM~69%~64%

Note: The data for this compound LNPs in MDA-MB-231 cells at 50 nM is from a study using a mesoporous silica nanoparticle core, which may influence efficiency.

Table 2: Gene Silencing Efficiency of Other Nanoparticle Systems Targeting PLK1

Delivery SystemCell LinesiRNA ConcentrationmRNA Knockdown (%)Protein Knockdown (%)Reference
iNOP-7H1299Not Specified>70%~90%
Lipofectamine 2000H1299100 nM>80%Not specified

Table 3: Comparative Gene Silencing Efficiency of Different Transfection Reagents Targeting Other Genes

Delivery SystemTarget GeneCell LineKnockdown MetricResultReference
GenMute™GAPDHHepG2mRNA expressionHigher uptake than Lipofectamine RNAiMAX
Lipofectamine™ RNAiMAXGAPDHHepG2mRNA expressionLower uptake than GenMute

Experimental Protocols

To ensure reproducibility and accurate interpretation of results, detailed and validated experimental protocols are essential. Here, we provide step-by-step methodologies for the key experiments involved in validating siRNA-mediated gene silencing.

This compound LNP Formulation and siRNA Encapsulation

This protocol describes the formulation of this compound LNPs encapsulating siRNA using a microfluidic mixing method.

Materials:

  • This compound

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • siRNA (targeting PLK1 or a non-targeting control)

  • Ethanol

  • Aqueous citric acid solution (pH 4.0)

  • Microfluidic mixing device

  • Dialysis membrane

Procedure:

  • Prepare a lipid solution by dissolving this compound, DPPC, and cholesterol in ethanol at a molar ratio of 45:10:45.

  • Dissolve the siRNA in the aqueous citric acid solution.

  • Using a microfluidic mixing device, combine the lipid-ethanol solution with the siRNA-aqueous solution.

  • The resulting mixture contains intermediate LNP particles.

  • Transfer the intermediate particles to a dialysis membrane and dialyze against water to remove ethanol and form the final this compound LNPs.

  • Characterize the formulated LNPs for particle size, polydispersity index (PDI), and siRNA encapsulation efficiency using standard techniques such as dynamic light scattering and RiboGreen assay. The encapsulation efficiency of siRNA in this compound LNPs is typically greater than 95%.

Quantitative Real-Time PCR (RT-qPCR) for mRNA Knockdown Analysis

This protocol outlines the steps to quantify the reduction in target mRNA levels following siRNA treatment.

Materials:

  • Cells treated with siRNA-LNPs and control groups (untreated, non-targeting siRNA)

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix with SYBR Green or TaqMan probes

  • Primers for the target gene (e.g., PLK1) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and primers for the target and housekeeping genes in separate wells.

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing the siRNA-treated samples to the control samples. A reduction of ≥70% in target mRNA levels is generally considered effective knockdown.

Western Blotting for Protein Knockdown Analysis

This protocol details the procedure for assessing the reduction in target protein levels.

Materials:

  • Cells treated with siRNA-LNPs and control groups

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-PLK1)

  • Primary antibody against a loading control protein (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: At 48-72 hours post-transfection, lyse the cells in lysis buffer and collect the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the percentage of protein knockdown relative to the control samples.

Visualizing the Process: Diagrams and Workflows

To better illustrate the mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

siRNA_Mechanism cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Cytoplasm siRNA_LNP This compound siRNA LNP siRNA_LNP_endo siRNA LNP siRNA_LNP->siRNA_LNP_endo Endocytosis siRNA_release siRNA Release siRNA_LNP_endo->siRNA_release Endosomal Escape (this compound protonation) RISC RISC Loading siRNA_release->RISC siRNA duplex active_RISC Active RISC RISC->active_RISC Guide strand loading degradation mRNA Degradation active_RISC->degradation mRNA Target mRNA (e.g., PLK1) mRNA->degradation Cleavage Gene_Silencing Gene Silencing

Caption: Mechanism of this compound LNP mediated siRNA gene silencing.

Experimental_Workflow Formulation 1. This compound LNP Formulation & siRNA Encapsulation Transfection 2. Cell Transfection Formulation->Transfection Harvest 3. Cell Harvesting (24-72h post-transfection) Transfection->Harvest RNA_Extraction 4a. RNA Extraction Harvest->RNA_Extraction Protein_Lysis 4b. Protein Lysis Harvest->Protein_Lysis RT_qPCR 5a. RT-qPCR RNA_Extraction->RT_qPCR Western_Blot 5b. Western Blot Protein_Lysis->Western_Blot mRNA_Analysis 6a. mRNA Knockdown Analysis RT_qPCR->mRNA_Analysis Protein_Analysis 6b. Protein Knockdown Analysis Western_Blot->Protein_Analysis

Caption: Workflow for validating siRNA-mediated gene silencing in vitro.

PLK1_Signaling cluster_cell_cycle Cell Cycle Progression PLK1 PLK1 G2_M G2/M Transition PLK1->G2_M Cell_Proliferation Cancer Cell Proliferation PLK1->Cell_Proliferation Promotes siRNA This compound delivered siPLK1 siRNA->PLK1 Inhibits expression Apoptosis Apoptosis siRNA->Apoptosis Induces Mitosis Mitosis G2_M->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Cytokinesis->Cell_Proliferation

Caption: Simplified PLK1 signaling pathway and the effect of siRNA-mediated knockdown.

Conclusion

This compound represents a highly promising lipid-based delivery system for siRNA therapeutics. Its unique pH-responsive charge-reversal mechanism facilitates endosomal escape, leading to potent gene silencing in vitro. The experimental data, particularly for the challenging target PLK1, demonstrates its potential for cancer therapy. While direct comparative studies with other delivery agents are still emerging, the available evidence positions this compound as a strong candidate for further pre-clinical and clinical development. The protocols and workflows provided in this guide offer a robust framework for researchers to validate the gene-silencing effects of this compound and other novel siRNA delivery systems.

References

A Head-to-Head Comparison of Dop-deda Formulations for Enhanced Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective delivery systems is paramount to the success of nucleic acid-based therapeutics. Dioleoylglycerophosphate-diethylenediamine (Dop-deda) has emerged as a promising charge-reversible lipid for the formulation of lipid nanoparticles (LNPs) capable of efficiently encapsulating and delivering payloads such as small interfering RNA (siRNA). This guide provides an objective, data-driven comparison of different this compound LNP formulations, focusing on the impact of helper lipid composition on key performance attributes.

Comparative Performance of this compound LNP Formulations

The selection of a suitable helper lipid is critical in optimizing the physicochemical properties and biological activity of LNPs. Here, we compare two formulations of this compound LNPs, one utilizing 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and the other dihydrosphingomyelin (DHSM) as the helper lipid. Both formulations maintain a consistent molar ratio of this compound, helper lipid, and cholesterol.

Formulation ComponentFormulation AFormulation B
Charge-Reversible Lipid This compoundThis compound
Helper Lipid DPPCDHSM
Structural Lipid CholesterolCholesterol
Molar Ratio (this compound:Helper:Cholesterol) 45:10:45[1]45:10:45[2]
Physicochemical Characteristics

The particle size, polydispersity index (PDI), and zeta potential are critical quality attributes that influence the stability, biodistribution, and cellular uptake of LNPs.

ParameterFormulation A (this compound/DPPC/Chol)Formulation B (this compound/DHSM/Chol)
Particle Size (nm) 98.3 ± 7.2[3]~100 (not specified in detail)
Polydispersity Index (PDI) < 0.100[3]Not specified
Zeta Potential (mV) at pH 7.4 Nearly Neutral[3]Nearly Neutral (inferred)
siRNA Encapsulation Efficiency (%) > 95%Not specified
In Vitro Gene Silencing Efficacy

The primary function of these LNP formulations is to deliver their siRNA payload to the cytoplasm to induce gene silencing. The following data compares the polo-like kinase 1 (PLK1) gene silencing efficiency of the two formulations in MDA-MB-231 human breast cancer cells.

siRNA ConcentrationFormulation A (this compound/DPPC/Chol) - PLK1 mRNA Expression (%)Formulation B (this compound/DHSM/Chol) - PLK1 mRNA Expression (%)
3 nM Significant silencing observedNot specified
10 nM Not specifiedSignificant silencing observed
15 nM Significant dose-dependent silencingNot specified

Note: A direct quantitative comparison at identical siRNA concentrations is not available from the provided search results. Both formulations demonstrated potent, dose-dependent gene silencing.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for the key experiments cited in this guide.

LNP Formulation by Microfluidic Mixing

Lipid nanoparticles are prepared by the rapid mixing of a lipid solution in ethanol with an aqueous solution containing the nucleic acid payload using a microfluidic device.

Materials:

  • This compound, helper lipid (DPPC or DHSM), and cholesterol dissolved in ethanol.

  • siRNA dissolved in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic mixing device (e.g., NanoAssemblr).

  • Dialysis cassette (e.g., 10 kDa MWCO) for buffer exchange.

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare the lipid solution by dissolving this compound, the chosen helper lipid, and cholesterol in ethanol at the desired molar ratio (e.g., 45:10:45).

  • Prepare the aqueous siRNA solution in the acidic buffer.

  • Set the flow rates of the microfluidic device to achieve the desired mixing conditions.

  • Simultaneously inject the lipid and siRNA solutions into the microfluidic device.

  • Collect the resulting LNP dispersion.

  • Transfer the LNP dispersion to a dialysis cassette and dialyze against PBS (pH 7.4) to remove the ethanol and exchange the buffer.

  • Collect the purified LNP formulation and store at 4°C.

Particle Size and Zeta Potential Measurement

Dynamic light scattering (DLS) and electrophoretic light scattering (ELS) are standard techniques for determining the size distribution and surface charge of nanoparticles.

Instrumentation:

  • Zetasizer or a similar instrument capable of DLS and ELS measurements.

Procedure:

  • Dilute the LNP formulation in an appropriate buffer (e.g., 1x PBS for size, 0.1x PBS for zeta potential to reduce ionic strength).

  • Transfer the diluted sample to a suitable cuvette.

  • Place the cuvette in the instrument and allow it to equilibrate to the measurement temperature (typically 25°C).

  • Perform the DLS measurement to obtain the average particle size (Z-average) and the polydispersity index (PDI).

  • Perform the ELS measurement to determine the zeta potential.

  • Record and analyze the data according to the instrument's software.

siRNA Encapsulation Efficiency Assay (RiboGreen Assay)

The RiboGreen assay is a sensitive fluorescence-based method to quantify the amount of encapsulated nucleic acid.

Materials:

  • Quant-iT RiboGreen RNA Assay Kit.

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

  • Triton X-100 (2% solution).

  • Fluorescence microplate reader.

Procedure:

  • Prepare a standard curve of the siRNA in TE buffer.

  • Prepare two sets of LNP samples:

    • Intact LNPs: Dilute the LNP formulation in TE buffer.

    • Lysed LNPs: Dilute the LNP formulation in TE buffer containing 0.1% Triton X-100 to disrupt the nanoparticles and release the encapsulated siRNA.

  • Add the RiboGreen reagent to the standards and the LNP samples.

  • Incubate in the dark for 5 minutes.

  • Measure the fluorescence intensity using a microplate reader (excitation ~480 nm, emission ~520 nm).

  • Calculate the concentration of unencapsulated siRNA from the intact LNP samples and the total siRNA concentration from the lysed LNP samples using the standard curve.

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total siRNA - Unencapsulated siRNA) / Total siRNA] x 100

In Vitro Gene Silencing Assay

This assay evaluates the ability of the siRNA-loaded LNPs to knockdown the expression of a target gene in a cell culture model.

Materials:

  • Target cells (e.g., MDA-MB-231).

  • Cell culture medium and supplements.

  • siRNA-LNP formulations (targeting a specific gene, e.g., PLK1, and a non-targeting control).

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or protein extraction and Western blotting.

Procedure:

  • Seed the target cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of the siRNA-LNP formulations. Include a non-targeting siRNA-LNP control and an untreated control.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • For mRNA analysis (qRT-PCR):

    • Lyse the cells and extract the total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Perform qRT-PCR using primers specific for the target gene and a housekeeping gene (for normalization).

    • Calculate the relative gene expression compared to the control groups.

  • For protein analysis (Western Blot):

    • Lyse the cells and determine the total protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against the target protein and a loading control protein (e.g., β-actin).

    • Incubate with a secondary antibody and detect the protein bands.

    • Quantify the band intensities to determine the relative protein expression.

Visualizing the Mechanism of Action

To understand how this compound LNPs function at a cellular level, it is essential to visualize the key steps involved in their uptake and the subsequent release of their payload.

Experimental Workflow for LNP Formulation and Characterization

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro Evaluation lipid_prep Lipid Preparation (this compound, Helper, Cholesterol in Ethanol) mixing Microfluidic Mixing lipid_prep->mixing sirna_prep siRNA Preparation (Aqueous Acidic Buffer) sirna_prep->mixing dialysis Dialysis (Buffer Exchange to PBS) mixing->dialysis size_zeta Particle Size & Zeta Potential (DLS & ELS) dialysis->size_zeta ee Encapsulation Efficiency (RiboGreen Assay) dialysis->ee cell_culture Cell Culture & Transfection dialysis->cell_culture gene_silencing Gene Silencing Analysis (qRT-PCR / Western Blot) cell_culture->gene_silencing

Caption: Workflow for this compound LNP formulation, characterization, and in vitro evaluation.

Cellular Uptake and Endosomal Escape Pathway of this compound LNPs

signaling_pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Interior cluster_endocytosis Endocytosis cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Cytoplasm lnp_neutral This compound LNP (Nearly Neutral Charge) endocytosis Cellular Uptake lnp_neutral->endocytosis 1 lnp_cationic This compound LNP (Becomes Cationic) endocytosis->lnp_cationic 2 membrane_interaction Interaction with Endosomal Membrane lnp_cationic->membrane_interaction 3 endosomal_escape Endosomal Escape membrane_interaction->endosomal_escape 4 sirna_release siRNA Release endosomal_escape->sirna_release 5 risc RISC Loading sirna_release->risc 6 mrna_cleavage Target mRNA Cleavage risc->mrna_cleavage 7 gene_silencing Gene Silencing mrna_cleavage->gene_silencing 8

Caption: Proposed mechanism of this compound LNP cellular uptake and siRNA-mediated gene silencing.

References

Benchmarking Dop-deda: A Comparative Guide to a Novel Transfection Reagent

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of genetic research and drug development, the efficient and safe delivery of nucleic acids into cells is a critical bottleneck. Dop-deda, a charge-reversible lipid derivative, has emerged as a promising transfection reagent, particularly for the delivery of siRNA and mRNA when formulated into Lipid Nanoparticles (LNPs). This guide provides an objective comparison of this compound's performance with other commonly used transfection reagents, supported by available experimental data.

Performance Overview

This compound based LNPs have demonstrated high efficiency in gene silencing applications. A key feature of this compound is its pH-dependent charge-reversal mechanism, which facilitates the formation of stable LNPs and promotes efficient endosomal escape, a crucial step for the cytoplasmic delivery of nucleic acids.

Key Characteristics of this compound LNPs:
  • High Encapsulation Efficiency: Studies have shown that this compound LNPs can encapsulate siRNA and mRNA with an efficiency of over 95%.[1]

  • Uniform Particle Size: Prepared by micromixing, these LNPs are uniform spherical particles with a size of approximately 100 nm.[1]

  • Stability without PEGylation: this compound's amphipathic nature allows for the formation of highly dispersible and stable LNPs without the need for polyethylene glycol (PEG) lipids, which can sometimes have limitations.[1][2]

  • pH-Responsive: The surface charge of this compound LNPs is nearly neutral at physiological pH (7.4) and becomes cationic under acidic conditions (pH 5-6) within the endosome, promoting interaction with the endosomal membrane and subsequent escape.[1]

Comparative Data

Direct head-to-head comparative studies benchmarking this compound against other transfection reagents under identical experimental conditions are not extensively available in the public domain. Therefore, this guide presents a summary of this compound's performance from published studies and separately summarizes the performance of other common reagents from a systematic comparison study. This allows for an informed but indirect comparison.

This compound Performance Data

The following table summarizes the performance of this compound LNPs in specific applications as reported in the literature.

Cell LineNucleic AcidConcentrationTransfection Efficiency/Gene SilencingCytotoxicity AssayResult
MDA-MB-231 (human breast cancer)siRNA against polo-like kinase 1 (siPLK1)3 to 15 nMSignificant, dose-dependent gene silencingLactate dehydrogenase (LDH) assayNo significant membrane damage
HT1080 (human fibrosarcoma)siRNANot specifiedConfirmed gene silencingNot specifiedNot specified
MacrophagessiRNANot specifiedConfirmed gene silencingNot specifiedNot specified

Data sourced from a study by Asai et al.

Performance of Other Common Transfection Reagents

The following table provides a snapshot of the transfection efficiency and cytotoxicity of other widely used reagents across various cell lines, as reported in a systematic comparison study. It is important to note that these results were obtained under specific experimental conditions that differ from the this compound studies.

ReagentCell LineNucleic AcidTransfection EfficiencyCytotoxicity
Lipofectamine 2000 Vero E6pDNA~20%~35%
Vero E6mRNA-~35%
AV3pDNA~3%>90%
FuGENE HD Vero E6pDNA-~10%
Vero E6mRNA-~10%
AV3pDNA~3%~60%
DOPE:DOTMA (1:1) Vero E6mRNA~80%Non-cytotoxic
DOPE:DOTAP (1:1) Vero E6pDNA~15%Non-cytotoxic

Data sourced from a systematic comparison of in-house prepared transfection reagents.

Experimental Protocols

This compound LNP Formulation and Transfection

Materials:

  • This compound

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • siRNA or mRNA

  • Ethanol

  • Aqueous citric acid solution

  • Microfluidic mixing device

  • Dialysis membrane

Protocol for LNP Formulation:

  • Prepare a lipid mixture of this compound, DPPC, and cholesterol in a molar ratio of 45:10:45 in ethanol.

  • Dissolve the siRNA or mRNA in an aqueous citric acid solution.

  • Use a microfluidic mixing device to mix the lipid solution with the nucleic acid solution. The total lipids to siRNA molar ratio is typically around 7000:1.

  • The resulting intermediate particles are then dialyzed against water to remove ethanol and form the final LNPs.

Cell Transfection Protocol (General):

  • Culture target cells to the desired confluency.

  • Dilute the this compound LNP-encapsulated nucleic acid in cell culture medium.

  • Add the diluted LNP solution to the cells.

  • Incubate for the desired period (e.g., 72 hours for siRNA-mediated silencing).

  • Assay for gene expression or silencing.

Visualizing the Process

This compound LNP Formulation Workflow

G cluster_prep Preparation cluster_formulation LNP Formulation Lipid_Mixture This compound, DPPC, Cholesterol in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Mixture->Microfluidic_Mixing Nucleic_Acid_Solution siRNA/mRNA in Aqueous Citric Acid Nucleic_Acid_Solution->Microfluidic_Mixing Dialysis Dialysis (Ethanol Removal) Microfluidic_Mixing->Dialysis Final_LNPs This compound LNPs Dialysis->Final_LNPs

Caption: Workflow for the formulation of this compound LNPs.

Proposed Mechanism of this compound LNP Cellular Uptake and Endosomal Escape

G cluster_extracellular Extracellular (pH 7.4) cluster_cellular Cellular Interior LNP_Neutral This compound LNP (Neutral Charge) Endocytosis Cellular Uptake (Endocytosis) LNP_Neutral->Endocytosis Endosome Endosome (pH 5-6) Endocytosis->Endosome LNP_Cationic This compound LNP (Becomes Cationic) Endosome->LNP_Cationic Acidification Endosomal_Escape Endosomal Escape LNP_Cationic->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Nucleic_Acid_Release siRNA/mRNA Release Cytoplasm->Nucleic_Acid_Release

Caption: pH-dependent mechanism of this compound LNP action.

References

Safety Operating Guide

Navigating the Unseen: Proper Disposal Procedures for Dop-deda

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

Core Safety and Handling Data

Given the absence of a dedicated SDS for Dop-deda, the following table summarizes its known properties and inferred safety considerations based on its chemical structure and the handling of similar phospholipid-based reagents. Researchers should treat this compound with the same level of caution as any other novel chemical entity.

ParameterValue/InformationSource/Rationale
Chemical Name Dioleoylglycerophosphate-diethylenediamine (this compound)[][2]
Molecular Formula C43H83N2O8P[]
Appearance Assumed to be a solid or an oilGeneral nature of similar lipids
pH-dependent Charge Anionic at alkaline pH, near-neutral at physiological pH, cationic at acidic pH[][2]
Primary Use pH-responsive lipid for nanoparticle-mediated nucleic acid delivery
Known Hazards No specific data available. Assumed to be a potential skin and eye irritant.Inferred from general chemical safety principles
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses or goggles, lab coatStandard laboratory practice
Storage Store in a cool, dry, well-ventilated area away from incompatible materials.General best practice for chemical storage
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.General chemical incompatibility guidelines

Experimental Protocol: this compound Waste Disposal

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound, whether in pure form or as a component of experimental solutions. This protocol is designed to comply with general hazardous waste regulations.

Objective: To safely collect, label, and dispose of this compound waste in accordance with institutional and regulatory guidelines.

Materials:

  • Appropriate Personal Protective Equipment (PPE): Nitrile gloves, safety glasses, lab coat.

  • Designated hazardous waste container (chemically compatible, e.g., high-density polyethylene - HDPE).

  • Hazardous waste labels.

  • Fume hood.

Procedure:

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused stock, solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, must be considered hazardous chemical waste.

    • Segregate this compound waste from other waste streams. Do not mix with biological, radioactive, or non-hazardous waste.

    • Due to its amine head group, avoid mixing this compound waste with strong acids or bases to prevent potentially vigorous reactions.

  • Waste Collection:

    • Perform all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.

    • Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible waste container. The container must have a secure screw-top cap.

    • Collect all solid waste (e.g., contaminated gloves, wipes, plasticware) in a separate, clearly labeled, and sealed container or a securely lined solid waste drum.

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound (dioleoylglycerophosphate-diethylenediamine) waste". Avoid abbreviations or formulas.

      • An accurate list of all chemical constituents in the container, including solvents and their approximate concentrations.

      • The date of accumulation (the date the first waste was added).

      • The name of the principal investigator and the laboratory location.

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from drains and sources of ignition.

    • Secondary containment (e.g., a larger, chemically resistant tub) is required for liquid waste containers.

  • Disposal Request:

    • Once the waste container is full (do not overfill; leave at least 10% headspace), or if it has been in storage for a period approaching your institution's limit (often 90 days), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound waste down the drain or in the regular trash.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure, from waste generation to final pickup.

Start Waste Generation (this compound contaminated materials) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate Waste (Chemical vs. Other Types) PPE->Segregate Collect_Liquid Collect Liquid Waste in Labeled Container Segregate->Collect_Liquid Collect_Solid Collect Solid Waste in Labeled Container Segregate->Collect_Solid Label Properly Label Container (Contents, Date, PI) Collect_Liquid->Label Collect_Solid->Label Store Store in Satellite Accumulation Area Label->Store Pickup Request EHS Pickup for Disposal Store->Pickup End Disposal Complete Pickup->End

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental responsibility. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for additional requirements.

References

Essential Safety and Handling Guide for Dop-deda in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Dop-deda (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(2,3-diaminopropyl)), a cationic lipid derivative integral to the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery.

This document provides crucial safety and logistical information to ensure the protection of laboratory personnel and the integrity of research involving this compound. Adherence to these protocols is essential for minimizing risks and establishing a safe and efficient workflow.

Immediate Safety and Hazard Information

Potential Hazards:

  • Oral and Inhalation Toxicity: May be harmful if swallowed or inhaled.

  • Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.

  • Cytotoxicity: Cationic lipids, as a class, have the potential to be cytotoxic.[1][2][3]

Emergency First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure during the handling of this compound and its formulations.

PPE CategorySpecification
Hand Protection Double-gloving with nitrile gloves is recommended. Change gloves frequently, especially if contamination is suspected.
Eye Protection Chemical safety goggles or a face shield must be worn at all times.
Body Protection A lab coat is required. For procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be worn.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a fume hood. If there is a risk of aerosol generation and a fume hood is not available, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling of this compound

This section outlines the procedural workflow for the safe handling of this compound from receipt to the preparation of lipid nanoparticles.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: this compound should be stored in a tightly sealed container in a freezer at approximately -20°C.

  • Inert Atmosphere: For long-term storage, particularly if the product is a powder, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

Preparation of Stock Solutions
  • Controlled Environment: All manipulations of this compound should be performed in a chemical fume hood to minimize inhalation exposure.

  • Solvent Handling: this compound is typically dissolved in an organic solvent like ethanol or tert-butanol.[4] Handle these flammable solvents with care, away from ignition sources.

  • Weighing: If handling the powder form, weigh the required amount in the fume hood.

  • Dissolving: Add the solvent to the this compound and ensure complete dissolution. Gentle warming or sonication may be required.

Formulation of Lipid Nanoparticles (LNPs)

The following is a generalized protocol for the formulation of this compound-containing LNPs using microfluidics. Specific molar ratios and concentrations may vary based on the experimental design.[5]

Materials:

  • This compound stock solution (in ethanol)

  • Helper lipids (e.g., dipalmitoylphosphatidylcholine (DPPC), cholesterol) stock solutions (in ethanol)

  • Nucleic acid (e.g., siRNA, mRNA) in an aqueous buffer (e.g., citrate buffer, pH 4.5)

  • Microfluidic mixing device

Protocol:

  • Prepare Lipid Mixture: In the fume hood, combine the this compound stock solution with the helper lipid stock solutions in the desired molar ratio (e.g., this compound:DPPC:cholesterol at 45:10:45).

  • Prepare Aqueous Phase: Dilute the nucleic acid to the target concentration in the aqueous buffer.

  • Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. Load the lipid mixture (in ethanol) and the aqueous nucleic acid solution into separate syringes.

  • Initiate Mixing: Start the pumps to mix the two streams at the specified flow rates. The rapid mixing will induce the self-assembly of the lipid nanoparticles.

  • Collection: Collect the resulting LNP suspension from the outlet of the microfluidic chip.

  • Purification: The collected LNPs are typically purified and the ethanol removed via dialysis or tangential flow filtration.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste StreamDisposal Procedure
Unused this compound (Powder or Solution) Dispose of as hazardous chemical waste through a licensed environmental waste management company. Do not dispose of down the drain or in regular trash.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated, labeled hazardous waste container. Dispose of as solid chemical waste.
Liquid Waste (from LNP formulation and cleaning) Collect all aqueous and organic waste streams in a properly labeled hazardous waste container. The container should be kept closed when not in use and stored in a secondary containment bin.
Sharps (e.g., needles used for transfer) Dispose of in a designated sharps container. If contaminated with chemical waste, the sharps container must be disposed of as hazardous waste.

General Disposal Guidelines:

  • Segregation: Keep different waste streams separate. Do not mix incompatible wastes.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents.

  • Storage: Store hazardous waste in a designated satellite accumulation area, in secondary containment, and away from general laboratory traffic.

Visual Workflow and Logic Diagrams

To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams are provided.

Safe_Handling_Workflow Safe Handling and Use of this compound cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal Receiving Receiving & Inspection Storage Storage (-20°C) Receiving->Storage StockPrep Stock Solution Preparation (in Fume Hood) Storage->StockPrep LipidMix Prepare Lipid Mixture StockPrep->LipidMix WasteCollection Collect & Segregate Waste StockPrep->WasteCollection Microfluidics Microfluidic Mixing LipidMix->Microfluidics AqueousPhase Prepare Aqueous Nucleic Acid AqueousPhase->Microfluidics Purification Purification (e.g., Dialysis) Microfluidics->Purification Purification->WasteCollection Labeling Label Hazardous Waste WasteCollection->Labeling LicensedDisposal Dispose via Licensed Vendor Labeling->LicensedDisposal

Caption: Workflow for the safe handling of this compound from receipt to disposal.

PPE_Selection_Logic PPE Selection for this compound Handling cluster_ppe Required PPE cluster_environment Work Environment cluster_risk Risk Assessment Start Handling this compound? Gloves Double Nitrile Gloves Start->Gloves Goggles Safety Goggles/Face Shield Start->Goggles LabCoat Lab Coat Start->LabCoat FumeHood Work in Fume Hood Start->FumeHood AerosolRisk Aerosol Generation Risk? FumeHood->AerosolRisk If not possible Ventilation Well-Ventilated Area AerosolRisk->Ventilation No Respirator Consider NIOSH-approved Respirator AerosolRisk->Respirator Yes

Caption: Decision logic for selecting appropriate PPE when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.